Product packaging for 4-bromo-5-fluoro-1H-indole(Cat. No.:CAS No. 1227493-96-0)

4-bromo-5-fluoro-1H-indole

Cat. No.: B2796841
CAS No.: 1227493-96-0
M. Wt: 214.037
InChI Key: CIRXFJXMJOVFMR-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.037. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B2796841 4-bromo-5-fluoro-1H-indole CAS No. 1227493-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRXFJXMJOVFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-bromo-5-fluoro-1H-indole, a halogenated indole of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of bromine and fluorine atoms on the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. This document details two prominent synthetic routes: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Each section offers a deep dive into the reaction mechanisms, step-by-step experimental protocols, and the rationale behind procedural choices, grounded in established chemical principles.

Introduction: The Significance of Halogenated Indoles in Medicinal Chemistry

The indole nucleus is a ubiquitous pharmacophore found in a vast array of biologically active natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly fluorine and bromine, into the indole ring system is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorine can alter the acidity of nearby protons and engage in favorable hydrogen bonding interactions, while bromine can serve as a handle for further synthetic transformations through cross-coupling reactions. Consequently, this compound represents a versatile intermediate for the synthesis of novel therapeutic agents.

Synthetic Strategy I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of a wide variety of substituted indoles, particularly those that may be difficult to access through other classical methods like the Fischer synthesis.[3][4][5] This route is advantageous as it starts from readily available o-nitrotoluenes and proceeds under relatively mild conditions, offering a high degree of regiocontrol for substitutions on the benzene ring.[3][4]

Mechanistic Overview

The synthesis proceeds in two key stages:

  • Enamine Formation: The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[4] The methyl group of the o-nitrotoluene is sufficiently acidic to react and form a vinylogous nitro compound, an enamine.[5] This intermediate is often a highly colored species due to its extended conjugation.[4]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is typically achieved using various reducing agents, such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid.[4] The newly formed amino group then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of the secondary amine to yield the aromatic indole ring.[4]

Experimental Protocol

The following protocol is adapted from a known synthesis of a closely related analog and is expected to provide the target compound.[6]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (158 mmol) and pyrrolidine (31.1 mmol).

  • Heat the reaction mixture to 100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent, affording the crude enamine intermediate as a dark red residue. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • The crude enamine from the previous step is dissolved in a 1:1 mixture of methanol and tetrahydrofuran (MeOH:THF, 150 mL).

  • To this solution, add Raney nickel (approximately 15 mL of a water suspension).

  • Cool the mixture to 0 °C in an ice bath and slowly add hydrazine monohydrate (47.4 mmol).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Data Summary
ParameterValueReference
Starting Material1-bromo-5-fluoro-2-methyl-3-nitrobenzene[6]
Key ReagentsDMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine[4][6]
Overall Yield~37% (Reported for a similar analog)[6]

Synthetic Workflow Diagram

Leimgruber_Batcho start 1-bromo-5-fluoro- 2-methyl-3-nitrobenzene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine 100°C product 4-bromo-5-fluoro- 1H-indole enamine->product Raney Ni, Hydrazine MeOH/THF Fischer_Indole start (4-bromo-5-fluorophenyl)hydrazine + Acetaldehyde hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation product 4-bromo-5-fluoro- 1H-indole hydrazone->product Acid Catalyst, Heat [3,3]-Sigmatropic Rearrangement

References

An In-depth Technical Guide to 4-bromo-5-fluoro-1H-indole: Properties, Reactivity, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-bromo-5-fluoro-1H-indole is a halogenated indole derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures and bioactive compounds. This guide offers a comprehensive overview of its known physical and chemical properties, anticipated spectroscopic characteristics, documented reactivity, and plausible synthetic pathways. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction

Indole and its derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy for modulating key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound emerges as a valuable synthetic intermediate, combining the reactivity of a C-Br bond, suitable for cross-coupling reactions, with the electronic influence of a fluorine atom. This guide synthesizes available data to provide a detailed technical profile of this compound.

Chemical Identity and Molecular Structure

  • IUPAC Name: this compound

  • CAS Number: 1227493-96-0[3][4]

  • Molecular Formula: C₈H₅BrFN

  • Molecular Weight: 214.04 g/mol [5]

  • InChI Key: CIRXFJXMJOVFMR-UHFFFAOYSA-N[5]

The structure consists of a standard indole bicyclic system with a bromine atom at the C4 position and a fluorine atom at the C5 position of the benzene ring.

Physical and Chemical Properties

Comprehensive experimental data for several key physical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes available information, distinguishing between predicted and experimentally confirmed values.

PropertyValueData Type / Source
Physical Form SolidExperimental[5]
Melting Point Not available-[6]
Boiling Point 315.9 ± 22.0 °CPredicted
Density 1.750 ± 0.06 g/cm³Predicted
Solubility Not available-
Purity (Commercial) 95% - 97%Experimental[5][7]
Storage Conditions 2-8°C, under inert atmosphereRecommendation[5]

Spectroscopic Characterization (Anticipated)

While public repositories of the full spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features. Researchers synthesizing or using this compound can use the following information as a guide for characterization.

  • ¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals in the aromatic region and one broad signal for the N-H proton.

    • N-H Proton: A broad singlet is anticipated, typically downfield (> 8.0 ppm).

    • Pyrrole Protons (H2, H3): These will likely appear as multiplets between 6.5 and 7.5 ppm, potentially showing coupling to each other.

    • Benzene Ring Protons (H6, H7): Two protons remain on the benzene portion. H7, adjacent to the nitrogen, and H6, ortho to the fluorine, will appear as doublets or doublet of doublets due to both H-H and H-F coupling.

  • ¹³C NMR Spectroscopy: A total of eight signals are expected for the eight carbon atoms. The chemical shifts will be significantly influenced by the electronegative halogen substituents. The carbon atoms directly bonded to bromine (C4) and fluorine (C5) will show characteristic shifts, with the C-F bond resulting in a large ¹JCF coupling constant.

  • ¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the C5 position. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H6 and H4-proton if present, though in this case C4 is substituted). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of the fluorine atom.[8][9]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of roughly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected exact mass for the primary molecular ion (C₈H₅⁷⁹BrFN)⁺ is approximately 212.959 Da.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:

    • N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

    • C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • C-F Stretch: A strong, characteristic band in the 1250-1000 cm⁻¹ region.

    • C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Reactivity and Synthetic Utility

Patent literature demonstrates that this compound is a versatile intermediate for further functionalization at multiple positions. The inherent reactivity of the indole core, combined with the C-Br bond, allows for a range of selective transformations.

Key Reaction Sites:
  • N1 (Nitrogen): The indole nitrogen is nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common first step to protect the indole or introduce N-substituents.

  • C3 Position: As with many indoles, the C3 position is susceptible to electrophilic substitution. Patent literature shows its derivatization to form a 3-carboxylate ester.

  • C4 (C-Br Bond): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. Its participation in Suzuki-type couplings to form C-B bonds (via reaction with bis(pinacolato)diboron) has been documented, opening the door for subsequent C-C bond formations.

  • C2 Position: While less reactive towards electrophiles than C3, the C2 position can be functionalized, for example, through a directed metalation-trapping sequence or, as seen in the patent literature, via a dicarboxylation intermediate.

Reactivity_Map cluster_indole This compound indole_img indole_img N1 N1-Alkylation / Acylation N1->indole_img C3 C3-Electrophilic Substitution (e.g., Carboxylation) C3->indole_img C4 C4-Cross-Coupling (e.g., Suzuki, Buchwald) C4->indole_img C2 C2-Functionalization (e.g., via lithiation) C2->indole_img

Caption: Reactivity map of this compound.

Plausible Synthetic Approach: Fischer Indole Synthesis

Hypothetical Protocol:

Step 1: Formation of (3-Bromo-4-fluorophenyl)hydrazine The synthesis would begin with the diazotization of 3-bromo-4-fluoroaniline, followed by reduction of the resulting diazonium salt (e.g., with tin(II) chloride) to yield the corresponding phenylhydrazine hydrochloride. Neutralization would provide the free hydrazine base.

Step 2: Condensation and Cyclization The (3-bromo-4-fluorophenyl)hydrazine is then reacted with a suitable two-carbon aldehyde equivalent, such as pyruvic acid or an acetal of acetaldehyde, to form a hydrazone intermediate. This hydrazone, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like ZnCl₂), undergoes a-sigmatropic rearrangement followed by cyclization and aromatization to afford the target this compound.

Step 3: Purification The crude product would be isolated from the reaction mixture, typically by neutralization and extraction with an organic solvent. Purification would likely involve column chromatography on silica gel to separate the desired product from any regioisomeric byproducts or starting materials.

Fischer_Indole_Synthesis start 3-Bromo-4-fluoroaniline hydrazine (3-Bromo-4-fluorophenyl)hydrazine start->hydrazine 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂) hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation with Acetaldehyde Equivalent product This compound hydrazone->product Acid-Catalyzed Cyclization (e.g., PPA, heat) purify Purification (Column Chromatography) product->purify

Caption: Plausible Fischer Indole Synthesis workflow.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning.[5]

  • Pictogram: GHS07 (Exclamation mark).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[5]

Conclusion

This compound is a valuable, albeit not yet fully characterized, building block for chemical synthesis. While experimental data on its fundamental physical properties like melting point and solubility are sparse, its chemical identity is well-defined, and its commercial availability facilitates its use in research. The true value of this compound lies in its synthetic versatility, with documented reactivity at the N1, C3, and C4 positions making it an attractive starting point for the development of novel, highly functionalized indole derivatives for applications in drug discovery and materials science. Further experimental investigation into its physical properties and the development of optimized, scalable synthetic routes are warranted.

References

A Technical Guide to 4-bromo-5-fluoro-1H-indole (CAS No. 1227493-96-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of 4-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest to the chemical and pharmaceutical research communities. Indole scaffolds are central to numerous biologically active compounds, and the strategic placement of bromine and fluorine atoms on this nucleus offers unique opportunities for modulating physicochemical properties and serving as a versatile handle for further chemical transformations. This guide details the compound's chemical identity, physicochemical properties, a representative synthetic methodology, and critical safety and handling protocols. It is intended to serve as an essential resource for researchers, synthetic chemists, and drug development professionals engaged in the use of this specialized building block.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted indole, a heterocyclic aromatic organic compound. The strategic placement of a bromine atom at the C4 position and a fluorine atom at the C5 position makes it a valuable intermediate in synthetic organic chemistry, particularly for creating more complex molecules through cross-coupling reactions or nucleophilic aromatic substitution.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key identifiers and physical properties of the compound.[1][2][3][4][5]

PropertyValueSource
CAS Number 1227493-96-0[1][2][3][4][5]
Molecular Formula C₈H₅BrFN[1][2][4]
Molecular Weight 214.03 g/mol [1][2][4]
Predicted Boiling Point 315.9 ± 22.0 °C[1]
Predicted Density 1.750 ± 0.06 g/cm³[1]
SMILES Code FC1=C(Br)C2=C(NC=C2)C=C1[3][4]
InChI Key CIRXFJXMJOVFMR-UHFFFAOYSA-N[4]
MDL Number MFCD16609917[3][4][5]

Representative Synthesis

Synthesis Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 1-Bromo-2-fluoro-4-methyl-3-nitrobenzene (Starting Material) B DMF-DMA, Pyrrolidine 100°C A->B Reaction C Enamine Intermediate B->C Product D Enamine Intermediate E Raney Ni, Hydrazine Monohydrate MeOH:THF, 0°C to RT D->E Reaction F This compound (Final Product) E->F Product

Caption: Representative two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of a suitable precursor, such as 1-bromo-2-fluoro-4-methyl-3-nitrobenzene (1 equivalent), in dioxane, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5 equivalents) and pyrrolidine (1 equivalent).[6]

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting residue is the crude enamine intermediate, which is often used in the next step without further purification.[6]

Causality: DMF-DMA and a secondary amine like pyrrolidine react with the activated methyl group of the nitrotoluene derivative to form a highly reactive enamine. The nitro group activates the ortho-methyl group, making its protons acidic and facilitating the condensation.

Step 2: Reductive Cyclization to form this compound

  • Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF).[6]

  • Add a suspension of Raney Nickel (Raney Ni) in water to the mixture.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).[6]

  • Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the filter cake with a suitable solvent like Ethyl Acetate (EtOAc).[6]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel to afford pure this compound.

Causality: Hydrazine in the presence of Raney Nickel is a powerful reducing system. It selectively reduces the nitro group to an amine. The resulting amino group then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring. This one-pot reduction and cyclization is an efficient method for constructing the indole core.

Spectroscopic Characterization

Confirmation of the identity and purity of this compound requires standard analytical techniques. Commercial suppliers can typically provide comprehensive analytical data, including NMR, HPLC, and LC-MS, upon request.[3][4]

While the specific spectrum for this CAS number is not publicly available, the expected NMR data can be inferred from closely related structures. For example, the ¹H NMR spectrum of the isomeric 4-bromo-6-fluoro-1H-indole shows characteristic signals for the indole protons.[6]

Data TypeExpected Observations
¹H NMR Signals corresponding to the indole ring protons, including a broad singlet for the N-H proton (typically > 8.0 ppm) and distinct multiplets for the protons on the pyrrole and benzene rings, with coupling patterns influenced by the bromine and fluorine substituents.
¹³C NMR Resonances for the eight carbon atoms of the indole core. The carbons directly attached to bromine and fluorine will exhibit characteristic shifts and C-F coupling.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzene ring.
LC-MS A primary peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 214.96 and [M-H]⁻ at m/z ≈ 212.94, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.
HPLC A single major peak indicating the purity of the compound, typically >95%.

Applications in Research and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Halogenated indoles like this compound are particularly valuable as synthetic intermediates.[7]

  • Synthetic Handle : The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents. This is a common strategy for building molecular complexity.[8]

  • Modulation of Properties : The electron-withdrawing nature of the fluorine and bromine atoms can significantly alter the electronic properties of the indole ring, influencing its reactivity and the pKa of the N-H proton.

  • Bioisosteric Replacement : Fluorine is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity.

  • Research Chemical : Its availability from various chemical suppliers indicates its use as a building block for synthesizing novel compounds for research and development purposes.[3][4][9]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is considered hazardous.[9] Users must exercise caution and adhere to strict safety protocols.

GHS Classification: Warning[9]

  • Skin irritation (Category 2)[9]

  • Serious eye irritation (Category 2A)[9]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[9]

Precautionary and First-Aid Measures

The following tables summarize the necessary precautions and first-aid responses.

Precautionary Statements (P-Statements)
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P264 : Wash skin thoroughly after handling.[9]
P271 : Use only outdoors or in a well-ventilated area.[9]
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[9]
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[9]
P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P312 : Call a POISON CENTER or doctor if you feel unwell.[9]
P403+P233 : Store in a well-ventilated place. Keep container tightly closed.[10]
P501 : Dispose of contents/container to an approved waste disposal plant.[10][11]
First-Aid MeasureProtocol
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[9][12]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation occurs.[9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical advice/attention if irritation persists.[9][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][12]
Handling and Storage
  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9][12]

  • Storage : Store in a tightly closed container.[9] Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][12] For long-term storage, an inert atmosphere at 2-8°C is recommended.[3]

References

An In-depth Technical Guide to 4-bromo-5-fluoro-1H-indole: Molecular Structure, Conformation, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, computational predictions, and established principles of indole chemistry to offer a detailed understanding of its molecular structure, conformational landscape, spectroscopic signatures, potential synthetic pathways, and reactivity. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 5-position of the indole nucleus in this compound presents a unique combination of electronic and steric properties that are of considerable interest for the development of novel pharmaceuticals. This guide provides an in-depth exploration of this molecule, acknowledging the current limitations in experimental data and leveraging theoretical and comparative approaches to build a robust scientific profile.

Molecular Structure and Spectroscopic Characterization

While a definitive X-ray crystal structure for this compound has not been reported in the literature, its molecular structure can be confidently predicted based on the established geometry of the indole ring system and the known effects of halogen substituents.

Predicted Molecular Geometry

The core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The molecule is expected to be largely planar. The bromine atom at C4 and the fluorine atom at C5 will influence the electron distribution and bond lengths within the benzene portion of the ring. The C-Br bond will be longer than the C-F bond, and both will impact the local electronic environment.

A diagram of the predicted molecular structure is presented below:

Caption: Predicted molecular structure of this compound.

Spectroscopic Signatures

Predicting the spectroscopic characteristics of this compound is crucial for its identification and characterization in synthetic and biological studies. These predictions are based on data from analogous compounds and theoretical calculations.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H NMR - N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm. - Pyrrole protons (H2, H3): Doublets or triplets in the aromatic region, with coupling constants typical for the indole ring. - Benzene ring protons (H6, H7): Doublets or multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
¹³C NMR - C4 and C5: Resonances will be significantly influenced by the directly attached bromine and fluorine atoms, with the C-F coupling being a key diagnostic feature. - Other aromatic carbons: Chemical shifts will be in the typical range for substituted indoles.
¹⁹F NMR - A singlet or doublet (due to coupling with H6) is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. The ¹⁹F NMR spectrum for 4-fluoroindole shows a signal at -122.8 ppm, which can serve as a reference point.
Mass Spectrometry (MS) - The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected monoisotopic mass is approximately 212.95894 Da.
Infrared (IR) Spectroscopy - N-H stretch: A sharp absorption band around 3400-3500 cm⁻¹. - C-H aromatic stretch: Bands above 3000 cm⁻¹. - C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region. - C-F and C-Br stretches: These will appear in the fingerprint region (below 1200 cm⁻¹).

Conformational Analysis

The conformational flexibility of this compound is limited due to its rigid bicyclic aromatic structure. The primary conformational aspect to consider is the orientation of the N-H proton, which can theoretically exist in syn or anti conformations relative to the benzene ring. However, for the unsubstituted indole, the planar conformation is the most stable. The introduction of substituents is unlikely to induce significant puckering of the rings.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the subtle conformational preferences and electronic properties of such molecules. DFT calculations on substituted indoles have been shown to provide accurate predictions of their electronic structure and redox potentials. For this compound, DFT calculations could elucidate the preferred orientation of the N-H proton and the impact of the halogen substituents on the overall molecular geometry and electronic distribution. The strong inductive effect of the fluoro group can influence the puckering of heterocyclic rings, a phenomenon well-documented in molecules like 4-fluoroprolines.

Synthesis and Reactivity

Potential Synthetic Routes

One plausible approach is a multi-step synthesis starting from a suitably substituted aniline or nitrotoluene derivative. The Leimgruber-Batcho indole synthesis is a versatile method that could be adapted for this purpose.

Spectroscopic Characterization of 4-bromo-5-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and fluorine, on this privileged structure offers a powerful tool to modulate the physicochemical and pharmacological properties of indole-based compounds. 4-bromo-5-fluoro-1H-indole is a prime example of a di-halogenated indole with significant potential in drug discovery. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, quality control, and the interpretation of its behavior in biological systems.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific isomer, this guide will leverage predicted data, analysis of closely related analogs, and fundamental spectroscopic principles to provide a robust characterization framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the inherent electronic structure of the indole nucleus.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H~8.2br s-
H-2~7.3tJ ≈ 2.5
H-3~6.6tJ ≈ 2.5
H-6~7.1dJ(H-F) ≈ 8.5
H-7~7.4dJ(H-H) ≈ 8.5

Causality Behind Predictions: The N-H proton is typically observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The protons at positions 2 and 3 of the pyrrole ring will exhibit characteristic triplet-like appearances due to coupling with each other and the N-H proton. The aromatic protons H-6 and H-7 will show doublet splitting from coupling to each other. Furthermore, H-6 will exhibit an additional coupling to the adjacent fluorine atom (³JH-F), which is typically in the range of 8-10 Hz for ortho coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The presence of bromine and fluorine will induce significant shifts in the attached and adjacent carbons.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (J, Hz)
C-2~125-
C-3~103-
C-3a~128d, J ≈ 5
C-4~108d, J ≈ 10
C-5~158d, J ≈ 250
C-6~112d, J ≈ 20
C-7~125d, J ≈ 5
C-7a~135-

Expertise in Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly downfield. The carbons ortho (C-4, C-6) and meta (C-3a, C-7) to the fluorine will show smaller two-bond and three-bond C-F couplings, respectively. The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz):

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
5-F~ -120 to -125dJ(F-H6) ≈ 8.5

Field-Proven Insights: The chemical shift of fluorine on an aromatic ring is highly dependent on the other substituents. For a fluoro-substituted indole, the chemical shift is expected in this region relative to a standard like CFCl₃. The fluorine signal will be split into a doublet due to coupling with the ortho proton (H-6).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range (e.g., -100 to -150 ppm).

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz NMR) cluster_proc Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent CDCl3 with TMS Solvent->Dissolve H1_NMR 1H NMR Dissolve->H1_NMR Transfer to NMR tube C13_NMR 13C NMR Dissolve->C13_NMR F19_NMR 19F NMR Dissolve->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Reference Spectra Phasing->Referencing Analysis Structural Analysis Referencing->Analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₈H₅BrFN), the molecular weight is 214.03 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonNotes
213, 215[M]⁺Molecular ion peak, characteristic bromine isotope pattern.
134[M - Br]⁺Loss of a bromine atom.
107[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrrole ring.

Trustworthiness of Isotopic Patterns: The presence of the M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound, providing a high degree of confidence in the elemental composition.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information, or Electrospray Ionization (ESI) for LC-MS for softer ionization and clear observation of the molecular ion.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the fragmentation pattern to propose fragmentation pathways consistent with the structure.

Fragmentation Pathway Diagram

MS_Fragmentation M [C8H5BrFN]+. m/z = 213/215 M_minus_Br [C8H5FN]+. m/z = 134 M->M_minus_Br - Br. M_minus_Br_minus_HCN [C7H4F]+. m/z = 107 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Proposed EI fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretchMedium, sharp
~3100-3000Aromatic C-H stretchMedium
~1600-1450C=C aromatic ring stretchMedium to strong
~1250-1150C-F stretchStrong
~1100-1000C-N stretchMedium
~800-700Aromatic C-H bend (out-of-plane)Strong
~600-500C-Br stretchMedium to weak

Authoritative Grounding in Vibrational Modes: The N-H stretching vibration of the indole ring typically appears as a sharp band around 3400 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, with the C-F stretch being particularly strong and characteristic. The aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-bromo-5-fluoro-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity. Among the vast array of substituted indoles, this compound stands out as a particularly valuable building block. The strategic placement of the bromine and fluorine atoms on the benzene ring offers medicinal chemists a powerful handle for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this important molecule, with a focus on practical, field-proven methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of polysubstituted indoles such as this compound requires careful consideration of the starting materials and the chosen synthetic route. Two of the most robust and widely adopted methods for constructing the indole nucleus are the Leimgruber-Batcho and the Fischer indole syntheses. This guide will delve into both pathways, providing a detailed analysis of the requisite starting materials and reaction conditions.

Part 1: The Leimgruber-Batcho Synthesis: A Versatile Route from Substituted Nitrotoluenes

The Leimgruber-Batcho indole synthesis is a powerful method that begins with an ortho-nitrotoluene derivative.[1] A key advantage of this approach is its convergence and the often high yields achieved under relatively mild conditions.[2] The general strategy involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to forge the indole ring.

Key Starting Material: 2-bromo-3-fluoro-6-nitrotoluene

The successful execution of the Leimgruber-Batcho synthesis for this compound hinges on the availability of the key starting material, 2-bromo-3-fluoro-6-nitrotoluene . While not as commonly available as simpler nitrotoluenes, it can be synthesized from commercially available precursors.

A plausible synthetic route to this intermediate starts from 4-fluoro-2-nitrotoluene.[3] The synthesis involves a regioselective bromination, which is directed by the activating methyl group and the deactivating but ortho,para-directing nitro group.

Synthetic Workflow for the Leimgruber-Batcho Approach

The overall workflow for the synthesis of this compound via the Leimgruber-Batcho methodology is depicted below.

Leimgruber_Batcho_Workflow start 4-Fluoro-2-nitrotoluene intermediate1 2-Bromo-3-fluoro-6-nitrotoluene start->intermediate1 Bromination (NBS, H₂SO₄) intermediate2 Enamine Intermediate intermediate1->intermediate2 Enamine Formation (DMF-DMA, Pyrrolidine) product This compound intermediate2->product Reductive Cyclization (e.g., Raney Ni, H₂)

Caption: Leimgruber-Batcho synthetic workflow.

Experimental Protocols

This protocol is adapted from a general procedure for the bromination of nitrotoluenes.[3]

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Trifluoroacetic Acid

  • Ethyl Acetate

  • Water

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-fluoro-6-nitrotoluene.

This is a general protocol that can be adapted for the specific substrate.[1]

Materials:

  • 2-bromo-3-fluoro-6-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF)

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate or Hydrogen gas

  • Methanol or Ethanol

  • Ethyl Acetate

  • Celite

Procedure:

Step A: Enamine Formation

  • To a solution of 2-bromo-3-fluoro-6-nitrotoluene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) followed by DMF-DMA (1.2 eq).

  • Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Step B: Reductive Cyclization

  • Dissolve the crude enamine in methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • For hydrogenation with hydrazine, add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exothermic reaction with gas evolution should be observed. Alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Part 2: The Fischer Indole Synthesis: A Classic and Reliable Approach

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5] For the synthesis of this compound, the key is to prepare the corresponding (2-bromo-3-fluorophenyl)hydrazine.

Key Starting Material: (2-bromo-3-fluorophenyl)hydrazine

The critical precursor for the Fischer synthesis of the target indole is (2-bromo-3-fluorophenyl)hydrazine . This compound can be prepared from the corresponding aniline, 2-bromo-3-fluoroaniline, via a diazotization reaction followed by reduction.

Synthetic Workflow for the Fischer Indole Approach

The general workflow for synthesizing this compound using the Fischer methodology is outlined below.

Fischer_Indole_Workflow start 2-Bromo-3-fluoroaniline intermediate1 (2-Bromo-3-fluorophenyl)hydrazine start->intermediate1 1. Diazotization (NaNO₂, HCl) 2. Reduction (e.g., SnCl₂) intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Hydrazone Formation (with a suitable carbonyl compound) product This compound intermediate2->product Fischer Cyclization (Acid catalyst, Heat)

References

4-bromo-5-fluoro-1H-indole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 4-bromo-5-fluoro-1H-indole as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide explores the hypothesized mechanism of action of a specific halogenated indole, this compound, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression, particularly in the tumor microenvironment.[3][4][5] While direct experimental evidence for the biological activity of this compound is not yet prevalent in public literature, its structural similarity to known indole-based IDO1 inhibitors suggests a plausible role in this context. This document will provide a comprehensive overview of the IDO1 signaling pathway, propose a putative mechanism of inhibition for this compound, and detail the requisite experimental protocols to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology.

Introduction: The Therapeutic Potential of Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][6][7] Under normal physiological conditions, IDO1 is expressed at low levels in various tissues and plays a role in maintaining immune homeostasis.[3][5] However, in the context of cancer, many tumors overexpress IDO1 to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[3][8]

The immunosuppressive effects of IDO1 are twofold:

  • Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan levels.[9]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the aryl hydrocarbon receptor (AHR), leading to the induction of regulatory T cells (Tregs) and apoptosis of effector T cells.[6][9]

Given its central role in tumor immune escape, IDO1 has emerged as a promising target for cancer immunotherapy.[4][8][10] The development of small molecule inhibitors of IDO1 aims to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[3][11]

The Indole Scaffold in IDO1 Inhibition

A variety of chemical scaffolds have been explored for their IDO1 inhibitory activity, with indole derivatives being a prominent class.[] The structural resemblance of these compounds to the natural substrate, L-tryptophan, allows for competitive binding to the active site of the IDO1 enzyme. The specific substitutions on the indole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of halogens, such as bromine and fluorine, can enhance binding affinity and improve metabolic stability.[13]

Proposed Mechanism of Action of this compound

Based on the established role of indole derivatives as IDO1 inhibitors, we hypothesize that this compound functions as a competitive inhibitor of IDO1. The proposed mechanism is centered on its ability to bind to the active site of the enzyme, thereby preventing the binding and subsequent degradation of L-tryptophan.

Putative Binding Interactions

The binding of this compound to the IDO1 active site is likely governed by a combination of hydrophobic and electrostatic interactions. The indole ring itself would occupy the same pocket as the indole moiety of tryptophan. The bromine and fluorine substitutions at the 4 and 5 positions, respectively, could contribute to enhanced binding affinity through several mechanisms:

  • Halogen Bonding: The bromine atom may form a halogen bond with a Lewis basic residue in the active site.

  • Increased Hydrophobicity: The halogen substituents would increase the hydrophobicity of the molecule, potentially leading to more favorable interactions within the hydrophobic active site.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the electronic distribution of the indole ring, potentially optimizing its interaction with the heme cofactor and surrounding amino acid residues.

Visualization of the IDO1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the kynurenine pathway and the proposed point of intervention by this compound.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Inhibition T-Cell Proliferation Inhibited Tryptophan->T_Cell_Inhibition Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Catalysis Inhibitor This compound (Putative Inhibitor) Inhibitor->IDO1 Inhibition Treg_Induction Regulatory T-Cell (Treg) Induction Kynurenine->Treg_Induction Accumulation leads to

Caption: IDO1 pathway and proposed inhibition by this compound.

Experimental Validation Workflow

To validate the hypothesis that this compound is an IDO1 inhibitor, a systematic experimental approach is required. This workflow progresses from in vitro enzymatic assays to cell-based and potentially in vivo models.

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity and to determine its potency (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is expressed and purified. A reaction buffer containing L-tryptophan, methylene blue, and ascorbic acid is prepared.

  • Compound Dilution Series: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: The IDO1 enzyme is pre-incubated with varying concentrations of the test compound. The reaction is initiated by the addition of L-tryptophan.

  • Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified. This is typically done by converting kynurenine to a colored product with Ehrlich's reagent and measuring the absorbance at 480 nm.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent inhibition of IDO1 activity, yielding a specific IC50 value.

Parameter Description
IC50 The half maximal inhibitory concentration of this compound against IDO1.
Ki The inhibition constant, which can be determined through kinetic studies (e.g., Michaelis-Menten kinetics) to elucidate the mode of inhibition (e.g., competitive, non-competitive).
Cell-Based IDO1 Activity Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Methodology:

  • Cell Culture: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or peripheral blood mononuclear cells (PBMCs), is used.

  • IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.

  • Compound Treatment: The IFN-γ stimulated cells are then treated with a dilution series of this compound.

  • Measurement of Kynurenine: After a suitable incubation period, the supernatant is collected, and the concentration of kynurenine is measured using HPLC or a colorimetric assay as described above.

  • Data Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.

Expected Outcome: A reduction in kynurenine levels in the cell culture supernatant in a dose-dependent manner.

T-Cell Proliferation Assay

Objective: To evaluate the functional consequence of IDO1 inhibition by this compound on T-cell proliferation.

Methodology:

  • Co-culture System: A co-culture of IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells) and human T cells is established.

  • Compound Treatment: The co-culture is treated with this compound.

  • T-Cell Proliferation Measurement: T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays by flow cytometry.

  • Data Analysis: The ability of the compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1 is quantified.

Expected Outcome: Restoration of T-cell proliferation in the presence of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo (Optional) Enzyme_Assay IDO1 Enzymatic Assay (Determine IC50) Kinetic_Studies Enzyme Kinetic Studies (Determine Mode of Inhibition) Enzyme_Assay->Kinetic_Studies Cell_Assay Cellular IDO1 Assay (Determine Cellular IC50) Enzyme_Assay->Cell_Assay T_Cell_Assay T-Cell Proliferation Assay (Functional Rescue) Cell_Assay->T_Cell_Assay In_Vivo Tumor Xenograft Model (Assess Anti-Tumor Efficacy) Cell_Assay->In_Vivo

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the mechanism of action of this compound has not been explicitly detailed in the current scientific literature, its chemical structure strongly suggests a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1. The proposed mechanism, centered on competitive binding to the IDO1 active site, provides a solid foundation for further investigation. The experimental workflow outlined in this guide offers a clear and logical path to validate this hypothesis and to characterize the compound's therapeutic potential. Successful validation would position this compound as a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy.

References

An In-depth Technical Guide to the Solubility of 4-bromo-5-fluoro-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-fluoro-1H-indole, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for understanding its solubility based on its physicochemical properties and the behavior of structurally related compounds. Furthermore, it outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents, empowering researchers to generate precise data for their specific applications.

Introduction to this compound and the Significance of its Solubility

This compound is a halogenated derivative of indole, a core heterocyclic scaffold found in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of bromine and fluorine atoms on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the solubility of this compound is a critical first step in the drug discovery and development pipeline. Accurate solubility data is essential for:

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reactions, extractions, and crystallizations.

  • Formulation Development: Designing effective delivery systems for in vitro and in vivo studies.

  • Biological Screening: Ensuring the compound is sufficiently dissolved to produce reliable results in high-throughput screening and other biological assays.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Key properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol
Predicted Boiling Point 315.9 ± 22.0 °C
Predicted Density 1.750 ± 0.06 g/cm³

The presence of the indole nitrogen provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor. The bromine atom increases the molecular weight and polarizability, while the highly electronegative fluorine atom can influence the electronic distribution and potential for dipole-dipole interactions. The overall molecule possesses both polar (the N-H group) and nonpolar (the benzene and pyrrole rings) regions, suggesting a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile of this compound

Based on the fundamental principle of "like dissolves like," a qualitative solubility profile for this compound in various organic solvents can be predicted. It is crucial to note that the following table represents a scientifically informed prediction, and experimental verification is essential for obtaining accurate quantitative data.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent capable of strong intermolecular interactions.
Acetonitrile (ACN)ModerateIts polar nature and ability to accept hydrogen bonds suggest good solubility.
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar, which might slightly reduce solubility.
Nonpolar Dichloromethane (DCM)ModerateThe overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.
TolueneLow to ModerateThe aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.
HexanesLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.

The presence of both a hydrogen bond donor (N-H) and halogen atoms suggests that this compound will exhibit favorable solubility in solvents that can engage in these interactions. Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors, which will strongly interact with the indole N-H. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. In nonpolar solvents, the solubility is expected to be lower, driven primarily by weaker van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add compound to solvent equilibration Seal and agitate at constant temperature (24-48h) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter supernatant sample->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify concentration hplc->quantify calibration Prepare calibration curve calibration->quantify solubility Calculate solubility quantify->solubility

Caption: Experimental workflow for solubility determination.
Detailed Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a known volume

The 4-Bromo-5-fluoro-1H-indole Scaffold: A Keystone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan.[1] Its unique electronic properties and versatile reactivity have made it a cornerstone in the design of countless therapeutic agents. The strategic introduction of halogen atoms, specifically bromine and fluorine, onto this core dramatically enhances its utility. The 4-bromo-5-fluoro-1H-indole scaffold, in particular, has emerged as a high-value building block for drug discovery programs.

The fluorine atom at the C5 position serves as a powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity of the N-H proton, influence molecular conformation, and enhance metabolic stability by blocking a potential site of oxidative metabolism.[2] Concurrently, the bromine atom at the C4 position acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries.[3]

This guide provides a comprehensive analysis of the reactivity and stability of the this compound core, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Properties and Chemical Stability

The reactivity of the this compound scaffold is governed by the interplay of the inherent electronic nature of the indole ring and the perturbing effects of its halogen substituents.

  • Electronic Landscape : The indole ring is an electron-rich aromatic system. The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the N-H proton and decreases the electron density of the benzene portion of the ring. The bromine at C4 also contributes a -I effect. These effects make the benzene ring less susceptible to classical electrophilic aromatic substitution compared to unsubstituted indole. However, the pyrrole ring, particularly the C3 position, retains significant nucleophilicity.

  • Stability Profile : The this compound scaffold is a crystalline solid and is generally stable under ambient storage conditions. Like most indoles, it is susceptible to degradation and polymerization under strongly acidic conditions. It is also sensitive to strong oxidizing agents. The electron-withdrawing nature of the halogens lends a degree of stability against oxidative degradation compared to electron-rich indoles. For reactions requiring strong bases or nucleophiles, protection of the N-H proton is often a mandatory prerequisite to prevent undesired side reactions.

A Positional Guide to Reactivity and Functionalization

Understanding the reactivity at each position of the scaffold is critical for designing successful synthetic strategies. The following diagram illustrates the primary sites of reactivity.

Caption: Reactivity hotspots of the this compound scaffold.

N1-Position: The Gateway to Control

The indole nitrogen (N1) is weakly acidic and its reactivity is a pivotal consideration in any synthetic sequence.

  • Deprotonation and N-Functionalization : The N-H proton can be removed by moderately strong bases (e.g., NaH, KHMDS) to generate the corresponding indolide anion. This nucleophile can then be trapped with various electrophiles to achieve N-alkylation, N-arylation, or N-acylation.

  • The Critical Role of N-Protection : In most functionalization reactions targeting the carbon framework, particularly metal-catalyzed cross-couplings or lithiation, N-protection is essential. The unprotected N-H is incompatible with organometallic reagents and can interfere with catalytic cycles. Failure to protect the nitrogen often leads to low yields or complete reaction failure. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its eventual removal.

Protecting GroupIntroduction ReagentsStabilityCleavage ConditionsCausality for Choice
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPStable to most coupling conditionsTFA, HClEasy to introduce and remove; ideal for early-stage synthesis.
Tosyl (p-Toluenesulfonyl)TsCl, BaseVery robust; stable to strong bases, organometallicsStrong reducing agents (Mg/MeOH), strong base (NaOH)Chosen for multi-step sequences requiring high stability.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, BaseStable to organolithiums, some acidsFluoride source (TBAF), strong acidOffers orthogonal deprotection strategy to acid-labile groups.
C4-Bromo Position: The Workhorse for Diversification

The carbon-bromine bond at the C4 position is the scaffold's most valuable asset, providing a reliable entry point for palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is a premier method for introducing aryl, heteroaryl, or vinyl substituents.[4][5][6]

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd_complex Ar-Pd(II)-X L₂ OA->Pd_complex RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Indole-R' RE->Product TM Transmetalation Pd_complex_B Ar-Pd(II)-R' L₂ TM->Pd_complex_B Pd0->OA Ar-X Pd_complex->TM Pd_complex_B->RE IndoleBr Indole-Br BoronicAcid R'-B(OH)₂ BoronicAcid->TM Base Base Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere is Non-Negotiable : To a flame-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The exclusion of oxygen and moisture is paramount as they can oxidize and deactivate the Pd(0) active catalyst.

  • Solvent Selection : Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or DME and water is common, as the water is crucial for activating the boronic acid for transmetalation.[7]

  • Thermal Drive : Heat the reaction mixture, typically to 80-100 °C, under an inert atmosphere (Argon or Nitrogen).

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It couples the aryl bromide with a primary or secondary amine.[3][8][9] The success of this reaction is highly dependent on the choice of phosphine ligand.

G cluster_1 Buchwald-Hartwig Catalytic Cycle OA Oxidative Addition Pd_complex Ar-Pd(II)-X L OA->Pd_complex RE Reductive Elimination Pd0 Pd(0)L RE->Pd0 Catalyst Regeneration Product Indole-NR'R'' RE->Product Amide Amide Binding Pd_complex_Amide Ar-Pd(II)-NR'R'' L Amide->Pd_complex_Amide Pd0->OA Ar-X Pd_complex->Amide Pd_complex_Amide->RE IndoleBr Indole-Br Amine HNR'R'' Amine->Amide Base Base (e.g., NaOtBu) Base->Amide Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Rigorous Anhydrous/Anaerobic Conditions : To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.2-1.5 equiv.). The base is critical for deprotonating the amine, making it a more effective nucleophile for the palladium complex.

  • Amine Addition : Add the amine coupling partner (1.1-1.3 equiv.).

  • Solvent and Temperature : Add a degassed, anhydrous aprotic solvent like toluene or dioxane. Heat the reaction mixture, typically to 80-110 °C.

  • Monitoring and Workup : Monitor the reaction by LC-MS. Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The product is isolated after standard workup and purification by chromatography.

Other Reactive Sites
  • C3 Position : While C3 is the most electron-rich carbon, its reactivity towards electrophiles (e.g., in Vilsmeier-Haack or Mannich reactions) can be attenuated by the electron-withdrawing halogens. Such transformations are possible but may require more forcing conditions than with electron-rich indoles.

  • C2 and C7 Positions : Direct functionalization at these sites is challenging. However, after N-protection (e.g., with a pivaloyl or triisopropylsilyl group), the C2 position can be deprotonated with a strong base (e.g., t-BuLi) to form a C2-lithiated species, which can be trapped with an electrophile.

Workflow and Logic

A successful synthetic campaign relies on a logical workflow. The following diagram outlines a typical sequence for diversifying the this compound scaffold.

G start This compound protect Step 1: N-Protection (e.g., Boc, SEM, Tosyl) Causality: Prevent side reactions, enable organometallic chemistry. start->protect coupling Step 2: C4 Cross-Coupling (Suzuki or Buchwald-Hartwig) Causality: Introduce key diversity elements. protect->coupling deprotect Step 3: N-Deprotection (e.g., TFA, TBAF) Causality: Unmask N-H for biological activity or further functionalization. coupling->deprotect final Final Diversified Product deprotect->final

Caption: Standard workflow for functionalizing the scaffold.

Conclusion

The this compound scaffold is a testament to the power of strategic halogenation in modern synthetic chemistry. It provides a stable, yet highly versatile, platform for the rapid generation of novel chemical entities. The C4-bromo position is the primary locus of reactivity, enabling robust and predictable functionalization through well-established palladium-catalyzed cross-coupling reactions. Mastery of N-protection strategies and an understanding of the subtle electronic influences of the halogen substituents are key to unlocking the full synthetic potential of this valuable building block. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this scaffold in the pursuit of new medicines and materials.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Bromo-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 4-Bromo-5-fluoro-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Its derivatives are integral to numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly enhance a molecule's therapeutic properties. Fluorine, for instance, can improve metabolic stability, membrane permeability, and binding affinity, while bromine can serve as a handle for further chemical modifications and contribute to target interactions.[2] This guide focuses on the this compound scaffold, a promising platform for the development of novel therapeutics. While direct research on this specific substitution pattern is emerging, by examining closely related fluorinated and brominated indole derivatives, we can extrapolate and identify key potential therapeutic targets and chart a course for future drug discovery efforts.

Anticipated Therapeutic Landscapes

Based on the extensive research into analogous compounds, this compound derivatives are poised to be promising candidates in several therapeutic areas:

  • Oncology: As inhibitors of protein kinases and other key enzymes in cancer progression.

  • Neuroinflammation and Neurodegenerative Diseases: By modulating inflammatory pathways in the central nervous system.

  • Infectious Diseases: Targeting essential bacterial enzymes.

This guide will delve into these potential applications, providing a technical overview of the most promising therapeutic targets, the rationale for their selection, and detailed experimental protocols for their investigation.

Section 1: Protein Kinases - Prime Targets in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for anticancer drug development.[4] The indole scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.[5]

Receptor Tyrosine Kinases (RTKs)

RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), are crucial mediators of signaling pathways that drive tumor growth and angiogenesis.[6] Several approved anticancer drugs, including Sunitinib (a fluorinated indole derivative), are multi-targeted RTK inhibitors.[7]

Rationale for Targeting RTKs with this compound Derivatives:

The this compound scaffold can be rationally designed to fit into the ATP-binding pocket of RTKs. The fluorine atom can form favorable interactions with the hinge region of the kinase, a key determinant of inhibitor binding. The bromine atom can be strategically positioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Experimental Workflow for Evaluating RTK Inhibition:

Caption: Workflow for assessing RTK inhibition.

Detailed Experimental Protocols:

Protocol 1.1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR2, EGFR)

    • Kinase substrate (specific for the kinase)

    • ATP

    • This compound derivative (test compound)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well white plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 1.2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., HUVEC for VEGFR, A549 for EGFR)

    • Cell culture medium

    • This compound derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[8]

Serine/Threonine Kinases

Serine/threonine kinases, such as the Aurora kinases and Cyclin-Dependent Kinases (CDKs), are key regulators of cell cycle progression and mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Rationale for Targeting Serine/Threonine Kinases:

The this compound scaffold can be adapted to target the ATP-binding site of serine/threonine kinases. The planarity of the indole ring and the potential for hydrogen bonding and hydrophobic interactions make it a suitable starting point for inhibitor design.

Experimental Workflow for Evaluating Serine/Threonine Kinase Inhibition:

The workflow is similar to that for RTKs, with the primary difference being the specific kinases and cell lines used. For example, to evaluate Aurora kinase inhibitors, one might use a cell line like HeLa and assess for polyploidy as a downstream effect.

Protocol 1.3: Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified duration (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

Section 2: Neuroinflammation - A Novel Frontier

Neuroinflammation, the inflammatory response within the brain and spinal cord, is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating this response.[12]

Rationale for Targeting Neuroinflammation:

Indole derivatives have been shown to possess anti-inflammatory properties. The this compound scaffold could be explored for its ability to modulate key inflammatory signaling pathways in microglia, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Signaling Pathway in Neuroinflammation:

Neuroinflammation_Pathway cluster_0 Microglial Activation cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappaB NF-κB IKK->NF_kappaB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kappaB->Cytokines Inhibitor This compound Derivative Inhibitor->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway in microglia.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity:

Protocol 2.1: Measurement of Pro-inflammatory Cytokines in Microglia

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines released by microglia.

  • Materials:

    • BV-2 microglial cell line

    • Lipopolysaccharide (LPS)

    • Test compound

    • ELISA kits for TNF-α and IL-6

    • 96-well plates

    • Plate reader

  • Procedure:

    • Culture BV-2 cells in 96-well plates.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Determine the dose-dependent inhibitory effect of the compound on cytokine production.

Section 3: FtsZ - A Target in Bacterial Cell Division

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. FtsZ, a bacterial homolog of tubulin, is an essential protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death, making it an attractive target for new antibiotics.

Rationale for Targeting FtsZ:

The this compound scaffold offers a starting point for the design of FtsZ inhibitors. The planar indole ring can interact with the nucleotide-binding site or allosteric sites on the FtsZ protein, disrupting its polymerization dynamics.

Experimental Workflow for Evaluating FtsZ Inhibitors:

Protocol 3.1: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering.

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer

    • GTP

    • Test compound

    • Fluorometer or spectrophotometer capable of measuring 90-degree light scattering

  • Procedure:

    • In a cuvette, combine purified FtsZ and the test compound in polymerization buffer.

    • Place the cuvette in the instrument and record a baseline reading.

    • Initiate polymerization by adding GTP.

    • Monitor the increase in light scattering over time.

    • Compare the polymerization kinetics in the presence and absence of the inhibitor to determine its effect.[14]

Data Summary and Future Directions

While specific data for this compound derivatives is still emerging, the data from analogous compounds is highly encouraging.

Table 1: Representative Biological Activities of Related Indole Derivatives

Compound ClassTarget/ActivityIC50/GI50Reference
Indole-based DihydroisoxazoleAnticancer (Leukemia cells)19.14 µM (HL-60)
6,7-Annulated-4-substituted IndolesAnticancer (L1210 Leukemia)0.5 - 4.0 µM[8]
Fluorinated Indole (Sunitinib)Multi-RTK inhibitorVaries by kinase[7]

The path forward for the development of this compound derivatives is clear. A systematic medicinal chemistry effort, guided by the structure-activity relationships of related compounds, is needed to synthesize a library of derivatives. These compounds should then be screened against a panel of kinases, inflammatory targets, and bacterial proteins using the protocols outlined in this guide. Promising hits can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer, neuroinflammatory disorders, and bacterial infections.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocols for 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-5-fluoro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Specifically, the 4-aryl-5-fluoro-1H-indole motif is of significant interest in drug discovery. The introduction of an aryl group at the C4 position can profoundly influence the molecule's interaction with biological targets, while the fluorine atom at the C5 position often enhances metabolic stability, binding affinity, and membrane permeability. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the crucial carbon-carbon bond between the indole core and various aryl or heteroaryl partners, offering a powerful tool for generating molecular diversity in drug development programs.[2]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful Suzuki-Miyaura coupling of 4-bromo-5-fluoro-1H-indole, an unprotected N-H indole that presents unique synthetic challenges.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide.[2] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding these steps is critical for troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the fluorine atom can make the C4-Br bond more susceptible to oxidative addition compared to non-fluorinated analogs. This step forms a square planar Pd(II) complex.[3]

  • Transmetalation : This step involves the transfer of the organic group (e.g., an aryl group) from the boronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a boronate salt, which is more nucleophilic and readily undergoes transmetalation, displacing the halide on the palladium complex.[2] The choice of base is crucial, as it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

  • Reductive Elimination : In the final step, the two organic groups (the indole and the aryl group) on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Special Considerations for an Unprotected N-H Indole

The acidic proton on the indole nitrogen (N-H) can complicate the reaction. It can react with the base or even coordinate with the palladium catalyst, potentially leading to catalyst inhibition or side reactions. Therefore, the choice of catalyst, ligand, and base is paramount. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often highly effective for coupling N-H containing heterocycles as they promote rapid reductive elimination, which can outcompete catalyst deactivation pathways.[4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (Indole)Pd(II)(Br)L₂ Transmetalation_Complex Transmetalation Complex (Indole)Pd(II)(Ar)L₂ OA_Complex->Transmetalation_Complex Product 4-Aryl-5-fluoro-1H-indole Transmetalation_Complex->Product Indole_Bromide This compound (Ar'-Br) Indole_Bromide->OA_Complex Boronic_Acid Ar-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocols

Two robust protocols are presented below, representing common and effective methods for the Suzuki-Miyaura coupling of bromoindoles. Protocol 1 utilizes a classic, reliable catalyst, while Protocol 2 employs a modern, highly active pre-catalyst ideal for challenging substrates.

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling

This protocol uses [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, a versatile and effective catalyst for a wide range of Suzuki couplings involving heteroaryl halides.[5]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst to the flask.

  • Solvent Addition: Add the degassed DME/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with a Modern Pre-catalyst (XPhos Pd G2)

This protocol uses a second-generation Buchwald pre-catalyst, which is highly active and particularly effective for coupling challenging substrates, including N-H heterocycles, often at lower catalyst loadings and temperatures.[4]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or potassium aryltrifluoroborate (1.3 equiv.)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

  • Reaction vial (e.g., microwave vial)

  • Magnetic stirrer and heating system

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, potassium phosphate, and the XPhos Pd G2 pre-catalyst.[4]

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction Execution: Heat the sealed vial to 80-110 °C with vigorous stirring. Microwave irradiation can often significantly shorten reaction times.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

General Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup (Add Reagents & Catalyst) Start->Setup Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat & Stir (e.g., 80-110 °C) Solvent->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Work-up (Dilute, Extract) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze End End Product Analyze->End

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Data Summary: Comparative Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes conditions that have proven effective for bromo-N-heterocycles, providing a strong starting point for the optimization of the this compound coupling.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Typical YieldReference
Pd(dppf)Cl₂ (5-10%)-K₂CO₃ (2.0)DME / H₂O80-90Good to High[5][6]
Pd(PPh₃)₄ (5-7%)-Cs₂CO₃ (2.0)Ethanol or Dioxane/H₂O90-100Moderate to High[1][7]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane / H₂O100-110High[8]
XPhos Pd G2 (1-2%)-K₃PO₄ (2.0)Dioxane / H₂O80-110High to Excellent[4]

Yields are generalized from couplings of similar bromo-N-heterocyclic substrates and may vary depending on the specific boronic acid used.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction is performed under strictly anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst.

    • Inefficient Oxidative Addition: For electron-rich systems, a more electron-rich ligand (e.g., a Buchwald ligand like XPhos) may be required to facilitate this step.[8]

    • Insufficient Base Strength: The base may not be strong enough to promote transmetalation. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[9]

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Using anhydrous solvents (when possible) or switching to boronic esters (e.g., pinacol esters) can mitigate this issue.[8]

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often a sign of slow transmetalation or reductive elimination and can sometimes be suppressed by adjusting the catalyst system or temperature.

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, which may have different reactivity. The quality and purity of the boronic acid are critical for reproducible results.

By carefully selecting the reaction components and understanding the underlying mechanism, researchers can successfully employ the Suzuki-Miyaura coupling to synthesize a diverse array of valuable 4-aryl-5-fluoro-1H-indole derivatives for advancement in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-5-fluoro-1H-indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The specific functionalization of the indole nucleus allows for the fine-tuning of pharmacological activity. The target molecule, 4-amino-5-fluoro-1H-indole, is a key building block for a variety of high-value compounds in drug discovery. The introduction of an amino group at the C4 position and a fluorine atom at the C5 position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making them attractive for the development of novel therapeutics. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial C-N bond in the synthesis of such derivatives, offering a significant advantage over traditional methods that may require harsh conditions and exhibit limited functional group tolerance.[2]

Mechanistic Insights: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3] The generally accepted catalytic cycle proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, 4-bromo-5-fluoro-1H-indole, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Product R-NH-Ar Palladium-Amido Complex->Product Product->Pd(0)L Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Protocol Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electronic nature of the substrate, with an electron-withdrawing fluorine atom, influences the reactivity of the C-Br bond and the indole N-H.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and avoiding side reactions. For electron-rich heterocycles like indole, bulky, electron-rich biaryl phosphine ligands have demonstrated superior performance.[5]

  • Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which can often be achieved by the amine or phosphine ligand.[4] For reproducibility, pre-formed palladium-ligand complexes (precatalysts) are often preferred.[6]

  • Phosphine Ligand: For the N-arylation of indoles, ligands such as DavePhos , XPhos , and RuPhos are excellent starting points.[4][7] DavePhos, in particular, has been cited as a good choice for indole substrates.[4] The steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the reductive elimination step.

Base and Solvent: Tailoring the Reaction Environment

The base plays a crucial role in the deprotonation of the amine and the indole N-H, if unprotected. The choice of solvent is critical for solubility of the reagents and for maintaining the stability of the catalytic species.

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice, often leading to high reaction rates.[4] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[4] For reactions with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a suitable alternative.[2]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[4] Toluene is often favored due to its higher boiling point, allowing for a wider range of reaction temperatures.

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of catalyst loading, ligand-to-metal ratio, base, and temperature may be necessary for specific amines.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Reaction Setup Workflow:

reaction_setup_workflow start Start: Prepare Inert Atmosphere add_solids Add Solids to Flask: - this compound - Pd precatalyst/Pd source + ligand - NaOtBu start->add_solids evacuate_backfill Evacuate and Backfill with Argon (3x) add_solids->evacuate_backfill add_liquids Add Degassed Toluene and Amine via Syringe evacuate_backfill->add_liquids heat Heat Reaction Mixture (e.g., 80-110 °C) with Stirring add_liquids->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Workup monitor->workup Upon Completion end End: Purified Product workup->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-bromo-5-fluoro-1H-indole

The this compound scaffold is a crucial building block in medicinal chemistry and drug development. The indole core is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. The specific substitution pattern of bromine at the 4-position and fluorine at the 5-position offers a unique combination of properties. The bromine atom serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can significantly modulate the physicochemical properties of the final compound, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions, offering researchers a robust starting point for the synthesis of novel indole derivatives.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.

Core Catalytic Cycle

The generally accepted mechanism for these reactions involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Stille) or Related Steps (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[5][6][7]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Transmetalation Complex->Pd(0)L2 Reductive Elimination (R-R') Product Product Transmetalation Complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 4-aryl-5-fluoro-1H-indoles. The reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid reagents.[8]

Scientific Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

  • Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. They are used in conjunction with phosphine ligands. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective for coupling with heteroaryl halides as they promote both the oxidative addition and reductive elimination steps.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are frequently employed.[2][9] The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, arylboronic acid, base, catalyst, and ligand in a vial. solvent Add solvent (e.g., dioxane/water). reagents->solvent degas Degas the mixture (e.g., with argon). solvent->degas heat Heat the reaction mixture (e.g., 80-100 °C). degas->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Perform aqueous workup and extraction. cool->extract purify Purify by column chromatography. extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-10 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-20 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with water)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), base (2.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802High (by analogy)[9]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10012-18Expected >70[2]
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)Toluene/H₂O11012Expected >70[2]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[10] This reaction is particularly valuable for synthesizing 4-alkynyl-5-fluoro-1H-indoles, which are versatile intermediates for further transformations or as final products in drug discovery programs.[11]

Scientific Rationale

The Sonogashira reaction traditionally uses a dual catalyst system of palladium and copper(I).[10][12]

  • Palladium Catalyst: As in other cross-coupling reactions, a palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), act as a co-catalyst. The copper acetylide, formed in situ, is more reactive towards transmetalation with the palladium complex than the alkyne itself.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[12]

  • Copper-Free Conditions: Modern protocols often utilize copper-free conditions to avoid potential issues with copper-catalyzed side reactions, particularly homocoupling of the alkyne. These systems often rely on more sophisticated palladium catalysts and ligands.[11][14]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a high-yielding reaction with 4-bromo-1H-indole.[11][14]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) (2.5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine - TMP) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMSO)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (2.5 mol%), and a stir bar.

  • Seal the vial and purge with an inert gas.

  • Add anhydrous DMSO, the terminal alkyne (1.2 equiv.), and TMP (2.0 equiv.) via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) for 6-18 hours, monitoring by TLC or LC-MS.[11]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
[DTBNpP]Pd(crotyl)Cl (2.5)DTBNpP (in precatalyst)TMP (2.0)DMSOrt-60687 (for 4-bromo-1H-indole)[11][14]
Pd(PPh₃)₄ (5)PPh₃ (in catalyst)Et₃N (3.0)THFrt16High (general)[15]
PdCl₂(PPh₃)₂ (5) / CuI (10)PPh₃ (in catalyst)DIPA (3.0)Toluene7012High (general)[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-amino-5-fluoro-1H-indoles from amines and aryl halides.[6][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17]

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for efficient C-N coupling. Ligands like DavePhos have been shown to be effective for the amination of indoles.[5] These ligands facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow setup 1. Combine aryl halide, amine, Pd precatalyst, ligand, and base in a glovebox. solvent 2. Add anhydrous, degassed solvent (e.g., Toluene). setup->solvent reaction 3. Heat the sealed reaction vessel (e.g., 80-110 °C). solvent->reaction monitoring 4. Monitor reaction by LC-MS or GC-MS. reaction->monitoring workup 5. Cool, quench, and perform extractive workup. monitoring->workup purification 6. Purify the product by column chromatography. workup->purification

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., DavePhos, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, LHMDS) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., DavePhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a reaction tube.

  • Add the amine (1.2 equiv.) and anhydrous, degassed toluene.

  • Seal the tube and heat the mixture with stirring at 80-110 °C until the reaction is complete.

  • Cool the reaction to room temperature, and quench carefully with water or saturated aqueous ammonium chloride.

  • Dilute with an organic solvent and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify by chromatography.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference
Pd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene100[5]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)t-BuOH110[18]

Heck Reaction: Vinylation of the Indole Core

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to 4-vinyl-5-fluoro-1H-indoles.[3][19]

Scientific Rationale
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.[3]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.[4]

  • Base: An inorganic or hindered organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HX generated in the catalytic cycle.[4]

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and base (2.0 equiv.) in a reaction flask.

  • Add the solvent and degas the mixture.

  • Heat the reaction to 80-120 °C until completion.

  • Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous workup and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.2)Acetonitrile100[4]
Pd(OAc)₂ (2)-K₂CO₃ (2.0)DMF100[20]

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organic halide with an organotin compound (stannane). It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback.[7][21]

Scientific Rationale
  • Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst for Stille couplings. The reaction can also be catalyzed by PdCl₂(PPh₃)₂ or Pd₂(dba)₃ in the presence of phosphine ligands.[22]

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.[21]

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • To a flask, add this compound (1.0 equiv.), the organostannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add anhydrous, degassed solvent.

  • Heat the mixture under an inert atmosphere at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • The workup often involves treatment with a fluoride source (e.g., aqueous KF) to remove tin byproducts, followed by extraction and purification by column chromatography.[21]

Catalyst (mol%)AdditiveSolventTemp (°C)Reference
Pd(PPh₃)₄ (5)-Toluene110[22]
Pd₂(dba)₃ (2) / P(furyl)₃ (8)CuI (10)NMP80[23]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized indole derivatives. The protocols and guidelines presented herein offer a solid foundation for researchers to develop novel compounds for applications in drug discovery and materials science. Careful selection and optimization of catalysts, ligands, bases, and reaction conditions are paramount to achieving high yields and purity.

References

Using 4-bromo-5-fluoro-1H-indole as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 4-Bromo-5-fluoro-1H-indole

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound as a versatile synthetic building block. The strategic placement of the bromine and fluorine atoms on the indole scaffold allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecules and diverse compound libraries. This document details the core reactivity of the molecule and provides field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: Properties and Strategic Value

This compound (CAS No. 1227493-96-0; Mol. Wt.: 214.03 g/mol ) is a halogenated indole derivative whose structure is primed for selective chemical modification.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3] The unique substitution pattern of this building block offers three primary sites for synthetic diversification:

  • C4-Bromine: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents. The reactivity of this bond is central to its utility in library synthesis.[4]

  • C5-Fluorine: The electron-withdrawing fluorine atom modulates the electronic properties of the indole ring system. This can influence the reactivity of other positions and, critically, can alter the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability and binding affinity.

  • N1-Hydrogen: The indole nitrogen possesses an acidic proton and can be readily deprotonated and functionalized through alkylation, arylation, or acylation, providing another vector for structural diversification.

The combination of these features allows for a modular and strategic approach to building molecular complexity, making this compound a high-value intermediate in discovery chemistry programs.

Core Applications: Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond at the 4-position is the most synthetically exploited feature of this molecule. Palladium-catalyzed cross-coupling reactions provide a mild and efficient means to form new carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[5][6]

Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for these reactions is essential for ensuring reproducibility and success. The critical steps involve the careful exclusion of oxygen, which can oxidatively deactivate the Pd(0) catalyst.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation A Combine Aryl Halide, Coupling Partner, & Base in Reaction Vessel B Add Anhydrous, Degassed Solvent A->B C Degas Mixture (e.g., Argon Sparge or Freeze-Pump-Thaw Cycles) B->C D Add Pd Catalyst & Ligand under Inert Atmosphere C->D E Heat Reaction Mixture to Optimized Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G H Aqueous Work-up (Extraction) G->H I Purify by Column Chromatography H->I G cluster_reactants Inputs Pd0 Pd(0)L₂ Pd_oxid R¹-Pd(II)L₂-X Pd0->Pd_oxid Oxidative Addition Pd_trans R¹-Pd(II)L₂-R² Pd_oxid->Pd_trans Transmetalation (Base Assisted) Pd_trans->Pd0 Reductive Elimination Product R¹-R² (Product) Pd_trans->Product ArylHalide R¹-X (this compound) ArylHalide->Pd_oxid BoronicAcid R²-B(OH)₂ BoronicAcid->Pd_trans G cluster_reactants Inputs Pd0 Pd(0)L₂ Pd_oxid R¹-Pd(II)L₂-X Pd0->Pd_oxid Oxidative Addition Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_oxid->Pd_alkynyl Alkyne Coordination & Deprotonation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² (Product) Pd_alkynyl->Product ArylHalide R¹-X (this compound) ArylHalide->Pd_oxid Alkyne H-C≡C-R² Alkyne->Pd_alkynyl G cluster_reactants Inputs Pd0 Pd(0)L Pd_oxid R¹-Pd(II)L-X Pd0->Pd_oxid Oxidative Addition Pd_amido R¹-Pd(II)L-NR²R³ Pd_oxid->Pd_amido Base-Mediated Amine Coordination & Deprotonation Pd_amido->Pd0 Reductive Elimination Product R¹-NR²R³ (Product) Pd_amido->Product ArylHalide R¹-X (this compound) ArylHalide->Pd_oxid Amine HNR²R³ Amine->Pd_amido

References

Application Note & Protocols: Leveraging 4-Bromo-5-fluoro-1H-indole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[1][2] Consequently, kinases have become one of the most important drug target families.[3] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key interactions in the kinase hinge region.[4][5][6] This guide details the strategic application of 4-bromo-5-fluoro-1H-indole , a versatile starting material, for the synthesis of novel kinase inhibitors. The strategic placement of the fluoro and bromo substituents provides an ideal platform for medicinal chemists: the fluorine atom can enhance binding affinity and modulate physicochemical properties, while the bromine atom at the C4-position serves as a robust synthetic handle for diversification through cross-coupling reactions.[7] This document provides a rationale for the scaffold's use, detailed synthetic protocols for its functionalization, and a discussion of the relevant biological targets.

The this compound Scaffold: A Strategic Choice

The design of potent and selective kinase inhibitors hinges on achieving high-affinity binding to the ATP pocket of the target kinase. The indole core is an excellent starting point, but its properties can be significantly enhanced through strategic substitution.

Bioisosterism and Kinase Hinge Binding

The indole nucleus is a bioisostere of the purine system found in ATP.[8] The N1-H of the indole's pyrrole ring acts as a hydrogen bond donor, while the nitrogen in the six-membered ring of related azaindole scaffolds can act as a hydrogen bond acceptor, allowing these structures to form critical hydrogen bonds with the backbone of the kinase hinge region.[6][9] This interaction anchors the inhibitor in the active site, providing a foundation for potency.

The Role of Strategic Halogenation

The choice of this compound is not arbitrary; the specific halogenation pattern offers distinct advantages for drug discovery:

  • Fluorine at C5: The introduction of a fluorine atom can have profound effects on a molecule's properties. It is highly electronegative and can form favorable electrostatic interactions or hydrogen bonds with the target protein. Furthermore, it can lower the pKa of the indole N-H, potentially strengthening its hydrogen bond donating capacity. Fluorination is also a common strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[7][10]

  • Bromine at C4: The bromine atom at the 4-position is a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This allows for the controlled introduction of a wide array of aryl and heteroaryl moieties, enabling chemists to systematically probe the topology of the kinase active site and optimize inhibitor potency and selectivity.

Synthetic Strategies for Library Diversification

The this compound scaffold offers two primary, orthogonal vectors for chemical diversification: functionalization at the C4-position and substitution at the N1-position. This allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

G cluster_0 C4-Position Functionalization cluster_1 N1-Position Functionalization start This compound suzuki Suzuki-Miyaura Coupling (+ Ar-B(OH)2) start->suzuki Pd Catalyst, Base n_alkylation N-Alkylation (+ R-X, Base) start->n_alkylation NaH, DMF prod_suzuki 4-Aryl-5-fluoro-1H-indole (Kinase Inhibitor Core) suzuki->prod_suzuki n_alkylation_suz 1-Alkyl-4-aryl-5-fluoro-1H-indole (Diversified Inhibitor) prod_suzuki->n_alkylation_suz N-Alkylation prod_n 1-Alkyl-4-bromo-5-fluoro-1H-indole n_alkylation->prod_n suzuki_alk 1-Alkyl-4-aryl-5-fluoro-1H-indole (Diversified Inhibitor) prod_n->suzuki_alk Suzuki Coupling

Figure 1: Key synthetic diversification pathways for this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis of a wide range of kinase inhibitors. Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) to determine optimal reaction times.

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to install an aryl or heteroaryl group at the C4-position of the indole core.[11][12] The reaction is robust and tolerates a wide variety of functional groups on the boronic acid partner.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (or pinacol ester equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add the anhydrous solvent(s) via syringe. A typical concentration is 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-aryl-5-fluoro-1H-indole product.

Parameter Condition A Condition B Condition C
Starting Material This compoundThis compoundThis compound
Boronic Acid Phenylboronic acidPyridin-3-ylboronic acid(1-Boc-pyrazol-4-yl)boronic acid
Catalyst (mol %) Pd(PPh₃)₄ (5%)Pd(dppf)Cl₂ (5%)Pd₂(dba)₃ (2.5%) + XPhos (5%)
Base (eq) K₂CO₃ (2.0)K₃PO₄ (3.0)Cs₂CO₃ (2.0)
Solvent Dioxane/H₂O (4:1)DMEToluene
Temperature 100 °C85 °C110 °C

Table 1: Example conditions for Suzuki-Miyaura coupling reactions.

Protocol 2: N1-Alkylation of the Indole Nitrogen

This protocol details the N-alkylation of the indole scaffold using a strong base followed by an alkylating agent.[7] This modification is crucial for modulating solubility and exploring interactions in solvent-exposed regions of the kinase active site.

Materials:

  • This compound (or its C4-arylated derivative)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF to a concentration of 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.[7]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the N-alkylated product.

Parameter Condition A Condition B Condition C
Starting Material This compoundThis compound4-Phenyl-5-fluoro-1H-indole
Base (eq) NaH (1.1)NaH (1.1)NaH (1.1)
Alkylating Agent Methyl IodideBenzyl Bromide2-(Boc-amino)ethyl bromide
Solvent Anhydrous DMFAnhydrous THFAnhydrous DMF
Temperature 0 °C to RT0 °C to RT0 °C to 40 °C

Table 2: Example conditions for N-alkylation reactions.

Targeted Signaling Pathways

Derivatives of the indole scaffold have been developed to inhibit a wide range of kinases across multiple signaling pathways critical to cancer cell proliferation and survival.[14] One of the most frequently targeted cascades is the MAPK/ERK pathway, which transmits extracellular signals to the nucleus to regulate gene expression.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Nucleus Gene Expression (Proliferation, Survival) Transcription->Nucleus Regulates Inhibitor Inhibitor derived from This compound Inhibitor->RAF Inhibits

Figure 2: Simplified MAPK/ERK signaling pathway highlighting RAF kinases as a target.

Inhibitors synthesized from the this compound scaffold can be designed to target key nodes in this pathway, such as RAF or MEK kinases. By blocking the phosphorylation cascade, these compounds can halt the downstream signals that drive uncontrolled cell growth.

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[14] Its pre-installed halogen atoms provide both a means to fine-tune electronic and pharmacokinetic properties and a robust handle for synthetic diversification. The application of well-established synthetic methods, such as the Suzuki-Miyaura coupling and N-alkylation, allows for the systematic and efficient creation of diverse chemical libraries. These libraries are essential for exploring structure-activity relationships and ultimately identifying potent and selective drug candidates against a wide array of kinase targets implicated in human disease.

References

The Strategic Application of 4-Bromo-5-fluoro-1H-indole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Halogenated Indoles in Drug Design

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for targeting a wide array of biological receptors and enzymes. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine, for instance, can enhance metabolic stability, improve membrane permeability, and modulate pKa, while bromine serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[2][3]

This guide focuses on the specific application of 4-bromo-5-fluoro-1H-indole , a di-halogenated indole that offers a unique combination of these attributes. Its strategic importance lies in the ortho-positioning of the bromine and fluorine atoms on the benzene portion of the indole ring, which can impart distinct electronic and conformational effects on derivative compounds. This document will provide an in-depth look at the application of this building block in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Core Application: A Versatile Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The indole scaffold is a common feature in many approved and investigational kinase inhibitors.

This compound is a valuable starting material for the synthesis of a variety of kinase inhibitor cores. The bromine atom at the C4 position provides a reactive site for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the construction of the bi-aryl structures often required for potent kinase inhibition. The fluorine atom at the C5 position can contribute to enhanced binding affinity and improved metabolic stability of the final compound.

The following sections will detail a representative synthetic workflow for the utilization of this compound in the preparation of a key intermediate for a hypothetical kinase inhibitor targeting a generic tyrosine kinase. This workflow is based on established synthetic methodologies for related compounds.[4]

Experimental Protocols and Methodologies

I. N-Protection of this compound

The protection of the indole nitrogen is often a crucial first step to prevent side reactions and to improve the solubility of the starting material. A common and effective protecting group for indoles is the benzenesulfonyl (Bs) group.

Protocol 1: N-Benzenesulfonylation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound214.035.0 g23.36 mmol
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Sodium hydride (60% dispersion in oil)24.001.12 g28.03 mmol
Benzenesulfonyl chloride176.623.5 mL28.03 mmol
Saturated aqueous ammonium chloride-50 mL-
Ethyl acetate88.11200 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 23.36 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.12 g of a 60% dispersion in oil, 28.03 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add benzenesulfonyl chloride (3.5 mL, 28.03 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford 1-(benzenesulfonyl)-4-bromo-5-fluoro-1H-indole as a white solid.

Expected Yield: 85-95%

II. Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[5] In this step, the bromine at the C4 position of the protected indole is coupled with a suitable boronic acid to introduce a new aryl group, a key pharmacophore for kinase binding.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(Benzenesulfonyl)-4-bromo-5-fluoro-1H-indole354.192.0 g5.65 mmol
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine205.081.28 g6.21 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73207 mg0.28 mmol
Potassium carbonate138.212.34 g16.95 mmol
1,4-Dioxane88.1140 mL-
Water18.0210 mL-
Ethyl acetate88.11100 mL-
Brine-30 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • To a 100 mL round-bottom flask, add 1-(benzenesulfonyl)-4-bromo-5-fluoro-1H-indole (2.0 g, 5.65 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.28 g, 6.21 mmol), Pd(dppf)Cl₂ (207 mg, 0.28 mmol), and potassium carbonate (2.34 g, 16.95 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford 1-(benzenesulfonyl)-5-fluoro-4-(pyridin-4-yl)-1H-indole.

Expected Yield: 70-85%

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic sequence described above.

G Start This compound Reagent1 Benzenesulfonyl chloride, NaH, THF Start->Reagent1 Protection Product1 1-(Benzenesulfonyl)-4-bromo-5-fluoro-1H-indole Reagent1->Product1 Product1_ref Protected Indole Reagent2 Pyridin-4-ylboronic ester, Pd(dppf)Cl₂, K₂CO₃ Product1_ref->Reagent2 C-C Bond Formation Product2 1-(Benzenesulfonyl)-5-fluoro-4-(pyridin-4-yl)-1H-indole (Kinase Inhibitor Intermediate) Reagent2->Product2

Synthetic workflow for a kinase inhibitor intermediate.

Structure-Activity Relationship (SAR) Insights

The resulting 4-aryl-5-fluoroindole core is a versatile platform for further optimization in a kinase inhibitor drug discovery program. Key SAR insights that can be explored from this intermediate include:

  • The C4-Aryl Group: The nature of the aryl or heteroaryl group at the C4 position is critical for interaction with the hinge region of the kinase. Modifications to this group can modulate potency and selectivity.

  • The C5-Fluoro Group: The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions within the ATP binding pocket, potentially increasing binding affinity. Its electron-withdrawing nature also influences the overall electronics of the indole ring.

  • Further Functionalization: The N-benzenesulfonyl protecting group can be removed under appropriate conditions to allow for further derivatization at the indole nitrogen, which can be explored to improve physicochemical properties such as solubility.

The following diagram illustrates the key interaction points of a hypothetical inhibitor based on this scaffold within a generic kinase ATP binding site.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Indole Indole Core Indole->Hydrophobic Hydrophobic Interactions C4_Aryl C4-Pyridyl Group C4_Aryl->Hinge H-Bonding C5_Fluoro C5-Fluoro C5_Fluoro->Hydrophobic Enhanced Binding N_Sub N1-Substituent N_Sub->Solvent Solubility/ PK modulation

Hypothetical binding mode of a 4-aryl-5-fluoroindole inhibitor.

Conclusion: A Key Building Block for Future Therapeutics

This compound represents a strategically important and versatile building block for medicinal chemists. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the design and synthesis of the next generation of innovative therapeutics. The combination of a synthetically tractable bromine handle and a beneficial fluorine substituent ensures that this compound will continue to be a relevant and valuable tool in the pursuit of novel medicines.

References

N-Functionalization of 4-Bromo-5-fluoro-1H-indole: A Detailed Guide to N-Alkylation and N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted 4-Bromo-5-fluoro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The strategic functionalization of the indole nitrogen (N1 position) is a pivotal step in drug discovery, as the substituent at this position profoundly influences the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4] The specific substrate, 4-bromo-5-fluoro-1H-indole, is a particularly valuable starting material. The presence of the electron-withdrawing fluorine and bromine atoms can significantly alter the electronic properties of the indole ring system, potentially enhancing metabolic stability and modulating binding interactions with biological targets.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for two critical transformations of this compound: N-alkylation and N-arylation. We will delve into the mechanistic underpinnings of these reactions, explore key methodologies, and offer practical insights to enable researchers, scientists, and drug development professionals to confidently and efficiently synthesize a diverse library of N-substituted indole derivatives.

Part 1: N-Alkylation of this compound

The introduction of an alkyl group onto the indole nitrogen is a fundamental strategy for exploring structure-activity relationships (SAR). The classical approach involves the deprotonation of the indole N-H followed by nucleophilic attack on an alkylating agent.

Chemical Principles and Mechanistic Insights

The N-alkylation of indoles proceeds via a two-step mechanism. First, a suitable base abstracts the acidic proton from the indole nitrogen (pKa ≈ 16-17), generating a highly nucleophilic indolide anion.[5] The electron-withdrawing nature of the bromo and fluoro substituents on the this compound scaffold is expected to increase the acidity of the N-H proton, facilitating its deprotonation. The second step is a classic SN2 reaction where the indolide anion attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, forming the desired C-N bond.[5]

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation.[4][5] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.[4]

Experimental Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry reaction flask under inert atmosphere add_indole Add this compound start->add_indole add_solvent Add anhydrous DMF or THF add_indole->add_solvent cool Cool to 0 °C add_base Add NaH portion-wise cool->add_base stir_deprotonation Stir for 30-60 min add_base->stir_deprotonation add_alkylating_agent Add alkyl halide dropwise stir_deprotonation->add_alkylating_agent warm_rt Warm to room temperature and stir add_alkylating_agent->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with sat. aq. NH4Cl extract Extract with ethyl acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the N-alkylation of this compound.

Detailed Protocol: N-Alkylation of this compound

This protocol provides a generalized procedure that can be adapted for various alkyl halides.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1–1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[4]

  • Alkylation: Add the alkyl halide (1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.[4]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Summary for N-Alkylation
Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)DMFRT2-4>90
Ethyl BromideNaH (1.2)THFRT4-885-95
Benzyl BromideNaH (1.2)DMFRT2-6>90
Allyl BromideNaH (1.2)THFRT3-580-90

Note: Yields are estimates based on general indole alkylation literature and may vary for the specific substrate. Optimization may be required.

Part 2: N-Arylation of this compound

The synthesis of N-arylindoles is of great interest as this structural motif is present in numerous biologically active compounds, including antipsychotic agents and angiotensin II-1 antagonists.[6][7] Traditional methods often require harsh conditions; however, modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the N-arylation of indoles.[7][8][9][10]

Methodology 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[8][10][11] While traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a ligand, allowing for milder reaction conditions.[8][10][12]

Chemical Principles and Mechanistic Insights: The mechanism of the copper-catalyzed N-arylation is believed to involve the formation of a copper(I)-indolide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the N-arylindole product and regenerate the active copper(I) catalyst.[13] The use of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine, DMEDA) or an amino acid (e.g., L-proline), can accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling process.[7][8][12]

Experimental Workflow for Ullmann N-Arylation

cluster_setup Reaction Setup cluster_reaction Reaction and Work-up start To a reaction vessel add: add_indole This compound start->add_indole add_aryl_halide Aryl halide add_indole->add_aryl_halide add_cu_catalyst Cu(I) salt (e.g., CuI) add_aryl_halide->add_cu_catalyst add_ligand Ligand (e.g., DMEDA) add_cu_catalyst->add_ligand add_base Base (e.g., K2CO3) add_ligand->add_base add_solvent Solvent (e.g., Dioxane) add_base->add_solvent inert_atm Establish inert atmosphere heat Heat the reaction mixture inert_atm->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_solids Filter off inorganic salts cool->filter_solids concentrate Concentrate the filtrate filter_solids->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the copper-catalyzed N-arylation of this compound.

Detailed Protocol: Copper-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (iodides and bromides are generally more reactive)[8]

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[13]

  • Anhydrous dioxane or toluene

  • Celites® or silica gel for filtration

Procedure:

  • Reaction Setup: In an oven-dried resealable Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Heating: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 110-140 °C) for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® or silica gel to remove insoluble inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Methodology 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][14][15] It often proceeds under milder conditions than the Ullmann condensation and tolerates a broader range of functional groups.[6]

Chemical Principles and Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The indole coordinates to the Pd(II) center, and a base facilitates the deprotonation of the N-H group to form a palladium-amido complex.

  • Reductive Elimination: The N-arylindole product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are commonly used to promote the reductive elimination step and prevent catalyst deactivation.[6][14]

Experimental Workflow for Buchwald-Hartwig N-Arylation

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Work-up start In a glovebox or Schlenk line: add_pd_precatalyst Add Pd precatalyst (e.g., Pd2(dba)3) start->add_pd_precatalyst add_ligand Add phosphine ligand add_pd_precatalyst->add_ligand add_base Add base (e.g., NaOt-Bu) add_ligand->add_base add_indole Add this compound add_base->add_indole add_aryl_halide Add aryl halide add_indole->add_aryl_halide add_solvent Add anhydrous solvent (e.g., Toluene) add_aryl_halide->add_solvent heat Heat the reaction mixture monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_solids Filter through Celite® cool->filter_solids concentrate Concentrate the filtrate filter_solids->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the palladium-catalyzed N-arylation of this compound.

Detailed Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (bromides, chlorides, and triflates can be used)[6]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄))[6]

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or using Schlenk technique, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), the base (1.5-2.0 eq), this compound (1.0 eq), and the aryl halide (1.2 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Heating: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Summary for N-Arylation
MethodCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
UllmannCuI / DMEDAK₂CO₃Dioxane110-14070-90
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOt-BuToluene80-11080-95
Buchwald-HartwigPd(OAc)₂ / SPhosK₃PO₄Dioxane10075-90

Note: Yields are estimates based on general indole arylation literature and may vary for the specific substrate and aryl halide used.[6][8] The choice of ligand and base can be critical and may require optimization.[6]

Conclusion and Future Perspectives

The N-alkylation and N-arylation of this compound are indispensable transformations for the generation of novel chemical entities with potential therapeutic applications. The protocols detailed herein provide robust and reliable methods for achieving these functionalizations. The classical N-alkylation offers a straightforward route to a wide range of N-alkylindoles, while the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination provide powerful and versatile strategies for the synthesis of N-arylindoles.

As the field of drug discovery continues to evolve, the development of even more efficient, selective, and sustainable methods for C-N bond formation will remain a key area of research. The application of these methodologies to the this compound scaffold will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.

References

Application Notes & Protocols: A Researcher's Guide to Regioselective Functionalization of the 4-Bromo-5-Fluoro-1H-Indole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-bromo-5-fluoro-1H-indole scaffold is a privileged heterocyclic motif in modern medicinal chemistry. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[1][2][3] This guide provides an in-depth exploration of the regioselective functionalization of this indole core, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions at the C4-position. We will delve into the mechanistic rationale behind catalyst, ligand, and base selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, advanced strategies for functionalization at other positions of the indole ring will be discussed, offering researchers a comprehensive toolkit for drug discovery and development programs.

Introduction: The Strategic Value of the this compound Core

The indole ring system is a cornerstone of numerous natural products and pharmaceuticals.[4] The introduction of a fluorine atom, particularly on the benzene ring portion of the indole, is a widely used strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties.[3][5] The 4-bromo-5-fluoro substitution pattern is particularly valuable; the C5-fluorine can improve biological activity, as seen in various kinase inhibitors and antiviral agents, while the C4-bromine provides a predictable and reactive site for diversification.

This guide focuses on harnessing the reactivity of the C4-bromo position, a gateway to novel analogues through the formation of new carbon-carbon and carbon-nitrogen bonds. We will present field-proven protocols that are designed to be both high-yielding and broadly applicable, enabling the synthesis of diverse chemical libraries for biological screening.

G cluster_start Starting Scaffold cluster_c4 C4-Position Functionalization cluster_other Other Regioselective Reactions cluster_products Diverse Analogs start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Regioselective Reaction buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Regioselective Reaction sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Regioselective Reaction nh N1-H Alkylation/Arylation (N-Substitution) start->nh Regioselective Reaction ch_func Directed C-H Functionalization (e.g., C7-Position) start->ch_func Regioselective Reaction prod1 4-Aryl/Heteroaryl Analogs suzuki->prod1 prod2 4-Amino/Amido Analogs buchwald->prod2 prod3 4-Alkynyl Analogs sonogashira->prod3 prod4 N-Substituted Analogs nh->prod4 prod5 C7-Functionalized Analogs ch_func->prod5

Figure 1: Key regioselective functionalization pathways for the this compound core.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The carbon-bromine bond at the C4 position is the most synthetically tractable site for initial diversification. Palladium-catalyzed cross-coupling reactions offer a mild and efficient means to construct new bonds with high functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent.[6][8]

Causality and Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. More advanced pre-catalysts (e.g., XPhos Pd G2/G3) incorporate the ligand and offer improved stability and activity.

  • Ligand: Electron-rich, bulky phosphine ligands are crucial. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7] Ligands like SPhos, XPhos, or RuPhos are excellent choices for coupling with sterically hindered or electron-rich boronic acids.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard. The choice of base can significantly impact yield, with stronger bases often required for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1–5 mol%) and the ligand (if not using an integrated pre-catalyst, e.g., XPhos, 2–10 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/H₂O, 10:1 v/v). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-1H-indole.

Coupling Partner (Example)Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic AcidXPhos Pd G2 (2%)K₂CO₃ (2.0)Dioxane/H₂O10085-95
4-Methoxyphenylboronic AcidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O11080-90
Pyridine-3-boronic acidPd₂(dba)₃ (1.5%) + XPhos (6%)Cs₂CO₃ (2.0)Dioxane/H₂O9070-85
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise difficult to achieve.[9][10] This reaction is fundamental for accessing a wide range of biologically active compounds.

Causality and Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst and bulky, electron-rich phosphine ligands. Ligands from the Buchwald group (e.g., tBuXPhos, RuPhos) or Josiphos-type ligands are highly effective. The choice of ligand is critical and depends on the nature of the amine (primary, secondary, aniline, etc.).[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for displacement of the halide on the palladium center.[9] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product start_materials Ar-Br + HNR¹R²

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1–3 mol%) and the base (e.g., NaOt-Bu, 1.2–1.5 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.1–1.2 equiv) followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Stir the mixture at the desired temperature (typically 80–110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[11][12] This reaction typically uses a dual catalyst system of palladium and copper(I).[11]

Causality and Experimental Choices:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is generally faster than the direct reaction of the alkyne with the palladium center.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.

  • Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These reactions often require a stronger base and specific palladium/ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[13][14]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) iodide co-catalyst (1–5 mol%).

  • Solvent and Reagents: Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.1–1.5 equiv).

  • Degassing and Reaction: Degas the mixture thoroughly with argon. Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography. A published procedure for a similar substrate, 4-bromo-1H-indole, resulted in an 87% yield under mild, copper-free conditions, highlighting the efficiency of modern protocols.[14]

Advanced Functionalization Strategies

While the C4-position is the most common starting point, a comprehensive drug discovery program requires methods to functionalize other positions of the indole core.

N1-H Functionalization

The indole N-H is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This is often a necessary first step to install a directing group for subsequent C-H functionalization or to modulate the electronic properties and solubility of the final compound.

C-H Functionalization

Direct C-H functionalization is a highly desirable but challenging strategy that avoids the need for pre-functionalized starting materials.[15][16] For the indole core, the C2 and C3 positions are the most electronically rich and reactive. However, accessing the benzene ring positions (C4-C7) requires overcoming this inherent reactivity, which is a significant challenge.[4][17]

Strategies for Regiocontrol:

  • Directing Groups (DGs): A common and powerful strategy involves installing a directing group on the indole nitrogen (N1). This group can coordinate to a transition metal catalyst, delivering it to a specific C-H bond (typically in an ortho position). For example, installing a pivaloyl or a phosphinoyl group at N1 can direct functionalization to the C7 position.[17]

  • Inherent Substrate Control: The electronic nature of existing substituents can influence the regioselectivity of C-H functionalization, although this is often less predictable than using a strong directing group.

While a detailed protocol is beyond the scope of this general guide, researchers interested in C-H functionalization are encouraged to consult specialized literature on directing group strategies for indole functionalization.[17]

Conclusion

The this compound core is a versatile and highly valuable scaffold for the development of novel therapeutics. The regioselective functionalization of the C4-position via robust palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides a reliable and efficient platform for generating extensive libraries of diverse analogs. By understanding the mechanistic principles behind reagent and catalyst selection, researchers can rationally design synthetic routes to access previously unexplored chemical space. Furthermore, advanced strategies such as N-H and directed C-H functionalization offer pathways to even greater molecular complexity, solidifying the importance of this privileged core in modern drug discovery.

References

Application Notes and Protocols for C-H Activation Strategies of 4-bromo-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The targeted functionalization of substituted indoles, such as 4-bromo-5-fluoro-1H-indole, offers a direct route to novel chemical entities with potentially enhanced pharmacological profiles. This guide provides a comprehensive overview of modern Carbon-Hydrogen (C-H) activation strategies applicable to the this compound framework. We delve into the mechanistic underpinnings of transition-metal-catalyzed and transition-metal-free approaches, offering detailed, field-proven protocols to empower researchers in drug discovery and development. The strategic use of directing groups to achieve site-selectivity on the indole's benzenoid ring is a central focus, providing a roadmap for navigating the challenges posed by this electronically complex substrate.

Strategic Imperative: The Value of Functionalizing this compound

The this compound scaffold is a highly valuable starting material in drug discovery. The presence of two distinct halogen atoms, bromine and fluorine, offers orthogonal handles for subsequent chemical modifications. The bromine atom is particularly amenable to classic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and engage in favorable interactions with biological targets.

Direct C-H activation on the electron-rich indole core, particularly on the benzenoid ring (C6 and C7 positions), circumvents the need for pre-functionalized starting materials, aligning with the principles of atom and step economy in modern organic synthesis.[1] The development of robust C-H activation protocols for this specific scaffold can significantly accelerate the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be adapted from the synthesis of related halo-indoles. A proposed multi-step synthesis starting from commercially available 3-fluoro-2-methylaniline is outlined below. This proposed pathway is based on established indole syntheses, such as the Batcho-Leimgruber indole synthesis.

Proposed Synthetic Protocol for this compound:

  • Bromination of 3-fluoro-2-methylaniline: Treatment of 3-fluoro-2-methylaniline with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar solvent like acetonitrile, is expected to yield 2-bromo-5-fluoro-6-methylaniline. The regioselectivity is directed by the activating amino group and the meta-directing fluorine.

  • Nitration: The resulting aniline derivative can be nitrated using standard conditions (e.g., nitric acid in sulfuric acid) to introduce a nitro group, likely at the position para to the amino group, yielding 2-bromo-5-fluoro-6-methyl-4-nitroaniline.

  • Leimgruber-Batcho Indole Synthesis: The ortho-methylnitroaniline derivative can then be subjected to the Leimgruber-Batcho synthesis. This involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization (e.g., using iron powder in acetic acid or catalytic hydrogenation) to construct the indole ring. This sequence would yield the desired this compound.

Navigating Regioselectivity: The Power of Directing Groups

The intrinsic reactivity of the indole ring favors electrophilic substitution at the C3 position. C-H activation on the benzenoid ring (C4-C7) is more challenging and necessitates the use of directing groups (DGs) to achieve site-selectivity.[2][3] These DGs are typically installed at the indole nitrogen (N1) or the C3 position and coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.

For this compound, the primary targets for C-H activation are the C6 and C7 positions. The electronic effects of the C4-bromo and C5-fluoro substituents (both electron-withdrawing via induction, but ortho,para-directing in classical electrophilic aromatic substitution) will influence the acidity and accessibility of these C-H bonds.

G cluster_N1 N1-Directing Groups cluster_C3 C3-Directing Groups N1_DG N1-DG (e.g., Pivaloyl, Pyridyl, Phosphinoyl) C2 C2-Activation (5-membered palladacycle) N1_DG->C2 Less bulky DGs C7 C7-Activation (6-membered palladacycle) N1_DG->C7 Bulky DGs (e.g., P(O)tBu2) C3_DG C3-DG (e.g., Carbonyl, Amide) C2_from_C3 C2-Activation (5-membered metallacycle) C3_DG->C2_from_C3 C4 C4-Activation (6-membered metallacycle) C3_DG->C4 Indole Indole Core Indole->N1_DG N-functionalization Indole->C3_DG C3-functionalization

Transition-Metal-Catalyzed C-H Activation Strategies

Transition metal catalysis is the most established and versatile approach for C-H functionalization of indoles. Palladium, rhodium, and ruthenium complexes are the workhorses in this field.

Palladium-Catalyzed C-H Arylation at C7

Palladium catalysis is highly effective for C-C bond formation. For C7-arylation of the this compound, a bulky directing group at the N1 position is crucial to favor the formation of a six-membered palladacycle intermediate, thus directing the activation to the C7 position over the sterically less hindered C2 position.[4] The di-tert-butylphosphinoyl (P(O)tBu₂) group is an excellent choice for this purpose.

Mechanistic Rationale:

The catalytic cycle is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The N-P(O)tBu₂ group coordinates to the Pd(II) catalyst. The steric bulk of the tert-butyl groups disfavors the formation of a five-membered palladacycle via C2-H activation, thereby promoting the formation of a more stable six-membered palladacycle through C7-H activation. Oxidative addition of an aryl halide to the resulting palladacycle, followed by reductive elimination, furnishes the C7-arylated indole and regenerates the active Pd(II) catalyst.

G Start N-P(O)tBu2-Indole + Pd(II) Coordination Coordination Complex Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) (C7-H Activation) Coordination->CMD Palladacycle 6-Membered Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ar-X) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->Start Regenerates Pd(II) Product C7-Arylated Indole RedElim->Product

Experimental Protocol: C7-Arylation of N-P(O)tBu₂-4-bromo-5-fluoro-1H-indole

  • Preparation of the N-P(O)tBu₂ protected indole: To a solution of this compound in anhydrous THF, add n-butyllithium (1.1 eq.) at -78 °C. After stirring for 30 minutes, add di-tert-butylphosphinoyl chloride (1.2 eq.) and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel.

  • C-H Arylation Reaction: In a flame-dried Schlenk tube under an argon atmosphere, combine N-P(O)tBu₂-4-bromo-5-fluoro-1H-indole (1.0 eq.), the desired aryl bromide (1.5 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand such as 2-chloropyridine (10 mol%), and an oxidant/base combination like Ag₂O (2.0 eq.) and K₂CO₃ (2.0 eq.). Add anhydrous dioxane as the solvent. Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the C7-arylated product.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand 2-Chloropyridine or other pyridine-type ligands
Aryl Source Aryl bromides or iodides
Oxidant/Base Ag₂O, Cu(OTf)₂, K₂CO₃
Solvent Dioxane, Toluene
Temperature 110-130 °C
Rhodium-Catalyzed C-H Olefination at C4

Rhodium catalysis is particularly effective for C-H olefination reactions. To direct the functionalization to the C4 position of the this compound, a directing group at the C3 position is required. A weakly coordinating carbonyl group, such as an aldehyde or ketone, can effectively direct the rhodium catalyst to the C4 position via a six-membered rhodacycle intermediate.[5][6]

Experimental Protocol: C4-Olefination of 3-Formyl-4-bromo-5-fluoro-1H-indole

  • Preparation of 3-Formyl-4-bromo-5-fluoro-1H-indole: The starting indole can be formylated at the C3 position using the Vilsmeier-Haack reaction (POCl₃, DMF).

  • C-H Olefination Reaction: To a screw-capped vial, add 3-formyl-4-bromo-5-fluoro-1H-indole (1.0 eq.), the desired acrylate or styrene (2.0 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) as a halide scavenger. Add a suitable solvent such as 1,2-dichloroethane (DCE). Seal the vial and heat the reaction at 80-100 °C for 12 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain the C4-olefinated product.

ParameterRecommended Condition
Catalyst [Cp*RhCl₂]₂ (2.5-5 mol%)
Additive AgSbF₆ or Cu(OAc)₂
Olefin Source Acrylates, Styrenes, Vinyl sulfones
Solvent DCE, t-AmylOH
Temperature 80-120 °C

Transition-Metal-Free C-H Activation

While transition-metal-catalyzed methods are powerful, concerns about cost and metal contamination in pharmaceutical applications have driven the development of transition-metal-free alternatives.[7] C-H borylation is a particularly attractive transformation as the resulting boronic esters are versatile intermediates for a wide range of subsequent functionalizations.

Metal-Free Directed C-H Borylation

Recent advances have shown that strong Lewis acids, such as BBr₃, can mediate the directed C-H borylation of indoles without the need for a transition metal catalyst.[3] By installing a pivaloyl group at the N1 position, it is possible to direct borylation to the C7 position.

Mechanistic Insights:

The pivaloyl group is thought to coordinate to BBr₃, bringing the boron reagent into proximity with the C7-H bond. A concerted borylation-deprotonation mechanism is proposed, where the C-H bond is cleaved and the C-B bond is formed in a single step, facilitated by the Lewis acidic boron species.

G Start N-Piv-Indole Add_BBr3 Add BBr3 Start->Add_BBr3 Coordination Lewis Acid-Base Coordination Add_BBr3->Coordination Borylation C7-H Borylation Coordination->Borylation Workup Aqueous Workup/ Esterification Borylation->Workup Product C7-Borylated Indole (Boronic Ester) Workup->Product

Experimental Protocol: Metal-Free C7-Borylation of N-Pivaloyl-4-bromo-5-fluoro-1H-indole

  • Preparation of N-Pivaloyl-4-bromo-5-fluoro-1H-indole: React this compound with pivaloyl chloride in the presence of a base like pyridine or triethylamine.

  • C-H Borylation Reaction: In a glovebox, dissolve N-pivaloyl-4-bromo-5-fluoro-1H-indole (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C and add a solution of BBr₃ (1.5 eq.) in DCM dropwise. Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Esterification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. The combined organic layers are then treated with pinacol and stirred at room temperature for 1 hour to form the corresponding boronic ester. After drying and concentration, purify the crude product by column chromatography.

ParameterRecommended Condition
Borylating Agent BBr₃
Directing Group N-Pivaloyl
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature -78 °C to room temperature
Esterification Pinacol

Conclusion and Future Outlook

The C-H activation of the this compound scaffold presents a powerful and efficient avenue for the synthesis of novel, highly functionalized indole derivatives for drug discovery. The strategic selection of a directing group and a suitable catalytic system—be it transition-metal-based or metal-free—is paramount to achieving the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged heterocyclic core. Future research will likely focus on expanding the scope of compatible coupling partners, developing more sustainable and cost-effective catalytic systems, and exploring the functionalization of the C6 position, which remains a significant challenge.

References

Application Notes and Protocols: The Strategic Use of 4-bromo-5-fluoro-1H-indole in the Synthesis of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Fluorinated Indoles in Antiviral Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous natural products and approved drugs underscores its therapeutic potential. In the realm of antiviral research, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and overall efficacy. The 4-bromo-5-fluoro-1H-indole scaffold, in particular, offers a versatile platform for the synthesis of novel antiviral compounds, providing two key anchor points for molecular elaboration: the reactive bromine atom at the 4-position, ideal for cross-coupling reactions, and the indole nitrogen for further functionalization.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a promising class of antiviral agents: allosteric inhibitors of HIV-1 integrase. We will delve into the rationale behind the synthetic design, provide a detailed experimental protocol for a key synthetic transformation, and present relevant biological data.

The Rationale: Targeting HIV-1 Integrase with 4-Aryl-5-fluoroindoles

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[3] While integrase strand transfer inhibitors (INSTIs) have been highly successful in clinical practice, the emergence of drug-resistant viral strains necessitates the development of new therapeutic agents with novel mechanisms of action. Allosteric integrase inhibitors (ALLINIs) represent such a class, binding to a site on the integrase enzyme distinct from the active site.[3][4] This allosteric binding pocket is located at the dimer interface of the integrase catalytic core domain, a site also utilized by the host protein LEDGF/p75.[4] By targeting this site, ALLINIs disrupt the normal function of integrase, leading to potent antiviral effects.

The 4-aryl-5-fluoroindole scaffold has been identified as a promising core for the development of novel ALLINIs.[1][4] The indole core mimics the structural features of previously reported quinoline-based ALLINIs, while the 5-fluoro substituent can enhance binding interactions within the hydrophobic pocket of the allosteric site. The aryl group at the 4-position can be tailored to optimize interactions with other regions of the binding pocket, leading to improved potency and a favorable resistance profile.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The key synthetic step in the construction of 4-aryl-5-fluoroindoles from this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole core and a variety of aryl boronic acids, providing a highly versatile method for introducing diverse substituents at the 4-position.

Suzuki_Coupling_Workflow cluster_catalyst Catalytic System A This compound F Suzuki-Miyaura Cross-Coupling A->F B Aryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G 4-aryl-5-fluoro-1H-indole (Target Compound) F->G

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of a 4-Aryl-5-fluoro-1H-indole Derivative

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-5-fluoro-1H-indole, a core structure for novel HIV-1 integrase inhibitors.

Materials:

  • This compound

  • (3-Fluoro-4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents: To the degassed solution, add sodium carbonate (2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-fluoro-4-methoxyphenyl)-5-fluoro-1H-indole.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Sodium carbonate is a mild and effective base for activating the boronic acid.

  • Solvent System: The mixture of toluene, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents and facilitates the reaction.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Data Presentation: Antiviral Activity of Indole-Based ALLINIs

The following table summarizes the in vitro antiviral activity of a series of indole-based allosteric HIV-1 integrase inhibitors synthesized using a similar methodology.

Compound IDR GroupIC₅₀ (µM) in LEDGF/p75 dependent integration assay
1 4-methoxyphenyl4.5
2 3-fluoro-4-methoxyphenyl6.2
3 4-chlorophenyl8.9
4 4-bromophenyl> 25

Data adapted from Patel, P. A., et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase.[4]

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

The synthesized 4-aryl-5-fluoroindole derivatives act as allosteric inhibitors of HIV-1 integrase. Their mechanism of action involves binding to a pocket at the dimer interface of the integrase catalytic core domain, which is also the binding site for the host protein LEDGF/p75.

Mechanism_of_Action cluster_normal Normal Viral Integration cluster_inhibited Inhibition by 4-Aryl-5-fluoroindole A HIV-1 Integrase Dimer B LEDGF/p75 A->B Binds to C Viral DNA A->C Binds to D Integration into Host Genome B->D Facilitates C->D Is integrated E HIV-1 Integrase Dimer F 4-Aryl-5-fluoroindole (ALLINI) E->F Binds to Allosteric Site G LEDGF/p75 Binding Blocked F->G Prevents H Inhibition of Viral Integration F->H Leads to

Caption: Mechanism of allosteric inhibition.

By occupying this allosteric site, the 4-aryl-5-fluoroindole inhibitors prevent the binding of LEDGF/p75, which is essential for the proper localization and function of the pre-integration complex.[4] This disruption of the integrase-LEDGF/p75 interaction ultimately leads to the inhibition of viral DNA integration into the host genome, thereby blocking viral replication.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel antiviral compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the introduction of diverse aryl substituents at the 4-position, enabling the generation of libraries of compounds for structure-activity relationship studies. The resulting 4-aryl-5-fluoroindoles have demonstrated significant potential as allosteric inhibitors of HIV-1 integrase, offering a promising new avenue for the development of next-generation antiretroviral therapies. Further optimization of this scaffold could lead to the discovery of even more potent and broadly active antiviral agents.

References

Application Notes and Protocols for the Derivatization of 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-5-fluoro-1H-indole in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring provides medicinal chemists with powerful tools to fine-tune the physicochemical and pharmacological properties of drug candidates. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.[2][3]

This compound is a particularly valuable building block. The C4-bromo substituent allows for selective derivatization through various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The C5-fluoro substituent can significantly influence the electronic properties of the indole ring, potentially enhancing the biological activity of the resulting derivatives.[2] This guide provides detailed experimental procedures for the derivatization of this compound, focusing on key transformations that are crucial for drug discovery and development.

I. N-Alkylation: Modulating the Core Scaffold

The N-alkylation of indoles is a fundamental transformation that allows for the introduction of various substituents on the indole nitrogen. This modification can significantly impact the molecule's pharmacological profile. The classical approach involves the deprotonation of the indole nitrogen with a strong base to form the corresponding indolide anion, which then acts as a nucleophile to displace a halide from an alkylating agent.[4]

Causality Behind Experimental Choices:
  • Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating the indole nitrogen. It is a strong, non-nucleophilic base, and the reaction's only byproduct is hydrogen gas. The choice of a strong base is crucial to ensure complete deprotonation, thus maximizing the yield of the N-alkylated product.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the sodium indolide salt and the alkylating agent, facilitating the reaction. It is critical to use anhydrous solvents to prevent quenching of the highly reactive sodium hydride.

  • Temperature: The deprotonation step is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation can often be conducted at room temperature, although gentle heating may be necessary for less reactive alkyl halides.

Experimental Protocol: N-Alkylation of this compound

This protocol is adapted from a procedure for the N-alkylation of the structurally similar 5-bromo-4-fluoro-2-methyl-1H-indole.[4]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[4]

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative N-Alkylation Reaction Parameters

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)DMFRT2-485-95
Benzyl BromideNaH (1.2)DMFRT4-880-90
Ethyl BromideNaH (1.2)DMF5012-1670-80

Note: Yields are indicative and will vary based on the specific substrate and reaction scale.

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow A 1. Dissolve this compound in anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) B->C D 4. Stir for 30-60 min C->D E 5. Add Alkyl Halide (1.1 eq) D->E F 6. Warm to RT, stir 2-24h E->F G 7. Quench with aq. NH4Cl F->G H 8. Work-up & Purification G->H I N-alkylated product H->I

Caption: General workflow for the N-alkylation of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position of the indole is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is critical for the efficiency of the catalytic cycle. For heteroaryl halides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., DMF, dioxane, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for specific substrates.

Materials:

  • N-protected this compound (e.g., N-Boc or N-SEM protected)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine the N-protected this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L2-Br OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L2-Ar' TM->PdII_Ar ArBOH2 Ar'B(OH)2 + Base ArBOH2->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Experimental Protocol: Sonogashira Coupling

This is a general protocol that may require optimization.

Materials:

  • N-protected this compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[9][10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are often effective for coupling with a wide range of amines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that will likely require optimization of the ligand and reaction conditions.

Materials:

  • N-protected this compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the N-protected this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsBond Formed
Suzuki-Miyaura Boronic acid/esterPd catalyst, BaseC(sp²)-C(sp²)
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseC(sp²)-C(sp)
Buchwald-Hartwig AminePd catalyst, Phosphine ligand, Strong baseC(sp²)-N

III. C-H Functionalization: Direct Derivatization

Direct C-H functionalization has emerged as a powerful strategy for the derivatization of heterocycles, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The indole nucleus has several C-H bonds that can be selectively functionalized.[12][13]

Regioselectivity in Indole C-H Functionalization

The inherent reactivity of the indole ring generally favors electrophilic substitution at the C3 position. Functionalization at other positions, such as C2, C4, C5, C6, or C7, often requires the use of a directing group on the indole nitrogen or at another position on the ring to achieve high regioselectivity.[12] For this compound, derivatization via C-H activation would likely be directed to the C2, C3, C6 or C7 positions, depending on the reaction conditions and any directing groups employed.

Workflow Diagram: Directed C-H Functionalization

CH_Functionalization A 1. Install Directing Group (DG) on Indole B 2. Add Transition Metal Catalyst (e.g., Pd, Rh) A->B C 3. Add Coupling Partner B->C D 4. Heat to effect C-H activation and coupling C->D E 5. Remove Directing Group D->E F Regioselectively functionalized indole E->F

Caption: General workflow for directed C-H functionalization of the indole core.

Due to the complexity and substrate-specific nature of C-H functionalization reactions, a general protocol is not provided here. Researchers are encouraged to consult recent literature for specific methodologies tailored to their desired transformation.[12][13][14]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of functionalized indole derivatives. The experimental procedures outlined in this guide for N-alkylation and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around this important scaffold. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is often necessary to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Methodologies for 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-5-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique reactivity of this molecule and overcome common challenges, particularly the undesired side reaction of debromination.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during palladium-catalyzed cross-coupling reactions. The primary focus is on identifying the root cause of debromination and providing actionable, step-by-step solutions.

Q1: I'm observing significant debromination (>15%) in my Suzuki-Miyaura coupling reaction with this compound. What is causing this, and how can I minimize it?

A1: Root Cause Analysis & Mitigation Strategies

Significant debromination, also known as hydrodehalogenation, is a common and frustrating side reaction in palladium-catalyzed cross-coupling.[1] It occurs when the aryl halide is converted into an arene by replacing the halogen with a hydrogen atom. This side reaction competes directly with the desired C-C bond formation, reducing your yield and complicating purification.

The primary causes are multifaceted and often interrelated:

  • Formation of Palladium Hydride (Pd-H) Species: The most common culprit is the generation of a Pd-H species within the catalytic cycle. These species can arise from various sources, including solvents (e.g., alcohols, residual water), bases (e.g., formate impurities, β-hydride elimination from alkoxide bases), or the organoboron reagent itself.[2][3] Once formed, the Pd-H species can undergo reductive elimination with your indole substrate to yield the debrominated byproduct.

  • Slow Reductive Elimination: The final step of the desired catalytic cycle is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[4] If this step is slow relative to the formation of Pd-H and subsequent hydrodehalogenation, the yield of the undesired byproduct will increase.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[5] Ligands that are not sufficiently bulky or electron-donating may not effectively promote the reductive elimination step, allowing the competing debromination pathway to dominate.[6]

  • Base Selection: The choice of base is crucial. While necessary to activate the boronic acid for transmetalation, some bases can promote side reactions.[7][8] For instance, strong alkoxide bases can undergo β-hydride elimination, and some bases may contain impurities that act as hydride sources.

Workflow for Troubleshooting Debromination in Suzuki Coupling

Below is a systematic approach to optimize your reaction and suppress the formation of the debrominated 5-fluoro-1H-indole byproduct.

G start Start: Debromination Observed ligand Step 1: Evaluate Ligand Is the ligand bulky and electron-donating? start->ligand change_ligand Action: Switch to a modern biarylphosphine ligand (e.g., SPhos, XPhos, P(tBu)3) ligand->change_ligand No base Step 2: Evaluate Base Are you using a strong, sterically hindered base? ligand->base Yes change_ligand->base change_base Action: Switch to a weaker, non-coordinating base (e.g., K3PO4, Cs2CO3, K2CO3) base->change_base No solvent_temp Step 3: Evaluate Solvent & Temperature Is the temperature too high? Is the solvent a potential hydride source? base->solvent_temp Yes change_base->solvent_temp change_conditions Action: Use anhydrous aprotic solvents (Toluene, Dioxane). Attempt reaction at a lower temperature (e.g., 80 °C). solvent_temp->change_conditions Yes success Success: Debromination Minimized solvent_temp->success No change_conditions->success

Caption: Troubleshooting workflow for Suzuki coupling.

Recommended Optimization Protocol:
  • Ligand Screening (Highest Impact):

    • Rationale: Bulky and electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step, which helps to outcompete the hydrodehalogenation pathway.[6][9] They promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.[10]

    • Action: Replace older ligands like PPh₃ with modern biarylphosphine ligands. Screen a panel of ligands to find the optimal choice for your specific substrate.

    • Detailed Protocol:

      • Set up parallel reactions in vials under an inert atmosphere (Argon or Nitrogen).

      • To each vial, add this compound (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

      • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%, maintaining a Pd:Ligand ratio of 1:2).

      • Add anhydrous solvent (e.g., Toluene or Dioxane).

      • Run the reactions at 80-100 °C and monitor by LC-MS to determine the ratio of product to the debrominated byproduct.

  • Base and Solvent Evaluation:

    • Rationale: Aprotic solvents like toluene and 1,4-dioxane are less likely to act as hydride donors compared to protic solvents or even solvents like DMF.[1] Weaker inorganic bases are often preferred as they are less likely to cause catalyst degradation or participate in side reactions.[8][11]

    • Action: Use anhydrous toluene or dioxane. Switch from strong organic bases (e.g., NaOtBu) to milder inorganic bases.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Provides the active Pd(0) catalyst.[12]
Ligand SPhos, XPhos, P(tBu)₃ (Pd:L ratio 1:2 to 1:4)Bulky, electron-rich ligands that promote fast reductive elimination.[5][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv)Milder, non-nucleophilic bases that minimize side reactions.[7]
Solvent Toluene, 1,4-Dioxane (anhydrous)Aprotic solvents that are not hydride sources.[1]
Temperature 80 - 110 °CBalances reaction rate while minimizing thermal decomposition and side reactions.
Additives Water (e.g., in a Toluene/H₂O biphasic system)Can sometimes accelerate transmetalation without significantly increasing debromination if the ligand is appropriate.[8]
Q2: My Buchwald-Hartwig amination of this compound is sluggish and produces the debrominated side product. How can I improve the yield of my desired arylamine?

A2: Addressing Challenges in C-N Coupling

Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination is a significant issue. The mechanism involves an additional potential side reaction pathway: β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of a Pd-H species and subsequent hydrodehalogenation.[13]

Key Optimization Parameters:
  • Ligand Selection is Paramount: This reaction is highly sensitive to the choice of ligand. The development of specialized biarylphosphine ligands by the Buchwald and Hartwig groups was crucial for making this transformation general and efficient.[14][15]

    • Rationale: Modern ligands are designed to be sterically demanding, which facilitates the C-N bond-forming reductive elimination step while sterically disfavoring side reactions like β-hydride elimination.[10]

    • Action: Use a ligand specifically developed for C-N coupling. For primary amines, BrettPhos is often an excellent choice. For secondary amines, RuPhos can be superior.[15][16]

  • Base and Substrate Compatibility: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine or amine-Pd complex.[13]

    • Rationale: Sodium tert-butoxide (NaOtBu) is the most common base. However, if debromination is an issue, it can sometimes act as a hydride source. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more electron-rich aryl halides.

    • Action: Start with NaOtBu. If debromination persists, consider screening other bases like LHMDS or K₃PO₄.[1]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Standard precursors for generating the active catalyst.[14]
Ligand BrettPhos, RuPhos, XPhos (Pd:L ratio 1:1.5 to 1:2)Specifically designed, bulky ligands that accelerate C-N reductive elimination.[15]
Base NaOtBu, LHMDS, K₃PO₄ (1.5-2.0 equiv)Strong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene, Dioxane, or t-BuOH (anhydrous)Aprotic or sterically hindered alcoholic solvents are preferred.[16]
Temperature 80 - 110 °COptimal range for balancing reaction kinetics and catalyst stability.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism of hydrodehalogenation in palladium-catalyzed reactions?

A3: Hydrodehalogenation is an undesired side reaction where the halogen on the starting material is replaced by a hydrogen atom.[1] This process competes with the main cross-coupling catalytic cycle.

The diagram below illustrates the desired cross-coupling pathway versus the competing debromination pathway. The key diversion occurs with the formation of a palladium-hydride (LₙPd-H) intermediate. This species can intercept the oxidative addition product (LₙPd(Ar)X) or be generated from other sources. Instead of proceeding to transmetalation, the aryl group can reductively eliminate with the hydride, releasing the debrominated arene and regenerating a Pd(0) species that re-enters the catalytic cycle.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Pathway Pd0 Pd(0)Ln PdII Ar-Pd(II)(Br)Ln Pd0->PdII Oxidative Addition ArX Ar-Br (Indole) ArX->Pd0 Oxidative Addition OxAdd Oxidative Addition PdII_R Ar-Pd(II)(R)Ln PdII->PdII_R Transmetalation PdH LₙPd-H (Hydride Source) PdII->PdH Side Reaction Transmetal Transmetalation (with R-B(OH)2) Product Ar-R (Desired Product) PdII_R->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Byproduct Ar-H (Debrominated Byproduct) PdH->Byproduct Reductive Elimination RedElim_H Reductive Elimination Byproduct->Pd0

Caption: Desired vs. Competing Reaction Pathways.

Q4: Why is ligand selection so critical for preventing debromination?

A4: Phosphine ligands are not mere spectators; they are crucial controllers of the catalyst's reactivity and selectivity.[5] Their influence stems from two key properties:

  • Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or cyclohexyl groups, or biaryl phosphines like XPhos) favor the formation of coordinatively unsaturated, monoligated Pd(0) species, which are often the most active in oxidative addition. More importantly, this steric hindrance accelerates the final C-C or C-N bond-forming reductive elimination step.[6][10] By making the desired product-forming step faster, the competing debromination pathway has less opportunity to occur.

  • Electron-Donating Ability: Electron-rich ligands (typically alkylphosphines are more electron-donating than arylphosphines) increase the electron density on the palladium center. This increased electron density facilitates the oxidative addition step and can also influence the rate of reductive elimination, helping to drive the desired catalytic cycle forward.[4]

Q5: Are there any special handling or stability considerations for this compound?

A5: Yes. Like many indole derivatives, this compound requires careful handling and storage to ensure its integrity. Indoles are electron-rich heterocyclic compounds that can be sensitive to strong acids, light, and oxidation.[17]

  • Storage: Store the compound in a cool, dark, and dry place. It is best kept under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent slow oxidation or degradation over time.

  • Handling: Avoid exposure to strong acids, which can cause polymerization or degradation of the indole ring.[17] When setting up reactions, ensure all glassware is dry and solvents are anhydrous, as residual water can be a source of protons and hydrides, contributing to debromination.

References

Technical Support Center: Purification of Crude 4-Bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-bromo-5-fluoro-1H-indole. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this critical building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Crude products from synthesis often contain a mixture of unreacted starting materials, byproducts, and colored impurities that necessitate effective purification. This guide will explore the most common and effective purification techniques, offering troubleshooting advice and answers to frequently asked questions.

Indoles, in general, can be susceptible to oxidation, especially when heated in the presence of air, which can lead to the formation of colored byproducts.[1] The presence of halogen atoms in this compound can also influence its reactivity and solubility, which are important considerations during purification.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue that can often be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but have low solubility at cooler temperatures.[1] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For halogenated indoles, consider solvents like cyclohexane, toluene, or a mixed solvent system such as ethyl acetate/hexanes.

  • Using an Excessive Amount of Solvent: Using too much solvent will keep more of your product dissolved even after cooling, leading to significant losses.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Q2: The purified this compound is still colored (e.g., pink, brown, or yellow) after recrystallization. How can I remove these colored impurities?

A2: Colored impurities in indole derivatives are often due to oxidation or high molecular weight byproducts.[1]

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution before filtration. Be cautious, as adding too much can also adsorb your desired product, reducing the yield.[1]

  • Filtration through Celite: After the charcoal treatment, filter the hot solution through a pad of Celite to remove the fine charcoal particles.[1]

  • Work Under an Inert Atmosphere: To prevent further oxidation, particularly during heating, it is advisable to perform the recrystallization under an inert atmosphere, such as nitrogen or argon.[1]

Column Chromatography Challenges

Q3: I'm having trouble separating this compound from a close-running impurity using column chromatography. What can I do to improve the separation?

A3: Achieving good separation in column chromatography depends on optimizing several parameters.

  • Solvent System Optimization: The choice of eluent is critical. A solvent system that gives a good separation of spots on a Thin Layer Chromatography (TLC) plate (with the desired product having an Rf value of ~0.3) is a good starting point.

    • Solution: Experiment with different solvent systems. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[2] Varying the ratio of these solvents can significantly impact separation.

  • Gradient Elution: If isocratic elution (using a constant solvent composition) is not effective, a gradient elution can be employed.

    • Protocol: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute the less polar impurities and then your product, followed by the more polar impurities.

  • Column Packing and Dimensions: A long and narrow column will generally provide better separation than a short and wide one. Proper packing of the silica gel is also crucial to avoid channeling.

Q4: My this compound seems to be degrading on the silica gel column. How can I prevent this?

A4: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.

    • Protocol: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a base like triethylamine (e.g., 1% v/v).[3]

  • Alternative Stationary Phases: If your compound is highly sensitive to silica, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[3]

  • Speed of Elution: Do not let the compound sit on the column for an extended period. Flash column chromatography, which uses pressure to speed up the elution, is generally preferred over gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most widely used and effective methods for purifying indole derivatives like this compound are flash column chromatography over silica gel and recrystallization.[1] For certain impurity profiles, an acid-base extraction can also be a useful preliminary purification step to remove acidic or basic impurities.[4]

Q2: How do I choose a suitable solvent for recrystallizing this compound?

A2: A good recrystallization solvent will completely dissolve the compound when hot but poorly when cold.[1] It is recommended to perform small-scale solubility tests with various solvents such as toluene, cyclohexane, ethyl acetate, and mixtures like ethyl acetate/hexanes to identify the optimal solvent or solvent system.

Q3: What is a typical solvent system for purifying this compound by column chromatography?

A3: A common starting point for column chromatography of indole derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is often effective. The optimal system should be determined by preliminary TLC analysis.

Q4: Can I use acid-base extraction to purify this compound?

A4: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4] While the indole nitrogen is weakly acidic, it is generally not acidic enough for efficient extraction with common aqueous bases. However, this technique can be very effective for removing acidic or basic impurities from your crude product before proceeding with chromatography or recrystallization. For instance, if your synthesis involves acidic reagents that need to be removed, a wash with a mild aqueous base like sodium bicarbonate solution would be beneficial.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a pad of Celite if charcoal was used) into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the "wet-packing" method, where the silica gel is slurried in the initial, least polar eluent.[5] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)Rf of Product (Approximate)Notes
10% Ethyl Acetate in Hexanes0.4Good for eluting non-polar impurities first.
20% Ethyl Acetate in Hexanes0.3Often a good starting point for eluting the product.
30% Dichloromethane in Hexanes0.35An alternative solvent system to explore.

Note: These are starting points and the optimal solvent system may vary depending on the specific impurities present in the crude product.

Visualization of Workflows

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_end End Crude Product Crude Product Acid-Base Wash Acid-Base Wash Crude Product->Acid-Base Wash  If acidic/basic  impurities present Column Chromatography Column Chromatography Crude Product->Column Chromatography  Complex mixture or  close-running impurities Recrystallization Recrystallization Crude Product->Recrystallization  If product is  highly crystalline Acid-Base Wash->Column Chromatography Acid-Base Wash->Recrystallization Column Chromatography->Recrystallization  For further polishing Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Diagram Start Start Low Yield Low Yield Start->Low Yield Colored Product Colored Product Start->Colored Product Poor Separation Poor Separation Start->Poor Separation Check Solvent Check Solvent Low Yield->Check Solvent Recrystallization Optimize Cooling Optimize Cooling Low Yield->Optimize Cooling Recrystallization Charcoal Treatment Charcoal Treatment Colored Product->Charcoal Treatment Recrystallization Inert Atmosphere Inert Atmosphere Colored Product->Inert Atmosphere Recrystallization Optimize Eluent Optimize Eluent Poor Separation->Optimize Eluent Chromatography Gradient Elution Gradient Elution Poor Separation->Gradient Elution Chromatography End End Check Solvent->End Optimize Cooling->End Charcoal Treatment->End Inert Atmosphere->End Optimize Eluent->End Gradient Elution->End

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting Common Side Reactions of Haloindole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for haloindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these versatile, yet sometimes challenging, synthetic transformations. My aim is to provide not just procedural fixes, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Deeper Dive into Haloindole Coupling Issues

This section is structured in a question-and-answer format to directly address the specific challenges you may be facing at the bench.

Issue 1: Poor or No Conversion of the Haloindole Starting Material

Question: I am not observing any significant consumption of my haloindole starting material in my Suzuki-Miyaura coupling. What are the likely causes and how can I address this?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with haloindoles often points to issues with catalyst activity or the inherent reactivity of your substrates. Here’s a systematic approach to troubleshooting this problem:

  • Catalyst Deactivation: The indole nucleus, particularly the nitrogen lone pair, can act as a ligand for the palladium center, leading to catalyst inhibition.[1][2] This is especially problematic with unprotected indoles.

    • Expert Insight: The formation of off-cycle, inactive palladium-indole complexes can sequester the catalyst, preventing it from participating in the desired catalytic cycle.[2]

    • Troubleshooting Steps:

      • Protect the Indole Nitrogen: The most effective strategy is to protect the N-H group. Common protecting groups like Boc, SEM, or sulfonyl derivatives can mitigate catalyst inhibition.[3][4] The choice of protecting group can be critical and may require screening.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[2][5] These ligands can promote the desired catalytic cycle and minimize the inhibitory effects of the indole nitrogen.[2][5]

      • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for efficient in situ generation of the active Pd(0) species, which can be more effective than traditional Pd(II) sources like Pd(OAc)₂ that can be unreliable in forming the active catalyst.[6]

  • Substrate Reactivity: The reactivity of the C-X bond in your haloindole is a crucial factor.

    • Reactivity Order: The general reactivity trend for the halogen is I > Br > OTf >> Cl.[7] If you are using a chloroindole, you may face challenges with the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

    • Troubleshooting Steps:

      • Switch to a More Reactive Halogen: If possible, consider synthesizing the iodo- or bromo-analog of your indole.

      • Optimize for Aryl Chlorides: For aryl chlorides, specialized catalyst systems are often required. Catalyst systems employing bulky, electron-rich N-heterocyclic carbene (NHC) ligands have shown success in activating C-Cl bonds.

Issue 2: Competing N-Arylation and C-Arylation

Question: My Suzuki coupling on a 3-haloindole is giving me a mixture of the desired C3-arylated product and the N-arylated isomer. How can I improve the C-selectivity?

Answer: Achieving regioselectivity between C- and N-arylation is a common challenge with unprotected haloindoles. The outcome is often a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Understanding the Competition: The indole nitrogen is nucleophilic and can compete with the palladium-catalyzed C-C bond formation. This is particularly prevalent in copper-catalyzed Ullmann-type reactions but can also be a side reaction in palladium catalysis.[8]

  • Strategies for Promoting C-Arylation:

    • N-Protection: As with catalyst inhibition, protecting the indole nitrogen is the most direct way to prevent N-arylation.[3][4]

    • Base Selection: The choice of base can significantly influence the N- versus C-selectivity.

      • Expert Insight: Strong bases like NaOtBu can deprotonate the indole N-H, increasing its nucleophilicity and favoring N-arylation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred to suppress this side reaction.[9]

    • Ligand Effects: The steric and electronic properties of the ligand on the palladium catalyst can influence the regioselectivity. Bulky ligands can sterically hinder the approach to the indole nitrogen, thereby favoring C-arylation.

Issue 3: Formation of Homocoupling Products

Question: I am observing a significant amount of the homocoupled product of my boronic acid in my Suzuki reaction. What causes this and how can I minimize it?

Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or Pd(II) species.[6][10][11]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[6] This process regenerates Pd(0), but it consumes the boronic acid and reduces the yield of the desired cross-coupled product.

  • Minimizing Homocoupling:

    • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[10][11] A common technique is to sparge the solvent with an inert gas for 15-30 minutes before use.[10]

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can initiate homocoupling before being reduced to the active Pd(0) catalyst.[6][10]

    • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[12]

    • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thereby reducing the rate of the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dehalogenation in my haloindole coupling reaction?

A1: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. The mechanism often involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product. Sources of the hydride can include trace amounts of water, alcohols used as solvents, or even the amine base. To minimize dehalogenation, it is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere.

Q2: I have a dihaloindole and want to achieve selective mono-functionalization. What are the key parameters to control?

A2: Achieving chemoselective mono-functionalization of a dihaloindole depends on the differential reactivity of the two C-X bonds.[13][14] The general order of reactivity (I > Br > Cl) is the primary determinant.[7] For dihaloindoles with the same halogen, the regioselectivity is often governed by the electronic and steric environment of the halogen. For instance, in 2,4-dibromopyridine, coupling typically occurs at the more electrophilic C2 position.[14][15] To favor mono-functionalization, you can:

  • Use a stoichiometric amount of the coupling partner.

  • Employ milder reaction conditions (lower temperature, shorter reaction time).

  • Choose a catalyst system that is less reactive.

Q3: Can C-H activation of the indole ring be a competing side reaction?

A3: Yes, palladium catalysts can mediate the direct C-H activation of the indole ring, leading to undesired side products.[16][17][18][19] The C2 and C3 positions of the indole are generally the most susceptible to C-H activation.[16][18] The use of directing groups on the indole nitrogen can steer the C-H activation to other positions, such as C7.[16][17] To avoid unwanted C-H activation, it is important to use optimized reaction conditions and catalyst systems that favor the desired cross-coupling pathway. In some cases, protecting the indole nitrogen can also help to mitigate this side reaction.

Q4: For a Buchwald-Hartwig amination of a haloindole, what are the key considerations for the base?

A4: In Buchwald-Hartwig aminations, the base plays a crucial role in deprotonating the amine nucleophile.[5][7] However, with unprotected indoles, a strong base like sodium tert-butoxide (NaOtBu) can also deprotonate the indole N-H, potentially leading to N-arylation or other side reactions.[5] Therefore, a careful choice of base is necessary. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures.[1]

Visualizing Reaction Mechanisms and Troubleshooting

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(R)L_n OA_complex->Transmetalation_complex Transmetalation (R-B(OR')_2) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Indole N-H Protected? Start->Check_Catalyst Protect_N Protect Indole Nitrogen (e.g., Boc, SEM) Check_Catalyst->Protect_N No Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand Yes Protect_N->Optimize_Ligand Check_Halogen What is the Haloindole? (Cl, Br, I) Optimize_Ligand->Check_Halogen Use_Reactive_Halogen Consider Iodo- or Bromo-analog Check_Halogen->Use_Reactive_Halogen Cl Optimize_for_Cl Use Specialized Catalyst System (e.g., with NHC ligands) Check_Halogen->Optimize_for_Cl Cl (if switching is not possible) Success Improved Conversion Check_Halogen->Success Br or I Use_Reactive_Halogen->Success Optimize_for_Cl->Success

Caption: A decision tree for addressing low conversion in haloindole couplings.

Data at a Glance: Key Parameter Selection

Parameter Recommendation for Haloindole Coupling Rationale
Indole N-H Protection is highly recommended (e.g., Boc, SEM, sulfonyl).[3][4]Prevents catalyst inhibition and undesired N-arylation.[1][2][8]
Catalyst Palladium pre-catalysts are preferred.Ensures efficient generation of the active Pd(0) species.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[2][5]Promotes reductive elimination and mitigates indole coordination.
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) for unprotected indoles.Minimizes deprotonation of the indole N-H and subsequent N-arylation.[9]
Solvent Anhydrous and thoroughly degassed.Prevents catalyst deactivation and side reactions like dehalogenation.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling of a Protected Haloindole

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of a protected bromoindole.

Materials:

  • N-Protected Bromoindole (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the N-protected bromoindole, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Self-Validation Checkpoint 1: You should observe the consumption of the bromoindole starting material and the appearance of a new, less polar spot corresponding to the coupled product.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

    • Self-Validation Checkpoint 2: Characterization of the purified product (e.g., by ¹H NMR, ¹³C NMR, and MS) should confirm the formation of the desired C-C coupled product and the absence of significant side products.

References

Technical Support Center: Regioselective Functionalization of 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-bromo-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this uniquely substituted indole scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, ensuring you can achieve your desired regiochemical outcomes with confidence.

Introduction: The Challenge of Regioselectivity

The this compound core presents a significant synthetic challenge due to the presence of multiple reactive sites. The inherent electronic properties of the indole nucleus, coupled with the competing inductive and resonance effects of the bromine and fluorine substituents, can lead to a lack of selectivity in functionalization reactions.[1][2] The pyrrole ring is inherently more nucleophilic and prone to electrophilic attack, particularly at the C3 position, while the benzene ring offers four distinct C-H bonds (C2, C3, C6, and C7) for potential functionalization.[1][3][4] The halogens at C4 and C5 further complicate reactivity, influencing the acidity of adjacent protons and the feasibility of metal-halogen exchange or cross-coupling reactions.

This guide will dissect common issues encountered during the functionalization of this substrate and provide evidence-based strategies to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the this compound nucleus?

A1: The reactivity of the indole ring is a delicate balance of several factors. Generally, the C3 position is the most nucleophilic and susceptible to electrophilic attack.[3] However, under different reaction conditions, other positions can be targeted:

  • C3-Position: Favored for electrophilic substitutions and some metal-catalyzed C-H functionalizations due to the high electron density of the pyrrole ring.[3][5][6][7]

  • C2-Position: Can be functionalized, often through directed metalation or under conditions that block the C3 position.[3]

  • C7-Position: Can be accessed via directed C-H activation, often requiring a directing group on the indole nitrogen.[8]

  • C4-Position (via C-Br bond): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.[9][10]

  • C6-Position: Generally less reactive but can be functionalized under specific C-H activation conditions.[1]

Q2: How do the fluorine and bromine substituents influence regioselectivity?

A2: The halogens play a dual role:

  • Inductive Effect: Both fluorine and bromine are electronegative and exert an electron-withdrawing inductive effect, which deactivates the benzene ring to some extent.[11][12]

  • Resonance Effect: Both halogens can donate lone-pair electron density to the ring through resonance, although this effect is weaker for bromine than for fluorine.

  • Steric Hindrance: The bromine atom at C4 can sterically hinder reactions at the C3 and C5 positions.

  • Directing Effects: In directed metalation reactions, the bromine can influence the site of lithiation.

Q3: What is a "directing group" and why is it important for regioselectivity?

A3: A directing group is a functional group that is temporarily or permanently installed on the indole nitrogen (or another position) to guide a metal catalyst to a specific C-H bond, often through chelation.[8][13] This strategy is crucial for achieving functionalization at otherwise less reactive positions, such as C2, C4, and C7.[8][14]

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in C-H Borylation

Problem: "I am attempting a C-H borylation of this compound using an iridium catalyst, but I am getting a mixture of C3 and C7-borylated products, with some C2-borylation as well."

Root Cause Analysis: Iridium-catalyzed borylations are sensitive to steric and electronic effects. Without a directing group, the inherent reactivity of the indole nucleus can lead to a mixture of products. The C3 position is electronically favored, while the C7 position can become accessible depending on the ligand and reaction conditions.

Solutions Workflow:

G cluster_0 Troubleshooting: Poor Regioselectivity in C-H Borylation start Initial Observation: Mixture of C3, C7, and C2 borylated products q1 Is an N-directing group being used? start->q1 sol1 Introduce a suitable N-directing group (e.g., pivaloyl, Boc, or a silyl group). This will favor C7 borylation through chelation control. q1->sol1 No q2 Are you aiming for C7 or C3 borylation? q1->q2 Yes check Verify product distribution by NMR and GC-MS. sol1->check sol2 For C3 selectivity, use a ligand-free iridium catalyst with an N-acyl protecting group. Bulky N-protecting groups can sterically favor C3 over C2. sol2->check q2->sol1 C7 q2->sol2 C3

Caption: Decision workflow for troubleshooting poor regioselectivity in C-H borylation.

Detailed Protocol for N-Pivaloyl Directed C7-Borylation:

  • N-Protection: To a solution of this compound in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., NaH, K2CO3) and pivaloyl chloride. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up and purify to obtain N-pivaloyl-4-bromo-5-fluoro-1H-indole.

  • Borylation: In a glovebox, combine the N-pivaloylated indole, bis(pinacolato)diboron (B2pin2), an iridium catalyst (e.g., [Ir(cod)OMe]2), and a suitable ligand (e.g., dtbpy) in a dry, degassed solvent (e.g., hexane, THF).

  • Reaction: Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).

  • Work-up and Analysis: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm C7-borylation.

Scenario 2: Low Yield in Suzuki Cross-Coupling at the C4-Position

Problem: "I am trying to perform a Suzuki coupling at the C4-position using the C-Br bond of this compound with an arylboronic acid, but the yield is consistently low, and I observe significant amounts of starting material and debrominated indole."

Root Cause Analysis: Low yields in Suzuki couplings can be attributed to several factors: inefficient catalytic turnover, catalyst deactivation, or competing side reactions like protodebromination. The choice of palladium catalyst, ligand, base, and solvent is critical for success.[9][10]

Troubleshooting Table:

Potential Issue Diagnostic Check Recommended Solution
Catalyst Inactivity Run a control reaction with a more reactive aryl bromide.Screen different palladium sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos, RuPhos).
Ineffective Base Ensure the base is anhydrous and of high purity.Try a stronger base like Cs2CO3 or K3PO4. A biphasic solvent system with an aqueous base can also be effective.[15]
Protodebromination Analyze the crude reaction mixture for the presence of 5-fluoro-1H-indole.Use rigorously degassed solvents and maintain an inert atmosphere (argon or nitrogen) to minimize water and oxygen.
Poor Solubility Observe if all reagents are fully dissolved at the reaction temperature.Switch to a higher-boiling solvent or a solvent mixture that improves solubility (e.g., dioxane/water, toluene/water).

Optimized Protocol for C4-Suzuki Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of dioxane and water). Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 3: Unwanted N-Functionalization vs. C-Functionalization

Problem: "I am attempting a C-H functionalization on the benzene ring, but I am observing significant N-functionalization as a competing side reaction."

Root Cause Analysis: The N-H proton of the indole is acidic and can be deprotonated by bases, leading to a nucleophilic indole anion that can react with electrophilic partners. This is a common issue in reactions that are not specifically designed for C-H activation.[16][17]

Mitigation Strategies:

G cluster_1 Mitigating N- vs. C-Functionalization start Observation: Unwanted N-functionalization q1 Is the indole N-H protected? start->q1 sol1 Protect the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl). This blocks the N-H reactivity. q1->sol1 No q2 Is the N-H proton required for the desired C-H activation mechanism? q1->q2 Yes end Achieve desired C-functionalization sol1->end sol2 If N-H is required for directing, carefully select reaction conditions. Use a non-nucleophilic base or a Lewis acidic catalyst to favor C-H activation. sol2->end q2->sol2

Caption: Strategies to favor C-functionalization over N-functionalization.

Key Considerations:

  • Protecting Groups: The choice of protecting group can influence the regioselectivity of subsequent C-H functionalizations. Bulky protecting groups can sterically direct functionalization to less hindered positions.

  • Reaction Conditions: In some cases, careful selection of the catalyst, ligand, and solvent can favor C-H activation over N-H deprotonation even without a protecting group.

Conclusion

Improving the regioselectivity in the functionalization of this compound requires a nuanced understanding of the substrate's electronic and steric properties, combined with a rational approach to reaction design. By systematically troubleshooting issues related to catalyst selection, directing group strategy, and reaction conditions, researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold. This guide serves as a starting point for navigating these challenges, and further exploration of the primary literature is encouraged for specific applications.

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 4-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling with this specific and challenging substrate. The presence of a fluorine atom and a free N-H on the indole ring introduces unique electronic and steric considerations that demand careful catalyst selection and reaction optimization. This document provides a structured, question-and-answer-based approach to troubleshooting and protocol development, grounded in established mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I am starting my project on the amination of this compound. What are the key challenges I should anticipate?

A1: The Buchwald-Hartwig amination of this compound presents a few key challenges:

  • The Indole N-H Proton: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. It can be deprotonated by the strong bases typically used in this reaction, leading to potential side reactions or catalyst inhibition.

  • Electron-Rich Heterocycle: Indoles are electron-rich, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Fluorine Substitution: The electron-withdrawing fluorine at the 5-position will influence the electron density of the aryl bromide, which can impact the oxidative addition step.

  • Potential for Side Reactions: As with many cross-coupling reactions, potential side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling.[1]

Q2: Which class of ligands is a good starting point for the amination of indoles?

A2: For the amination of N-H heterocyclic compounds like indole, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are generally a good starting point. Specifically, DavePhos has been cited as a good choice for indole amination.[2] These bulky ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3]

Q3: What palladium precatalyst should I consider using?

A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using a pre-formed palladium-ligand complex, often referred to as a "precatalyst," is highly recommended for consistency and improved reactivity. These precatalysts ensure a reliable formation of the active catalytic species. Consider using a G3 or G4 palladacycle precatalyst incorporating a suitable ligand like DavePhos.

Troubleshooting Guide

Low to No Conversion

Q4: I am not observing any product formation. What are the most likely causes and how can I troubleshoot this?

A4: Low to no conversion is a common issue in Buchwald-Hartwig aminations.[1] Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity:

    • Diagnosis: The palladium catalyst or phosphine ligand may have degraded due to improper storage or handling. Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.

    • Solution: Use fresh catalyst and ligand from a reputable supplier. Handle them under an inert atmosphere (e.g., in a glovebox) as much as possible.

  • Reaction Setup and Inertness:

    • Diagnosis: The reaction is highly sensitive to oxygen and moisture.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous, degassed solvents. A common method for degassing is to bubble an inert gas through the solvent for 20-30 minutes.

  • Base Selection and Quality:

    • Diagnosis: The choice and quality of the base are critical. The base must be strong enough to deprotonate the amine and the palladium-amine complex but should not cause significant degradation of the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[2] Ensure it is a fine powder and handled in an inert atmosphere. If base-sensitive functional groups are present, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a higher reaction temperature.

  • Temperature:

    • Diagnosis: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A typical range for Buchwald-Hartwig aminations is 80-110 °C.

The following flowchart provides a decision-making process for troubleshooting low conversion:

troubleshooting_low_conversion start Low/No Conversion check_reagents Check Catalyst, Ligand, and Base Integrity start->check_reagents check_reagents->start Degraded check_setup Verify Inert Atmosphere and Dry Solvents check_reagents->check_setup Reagents OK check_setup->start Contaminated optimize_temp Increase Reaction Temperature check_setup->optimize_temp Setup OK screen_ligands Screen Different Ligands optimize_temp->screen_ligands No Improvement success Successful Reaction optimize_temp->success Improvement screen_solvents Screen Different Solvents screen_ligands->screen_solvents No Improvement screen_ligands->success Improvement screen_solvents->success Improvement

Caption: Troubleshooting workflow for low conversion.

Side Product Formation

Q5: I am observing significant amounts of 4-fluoro-1H-indole (hydrodehalogenation product). How can I minimize this side reaction?

A5: Hydrodehalogenation is a common side reaction. It can be minimized by:

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Screening different bulky, electron-rich phosphine ligands is recommended.

  • Base: The nature and concentration of the base can play a role. Using a slightly weaker base or ensuring that the base is not in large excess might help.

  • Water Content: Rigorously excluding water from the reaction is crucial, as it can be a proton source for hydrodehalogenation.

Q6: My reaction is producing a complex mixture of products. What could be the cause?

A6: A complex product mixture could arise from several factors:

  • Reaction with the Indole N-H: The base can deprotonate the indole N-H, and the resulting anion could potentially undergo side reactions.

  • Decomposition: At elevated temperatures, the starting materials or the product might be decomposing. Try running the reaction at a lower temperature for a longer time.

  • Catalyst Deactivation: The catalyst may be deactivating and promoting undesired pathways.

Experimental Protocols

Protocol 1: Initial Catalyst and Ligand Screening

This protocol is designed to efficiently screen different catalyst and ligand combinations for the amination of this compound with a model amine (e.g., morpholine).

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (see table below)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane[4]

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 equiv), the phosphine ligand (see table for loading), and the palladium precatalyst (see table for loading) to each reaction vial.

  • Add the amine (1.2 equiv) and NaOtBu (1.4 equiv) to each vial.

  • Add the anhydrous, degassed solvent (to make a 0.1 M solution with respect to the indole).

  • Seal the vials and place them in a heating block set to 100 °C.

  • Stir the reactions for 12-24 hours.

  • After cooling to room temperature, quench the reactions with a small amount of water.

  • Analyze the reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Table 1: Suggested Ligands for Initial Screening

LigandPalladium SourcePd Loading (mol%)Ligand Loading (mol%)Rationale
DavePhos Pd₂(dba)₃24A good starting point for indole amination.[2]
XPhos Pd₂(dba)₃24A highly active and general ligand for C-N coupling.
RuPhos Pd₂(dba)₃24Effective for a broad range of amines.
BINAP Pd₂(dba)₃24A bidentate ligand that can be effective in some cases.[3]
Protocol 2: Base and Solvent Optimization

Once a promising ligand has been identified, the base and solvent should be optimized.

Procedure:

  • Using the best ligand from Protocol 1, set up a series of reactions as described above.

  • In each reaction, vary either the base or the solvent as detailed in the table below.

  • Run the reactions under the previously determined optimal temperature and time.

  • Analyze the results to identify the best combination of base and solvent.

Table 2: Base and Solvent Screening Conditions

Base (1.4 equiv)Solvent
NaOtBuToluene
NaOtBuDioxane
NaOtBuTHF
K₃PO₄Toluene
K₃PO₄Dioxane
Cs₂CO₃Toluene
Cs₂CO₃Dioxane

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination:

buchwald_hartwig_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination + HNR'R'' amido_complex Ar-Pd(II)(L)-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' (Product)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, researchers can efficiently develop a robust and high-yielding Buchwald-Hartwig amination for the challenging this compound substrate.

References

Managing acid sensitivity of indole derivatives during silica gel chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing acid-sensitive compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the stability of indole derivatives during silica gel chromatography. Here, you will find in-depth explanations, troubleshooting protocols, and frequently asked questions to help you navigate these common purification issues.

Section 1: Understanding the Core Problem
Q1: Why are my indole derivatives decomposing during silica gel chromatography?

A: The degradation of indole derivatives on silica gel is a frequent issue rooted in the chemical properties of both the stationary phase and the molecule of interest. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2]

The indole nucleus, while aromatic, possesses an electron-rich five-membered ring. This makes it susceptible to electrophilic attack, particularly under acidic conditions. The acidic silanol groups on the silica surface can protonate the indole ring. This protonation typically occurs at the C3 position, which disrupts the aromaticity and forms a reactive indoleninium ion intermediate.[3] This intermediate is prone to subsequent reactions, such as polymerization, rearrangement, or reaction with nucleophiles (including water), leading to a complex mixture of byproducts and a significant loss of your desired compound.[4] Some sensitive substituted indoles have been noted to be unstable during silica gel column chromatography isolation.[5]

Here is a simplified representation of the degradation mechanism:

cluster_0 Silica Gel Surface cluster_1 Indole Derivative Silanol Si-OH (Acidic Site) Protonation Protonation at C3 Silanol->Protonation Indole Electron-Rich Indole Indole->Protonation H+ from Silanol Degradation Degradation Products (Oligomers, Byproducts) Protonation->Degradation Further Reactions

Caption: Mechanism of indole degradation on silica gel.

Section 2: Troubleshooting and Deactivation Protocols
Q2: I suspect my indole is degrading. How can I confirm this before running a large-scale column?

A: Before committing your entire batch of crude material to a column, you should perform a simple stability test using thin-layer chromatography (TLC). This quick check can save significant time and material.

Experimental Protocol: TLC Stability Test

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent. Spot the solution onto a silica gel TLC plate in two separate lanes.

  • Initial Check: Develop one lane immediately using your chosen eluent system. This will serve as your baseline reference, showing the initial composition of your mixture.

  • Stability Test: Leave the second, undeveloped lane on the benchtop, exposed to the air, for 1-2 hours. The silica gel on the plate will interact with your compound.

  • Develop and Compare: After the waiting period, develop the second lane in the same eluent system.

  • Analysis: Compare the two developed lanes. If you observe new spots, streaking from the baseline, or a significant decrease in the intensity of your product spot in the second lane, your compound is likely unstable on silica gel.[6]

Q3: My compound is unstable on silica. How can I run my column without causing degradation?

A: The most common and effective solution is to neutralize or "deactivate" the acidic sites on the silica gel.[6] This is typically achieved by adding a small amount of a basic modifier, most commonly triethylamine (TEA), to the mobile phase.[7][8][9][10]

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Preparation: Prepare your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add 0.5-2% triethylamine (v/v) to this mixture. It's best to start with a lower concentration (e.g., 1%) and adjust if necessary.

  • TLC Optimization: Use this new TEA-containing eluent to run a TLC plate. You may notice that the Rf values of your compounds increase, so you might need to adjust the polarity of your solvent system (i.e., use less of the polar solvent) to achieve optimal separation.[11]

  • Column Packing: Pack your column using the TEA-modified eluent. It is crucial to pre-equilibrate the column by flushing it with at least 2-3 column volumes of this solvent mixture before loading your sample.[7][12] This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude product in a minimum amount of the TEA-modified eluent for wet loading. For compounds that are difficult to dissolve or particularly sensitive, dry loading is recommended. To do this, dissolve your compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your packed column.[7]

  • Elution: Run the column as usual, using the TEA-modified eluent throughout the entire purification process.

Data Summary Table: Deactivation Strategies
MethodModifierTypical ConcentrationProsCons
Mobile Phase Additive Triethylamine (TEA)0.5 - 2% (v/v)Easy to implement; effective for many basic/sensitive compounds.[7][9]Can alter selectivity; TEA must be removed from fractions.
Mobile Phase Additive Ammonia (in Methanol)1-10% of a 10% NH4OH in MeOH stock solutionEffective for very polar compounds that may not elute otherwise.[6]Strong base; can affect other functional groups.
Silica Pre-treatment Water Deactivation1-15% (w/w)Reduces overall activity, not just acidity.[13][14]Can significantly reduce resolving power; requires careful preparation.
Section 3: Alternative Purification Strategies
Q4: I tried deactivating the silica with triethylamine, but my compound is still degrading. What are my other options?

A: If deactivation is insufficient, you should consider using an alternative stationary phase that is less acidic or has different surface properties.[6]

  • Neutral Alumina (Al₂O₃): Alumina is a common alternative and is available in acidic, neutral, and basic grades. For acid-sensitive indoles, neutral or basic alumina is the logical choice.[1][15] It offers different selectivity compared to silica and can be very effective for purifying amines and other basic compounds.

  • Florisil® (Magnesium Silicate): This is a mild, neutral adsorbent that can be gentler than silica gel for sensitive compounds.[1][15] It is often used for the purification of natural products.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] This mode of separation is fundamentally different and avoids the issue of acidic silanol groups altogether. It is particularly well-suited for polar indole derivatives.[16]

  • Chemically Deactivated Silica: Specialized silica gels are commercially available where the surface silanol groups have been chemically "capped" (e.g., with trimethylsilyl groups) to render them inert.[17] These are excellent but often more expensive options.

Decision Workflow for Purifying Sensitive Indoles

Start Start: Purification of Indole Derivative TLC_Test Q: Does compound degrade on a TLC plate? Start->TLC_Test Run_Column Proceed with standard silica gel chromatography. TLC_Test->Run_Column No Deactivate Deactivate silica using 1-2% Triethylamine in eluent. TLC_Test->Deactivate Yes Check_TLC_Again Q: Is separation good and is compound stable on TLC with TEA? Deactivate->Check_TLC_Again Run_Deactivated_Column Run deactivated column. Check_TLC_Again->Run_Deactivated_Column Yes Alternatives Consider Alternative Stationary Phases: - Neutral/Basic Alumina - Florisil - Reversed-Phase (C18) Check_TLC_Again->Alternatives No

Caption: Decision-making workflow for purification.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Will adding triethylamine affect my ability to get an accurate mass of my compound after purification?

    • A: Yes. Triethylamine is volatile but can be difficult to remove completely and may linger in your final product even after rotary evaporation. It has a mass of 101.19 g/mol and can appear as an adduct in mass spectrometry. To remove it, co-evaporate your fractions with a solvent like dichloromethane or toluene several times, or re-dissolve the residue in a solvent and wash with a dilute acid (like 1M HCl), then re-extract your compound (ensure your compound is not acid-sensitive to this workup).

  • Q: What is the pKa of the indole N-H proton?

    • A: The N-H proton of indole is not very acidic, with a pKa of about 17 in water and around 21 in DMSO.[3] However, the acid-sensitivity issue is not related to the deprotonation of the N-H bond, but rather the protonation of the electron-rich ring system by a strong acid or the acidic surface of silica gel.[3]

  • Q: Are electron-donating or electron-withdrawing groups on the indole ring better for stability?

    • A: Indoles with strong electron-donating groups are generally more susceptible to acid-catalyzed degradation because these groups further increase the electron density of the ring, making it more reactive towards protonation. Conversely, indoles with electron-withdrawing groups are typically more stable on silica gel.

  • Q: Can I use a different base besides triethylamine?

    • A: Yes, other bases can be used. Pyridine is an option, though it is less volatile and can be harder to remove. For very polar compounds, a solution of ammonium hydroxide in methanol is sometimes added to the eluent.[6] Always test the stability of your compound with the chosen base on a TLC plate first.

References

Challenges in the synthesis of ortho-fluoroanilines from indole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Challenges in the Synthesis of ortho-Fluoroanilines from Indole Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to address the significant synthetic challenges encountered when using indole precursors to generate ortho-fluoroanilines. The transformation is not a straightforward, single-step process but rather a multi-stage endeavor, fraught with potential pitfalls in regioselectivity and reaction control. Our analysis of the current literature indicates that a successful strategy involves a two-part approach:

  • Regioselective Synthesis of a C4- or C7-Fluoroindole: The initial and most critical challenge is the precise placement of a fluorine atom onto the benzene portion of the indole ring.

  • Controlled Ring-Opening of the Fluoroindole: The second phase involves the cleavage of the pyrrole ring to unmask the desired ortho-fluoroaniline derivative.

This document is structured to provide direct, question-and-answer-based troubleshooting for each of these stages, supported by detailed protocols and mechanistic insights to empower you in your experimental work.

Section 1: Synthesis of C4- and C7-Fluoroindoles — A Regioselectivity Challenge

The primary hurdle in this synthetic approach is that the indole ring system is inherently more nucleophilic at the C3 position of the pyrrole ring. Direct electrophilic fluorination overwhelmingly favors this site, leading to undesired products. Therefore, successful synthesis of a C4- or C7-fluoroindole requires bypassing this innate reactivity, typically by constructing the indole ring from an already fluorinated benzene-derived precursor.

Frequently Asked Questions (FAQs)

Q1: My direct electrophilic fluorination of indole with Selectfluor® is giving me a complex mixture, and I'm not seeing the desired C4-fluoroindole. What is happening?

A1: This is a common and expected outcome. The C3 position of the indole nucleus is the kinetic site of electrophilic attack due to the high electron density of the pyrrole ring. Direct fluorination of an unsubstituted indole will almost exclusively yield 3-fluoroindole, which can undergo further reactions, such as dimerization or oxidation, leading to a complex product mixture. Functionalization at the C4 or C7 positions is considerably more challenging due to the lower nucleophilicity of the benzene core.[1] To achieve C4 or C7 fluorination, a strategy that builds the indole from a pre-fluorinated starting material is strongly recommended over direct C-H functionalization of the indole core.

Q2: I am attempting a Fischer indole synthesis using a (4-fluorophenyl)hydrazine, but my yields are consistently low and I see multiple byproducts on my TLC.

A2: Low yields in the Fischer indole synthesis are a frequent issue, often stemming from several factors:[2]

  • Catalyst Choice: The strength and type of acid catalyst (Brønsted vs. Lewis) are critical. Polyphosphoric acid (PPA) or strong Brønsted acids can cause degradation, especially at high temperatures. Experiment with milder Lewis acids like ZnCl₂ or BF₃·OEt₂.

  • Reaction Conditions: Excessive heat can lead to decomposition of the hydrazine starting material, the hydrazone intermediate, or the final indole product. It is crucial to monitor the reaction by TLC to find the optimal balance of temperature and time.

  • Isomer Formation: If you are using an unsymmetrical ketone, the formation of regioisomers is a common byproduct. The acidic conditions can influence the selectivity of the cyclization.[2]

  • Purity of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or the ketone/aldehyde can introduce competing side reactions. Ensure high purity of all reactants before starting.

Troubleshooting Guide: C4-Fluoroindole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate acid catalyst.[2] 2. Reaction temperature too high or too low. 3. Impure starting materials.1. Screen Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and Brønsted acids (e.g., PPA, H₂SO₄) to find the optimal catalyst. 2. Monitor reaction progress by TLC to determine the ideal temperature and reaction time. Avoid prolonged heating. 3. Purify starting materials via recrystallization or distillation.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers from unsymmetrical ketones.[2] 2. Decomposition of product under harsh acidic conditions.1. Modify the acid catalyst or reaction conditions to improve regioselectivity. 2. Consider a milder synthetic route, such as the Leimgruber-Batcho indole synthesis. 3. Lower the reaction temperature and monitor closely.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product degradation on silica gel.1. Use brine to break up emulsions during extraction. 2. Neutralize the crude product before chromatography. Consider using a different stationary phase, like alumina, or purification by recrystallization.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole

This two-step protocol is adapted from methodologies that utilize a reductive cyclization of a nitro-styrene derivative, which is a reliable method for constructing the indole nucleus from a substituted nitrotoluene.[2][3]

Workflow Diagram: Synthesis of 4-Fluoroindole

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2-Fluoro-6-nitrotoluene C (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine A->C DMF, Heat B DMF-DMA B->C D 4-Fluoroindole C->D Pd/C, H2 (g) or Fe/AcOH

Caption: Leimgruber-Batcho synthesis pathway for 4-fluoroindole.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-6-nitrotoluene (1.0 equiv).

  • Add dry N,N-dimethylformamide (DMF) as the solvent.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv).

  • Heat the reaction mixture to 110-120 °C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., methanol, ethyl acetate, or acetic acid).

  • Carefully add a catalyst for reduction. Common choices include 10% Palladium on carbon (Pd/C) for catalytic hydrogenation or iron powder in acetic acid.

  • For Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature.

  • For Fe/AcOH Reduction: Heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC. The disappearance of the orange/red color of the nitro group is a good visual indicator of progress.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst (for Pd/C) or inorganic solids (for Fe).

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-fluoroindole.

Section 2: Ring-Opening of Fluoroindoles to ortho-Fluoroanilines

Once the C4- or C7-fluoroindole is successfully synthesized, the next major challenge is the selective cleavage of the C2-C3 bond of the pyrrole ring to reveal the aniline functionality. This transformation is typically achieved through oxidative cleavage. The key is to control the oxidation to prevent over-oxidation or degradation of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the indole ring to generate an aniline precursor?

A1: The most common and effective method is oxidative cleavage . This involves breaking the C2=C3 double bond of the indole. The two main approaches are:

  • Ozonolysis: This is a powerful method for cleaving double bonds. Ozonolysis of an indole, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), can yield an ortho-acylamino benzaldehyde.[4] This intermediate can then be further manipulated to produce the target aniline.

  • Other Oxidative Reagents: Reagents like potassium permanganate (KMnO₄), sodium periodate (NaIO₄) with a ruthenium catalyst, or electrochemical oxidation can also achieve this cleavage, often yielding ortho-acylamino benzoic acids or related structures.[5] The choice of oxidant is critical for achieving the desired product without degrading the sensitive fluoro-substituted aromatic ring.

Q2: I attempted an oxidative cleavage of my 4-fluoroindole, but the reaction is messy and I'm isolating a complex mixture of unidentified products. What could be going wrong?

A2: Oxidative cleavage of indoles requires careful control of reaction conditions. A messy reaction profile often points to over-oxidation or side reactions.

  • Over-oxidation: Strong oxidants can attack the benzene ring, especially if it is activated by the amino group that is being unmasked. This can lead to ring-opening of the benzene ring itself or the formation of phenolic byproducts which can polymerize.

  • N-Protection: The indole nitrogen (N-H) is susceptible to oxidation. It is highly advisable to protect the indole nitrogen (e.g., as an N-acetyl or N-tosyl derivative) before attempting the oxidative cleavage. This prevents N-oxidation and directs the reactivity to the C2-C3 bond.

  • Reaction Temperature: Many oxidative reactions are highly exothermic. Maintaining a low temperature (e.g., -78 °C for ozonolysis) is crucial to prevent side reactions and ensure selectivity.

Troubleshooting Guide: Fluoroindole Ring-Opening
Problem Potential Cause(s) Recommended Solution(s)
Complex Product Mixture / Low Yield 1. Over-oxidation of the indole or aniline product. 2. Reaction temperature is too high. 3. Indole nitrogen is unprotected and reacting.1. Use a milder oxidant or a more controlled method like ozonolysis at low temperature. 2. Perform the reaction at -78 °C (ozonolysis) or 0 °C and monitor carefully. 3. Protect the indole nitrogen with an acetyl (Ac) or tosyl (Ts) group prior to oxidation.
Desired Intermediate Not Formed 1. Incomplete reaction. 2. Incorrect workup procedure for the specific oxidation.1. Increase the equivalents of oxidant or the reaction time, while carefully monitoring by TLC. 2. Ensure the workup is appropriate (e.g., reductive workup with DMS for ozonolysis to get an aldehyde; oxidative workup for a carboxylic acid).
Product is Unstable During Purification 1. The resulting ortho-amino benzaldehyde or ketone is prone to self-condensation or polymerization.1. Purify quickly and at low temperature. 2. Consider converting the crude intermediate directly to a more stable derivative (e.g., reduction of an aldehyde to an alcohol, or protection of the amine) before purification.
Proposed Protocol: Oxidative Cleavage of N-Acetyl-4-fluoroindole

This proposed protocol is based on the principles of indole ozonolysis. The goal is to generate 2-acetamido-6-fluorobenzaldehyde, a stable intermediate that can be converted to the target ortho-fluoroaniline derivative.

Workflow Diagram: Ring-Opening of N-Acetyl-4-fluoroindole

cluster_0 Step 1: N-Protection cluster_1 Step 2: Ozonolysis cluster_2 Step 3: Reductive Workup cluster_3 Step 4: Deacetylation A 4-Fluoroindole B N-Acetyl-4-fluoroindole A->B Ac₂O, Pyridine C Ozonide Intermediate B->C 1. O₃, CH₂Cl₂/MeOH, -78 °C D 2-Acetamido-6-fluorobenzaldehyde C->D 2. Dimethyl Sulfide (DMS) E 2-Amino-6-fluorobenzaldehyde D->E Aq. HCl, Heat

Caption: Proposed pathway for converting 4-fluoroindole to an o-fluoroaniline precursor.

Step 1: N-Acetylation of 4-Fluoroindole

  • Dissolve 4-fluoroindole (1.0 equiv) in pyridine or dichloromethane.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Perform an aqueous workup, extracting with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-acetyl-4-fluoroindole, which can be purified by chromatography if necessary.

Step 2: Ozonolysis and Reductive Workup

  • Dissolve N-acetyl-4-fluoroindole (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution. Monitor the reaction by TLC. A persistent blue color in the solution indicates an excess of ozone and that the reaction is complete.

  • Once the starting material is consumed, stop the ozone flow and bubble argon or nitrogen through the solution for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS) (3.0 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude 2-acetamido-6-fluorobenzaldehyde by flash column chromatography.

Step 3: Hydrolysis to the Final Aniline Derivative

  • To the purified 2-acetamido-6-fluorobenzaldehyde, add a solution of aqueous hydrochloric acid (e.g., 3-6 M).

  • Heat the mixture to reflux (80-100 °C) for several hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or NaHCO₃).

  • Extract the product, 2-amino-6-fluorobenzaldehyde, with an organic solvent like ethyl acetate.

  • Dry, filter, and concentrate to yield the aniline derivative. The aldehyde can then be used for further synthetic modifications as needed.

References

Solvent and base optimization for 4-bromo-5-fluoro-1H-indole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-bromo-5-fluoro-1H-indole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of functionalizing this versatile heterocyclic building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering causal explanations and actionable solutions to optimize your reaction outcomes.

Q1: My Suzuki-Miyaura coupling with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in Suzuki couplings with electron-rich heteroaryl halides like this compound is a common challenge. The primary bottleneck is often a slow or inefficient oxidative addition step, which is the rate-determining step in many catalytic cycles.[1] The electron-donating nature of the indole ring system increases the electron density at the C4-Br bond, making it less susceptible to cleavage by the Pd(0) catalyst.[1]

Here is a systematic approach to troubleshooting this issue:

1. Catalyst & Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[1]

  • Causality: The oxidative addition of an electron-rich aryl halide to a Pd(0) center is kinetically unfavorable.[2] To overcome this barrier, the palladium center must be made more nucleophilic and sterically accessible.
  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium, which promotes oxidative addition, and their steric bulk facilitates the final reductive elimination step.[2] The Buchwald biaryl phosphine ligands are the industry standard for this purpose.
  • Recommended Ligands: SPhos and XPhos are particularly effective for coupling electron-rich aryl halides.[1][3]
  • Precatalysts: Using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended.[4] They ensure the efficient and quantitative generation of the active LPd(0) catalyst, which is crucial for complex substrates.[4]

2. Base Selection: The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step.[1]

  • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and solubility of the base can dramatically affect this equilibrium and the overall reaction rate.
  • Solution: A screen of bases is often necessary.
  • Strong Bases: For difficult couplings, a strong base like K₃PO₄ is often a good starting point.[3]
  • Weaker Bases: If your substrate is base-sensitive, or if you observe significant protodeboronation (see below), weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable.[1][5]

3. Solvent System: The solvent influences catalyst activity and selectivity.[6][7][8]

  • Causality: Solvent polarity can affect the stability of catalytic intermediates and the solubility of the base. For Suzuki reactions, a mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
  • Solution:
  • Standard Choice: A mixture of 1,4-dioxane/water or toluene/water (typically in ratios from 4:1 to 10:1) is a robust starting point.[9][10]
  • Anhydrous Conditions: While some water is often beneficial, excess water can promote the side reaction of protodeboronation.[1] If this is a problem, consider using anhydrous solvents and a non-aqueous base like CsF.[1]

4. Protodeboronation Side Reaction: A frequent cause of low yield is the cleavage of the boronic acid C-B bond by a proton source, replacing it with a C-H bond.[1]

  • Causality: This side reaction consumes your coupling partner and is particularly problematic with electron-rich or heteroaromatic boronic acids, especially under strongly basic or aqueous conditions at high temperatures.[1]
  • Solution:
  • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are more stable and less prone to protodeboronation than their corresponding boronic acids.[1] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1]
  • Minimize Water: Ensure solvents are dry or use the minimum amount of water necessary.[1]
  • Optimize Base: Strong bases like hydroxides can accelerate this side reaction.[1] Consider switching to K₃PO₄ or K₂CO₃.[1]
  • Lower Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80–100 °C).[1][11]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low / No Conversion catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4) start->catalyst base Is the base appropriate? (Strength, Solubility) start->base solvent Is the solvent system correct? start->solvent side_reaction Is protodeboronation occurring? start->side_reaction solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with a Pd G3/G4 Precatalyst. catalyst->solution_catalyst solution_base Screen bases: Start with K3PO4. Try K2CO3 or Cs2CO3 for sensitive substrates. base->solution_base solution_solvent Use Dioxane/H2O or Toluene/H2O. Optimize water content. solvent->solution_solvent solution_side_reaction Use boronic ester (Bpin). Minimize water. Use weaker base (K3PO4). side_reaction->solution_side_reaction

Caption: Troubleshooting logic for failed Suzuki-Miyaura couplings.

Q2: My Buchwald-Hartwig amination of this compound is giving a low yield, and I'm recovering starting material. How can I improve it?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with substrates like this compound hinges on a carefully optimized interplay of ligand, base, and solvent.[12] The indole N-H proton is acidic and can complicate the reaction by reacting with the base or interacting with the catalyst.

1. Ligand Selection: As with Suzuki couplings, the ligand is paramount.

  • Causality: The ligand must facilitate both the oxidative addition of the C-Br bond and the final C-N reductive elimination. The nature of the amine (primary, secondary, aniline) dictates the optimal ligand choice.
  • Solution:
  • Primary Amines: Ligands like BrettPhos are specifically designed for coupling primary amines.[13]
  • General Scope: XPhos and SPhos also show broad applicability.
  • Indole-Specific: For coupling with indole itself (N-arylation), ligands like DavePhos have proven effective.[13]

2. Base Selection and Stoichiometry: A strong, non-nucleophilic base is typically required.

  • Causality: The base deprotonates the amine (or a Pd-amine complex) to generate the active amido species that participates in the catalytic cycle.[12][14] For N-H containing substrates like this compound, at least two equivalents of base are needed: one to deprotonate the indole N-H and one for the coupling partner amine.
  • Solution:
  • Standard Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig reactions.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[5][13]
  • Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this often requires higher reaction temperatures.[5]

3. Solvent Choice: The solvent must solubilize the reagents and stabilize catalytic intermediates.

  • Causality: The reaction is typically run in anhydrous, non-protic solvents. Aprotic ethers or aromatic hydrocarbons are standard.
  • Solution: Toluene , THF , or 1,4-dioxane are the most frequently used solvents.[12][13] Toluene is often preferred for higher-temperature reactions.

4. The Role of Water: While often run under anhydrous conditions, trace amounts of water can sometimes be beneficial.

  • Causality: Studies have shown that for some C-N couplings, particularly with Cs₂CO₃ as the base, small amounts of water can have a beneficial effect on the reaction rate, possibly by improving the solubility of the base.[15][16] However, excess water can lead to hydrodehalogenation of the aryl halide and other side reactions.
  • Solution: Unless a specific protocol calls for it, aim for anhydrous conditions. If using Cs₂CO₃ and experiencing slow reaction rates, the deliberate addition of a small amount of water (e.g., 1-2 equivalents) could be explored as an optimization parameter.[15]

Frequently Asked Questions (FAQs)

Q1: Which general class of solvents is best for reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions, anhydrous, aprotic solvents are the standard. The most common and reliable choices are aromatic hydrocarbons like toluene or ethers such as 1,4-dioxane and tetrahydrofuran (THF).[12][13] For Suzuki reactions, a co-solvent of water is often added to dissolve the inorganic base.[9] The optimal choice depends on the specific reaction temperature and the solubility of the reagents.[17]

Q2: How do I choose between an inorganic (e.g., K₃PO₄) and an organic (e.g., NaOtBu) base?

A2: The choice depends primarily on the reaction type and the sensitivity of your functional groups.

  • Organic Bases (e.g., NaOtBu, LHMDS): These are very strong bases typically used for Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[5] They are preferred when a high pKa is needed to drive the reaction.

  • Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are most common in Suzuki-Miyaura couplings.[1][10] They are generally milder and have better functional group tolerance. K₃PO₄ is a strong inorganic base often effective for challenging couplings, while K₂CO₃ is a milder alternative.[1][3] Cs₂CO₃ is notable for its good solubility in organic solvents.[5]

Q3: What are the best practices for ensuring an inert atmosphere?

A3: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired phosphine oxides.[1] Rigorous exclusion of oxygen is critical for reproducibility and high yields.

  • Degassing Solvents: Solvents should be thoroughly degassed before use. The most common methods are "freeze-pump-thaw" (three cycles are standard) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10]

  • Reaction Setup: Use oven-dried glassware. Assemble the reaction vessel with all solid reagents (substrate, boronic acid/amine, base, catalyst, ligand).[1][9]

  • Purging the Vessel: Seal the vessel with a septum, then evacuate the atmosphere using a vacuum pump and backfill with an inert gas.[9] Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed before adding the degassed solvents via syringe.[1][9]

Data & Protocols

Data Tables

Table 1: Comparison of Common Solvents for Palladium-Catalyzed Cross-Coupling

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use CasesNotes
Toluene 1112.4Suzuki, Buchwald-HartwigGood for higher temperatures; aprotic and non-polar.[12]
1,4-Dioxane 1012.2Suzuki, Buchwald-HartwigAprotic ether; often used with water as a co-solvent.[12][15]
THF 667.6Suzuki, Buchwald-HartwigLower boiling point, good for reactions at moderate temperatures.[13]
DMF 15336.7Sonogashira, HeckPolar aprotic; use with caution as it can coordinate to Pd.[18]

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidTypeCommon Use CasesNotes
NaOtBu ~19Strong OrganicBuchwald-Hartwig AminationHighly effective but can be poorly tolerated by sensitive functional groups.[5]
K₃PO₄ ~12.3Strong InorganicSuzuki-MiyauraExcellent for challenging Suzuki couplings; moderate functional group tolerance.[1]
Cs₂CO₃ ~10.3Moderate InorganicSuzuki, Buchwald-HartwigGood solubility in organic solvents; often used for base-sensitive substrates.[5][15]
K₂CO₃ ~10.3Moderate InorganicSuzuki-MiyauraMilder alternative to K₃PO₄; often requires higher temperatures.[1][9]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[9]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with Argon or Nitrogen. Repeat this process three times.[1][9]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu, 2.2 mmol, 2.2 equiv - Note: extra base for indole N-H).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon three times.

  • Reagent Addition: Add degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Visualization

Solvent & Base Selection Logic

G start Select Reaction Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald C-N base_suzuki Select Base for Suzuki suzuki->base_suzuki base_buchwald Select Base for Buchwald buchwald->base_buchwald k3po4 K3PO4 (Good First Choice) base_suzuki->k3po4 Difficult Coupling k2co3 K2CO3 / Cs2CO3 (Milder Conditions) base_suzuki->k2co3 Sensitive Substrate naotbu NaOtBu / LHMDS (Strong Base Needed) base_buchwald->naotbu solvent_suzuki Solvent: Dioxane/H2O or Toluene/H2O k3po4->solvent_suzuki k2co3->solvent_suzuki solvent_buchwald Solvent: Toluene or Dioxane (Anhydrous) naotbu->solvent_buchwald

Caption: Decision flowchart for initial solvent and base selection.

References

Validation & Comparative

A Comparative Guide to Haloindoles in Biological Assays: Situating 4-bromo-5-fluoro-1H-indole in the Landscape of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Strategic Role of Halogenation

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interactions with a multitude of biological targets. A powerful strategy to modulate the therapeutic potential of the indole core is through halogenation. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—at various positions on the indole ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4][5] This guide provides a comparative overview of the performance of different haloindoles in key biological assays, with a special focus on the potential of the under-explored 4-bromo-5-fluoro-1H-indole.

Halogen bonding, a non-covalent interaction involving a halogen atom, has emerged as a critical factor in drug design, enhancing ligand-receptor interactions.[5] Fluorine, for instance, is often used to improve metabolic stability and membrane permeability, while bromine can serve as a handle for further chemical modifications and can also participate in crucial binding interactions.[6] Understanding the structure-activity relationships (SAR) of haloindoles is therefore paramount for the rational design of novel therapeutics.[7][8][9][10]

This guide will delve into the comparative efficacy of various haloindoles in anticancer, antimicrobial, and kinase inhibition assays, supported by experimental data and detailed protocols. While direct biological data for this compound is scarce in publicly available literature, we will extrapolate its potential activities based on established SAR principles for bromo- and fluoro-substituted indoles.

Comparative Analysis of Haloindoles in Key Biological Assays

The biological activity of a haloindole is profoundly influenced by the nature of the halogen and its position on the indole ring. Below, we compare the performance of different haloindoles in several critical assay types.

Anticancer and Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial screening of potential anticancer compounds.[11][12][13] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[14][15][16][17]

Compound/Class Assay Type Cell Line(s) Activity (IC50/EC50) Key Findings & SAR Insights Reference
5-Bromoindole Derivatives MTT AssayVarious human cancer cell linesVaries (µM range)Often exhibit potent antiproliferative activity. The 5-bromo substitution can enhance cytotoxicity compared to non-brominated analogs.[18] Some derivatives act as EGFR tyrosine kinase inhibitors.[19]
5-Fluoro-2-oxindole Derivatives α-Glucosidase Inhibition Assay-IC50 values in the range of 35-57 µMShowed significantly better inhibitory activity than the positive control, acarbose. The 5-fluoro substitution was crucial for activity.[20]
Fluoro-substituted 5,6-dihydroxytryptamines [3H]thymidine incorporationNeuroblastoma N-2a cellsIC50 values ranging from 117-135 µMFluorine substitution did not adversely affect cytotoxic potential and significantly increased affinity for the serotonergic uptake system.[21]
Indole Derivatives with Pyridinium Moieties Antibacterial AssayXanthomonas oryzae pv. oryzae (Xoo) and oryzicola (Xoc)EC50 values as low as 1.0 µg/mLThe position and nature of substituents on the indole and pyridinium rings were critical for antibacterial activity.[22]

Insights on this compound: Based on the data for other haloindoles, the combination of a bromine atom at the 4-position and a fluorine atom at the 5-position in this compound suggests a potential for significant biological activity. The fluorine at C5 may enhance metabolic stability and cell permeability, while the bromine at C4 could contribute to potent interactions with biological targets. This unique substitution pattern warrants investigation in cytotoxicity screens against a panel of cancer cell lines.

Antimicrobial Assays

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[23] Haloindoles have shown promise in this area. Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[23][24]

Compound/Class Assay Type Microorganism(s) Activity (MIC) Key Findings & SAR Insights Reference
5-Bromo-substituted Indole-polyamine Conjugates Broth MicrodilutionS. aureus, A. baumannii, C. neoformansMIC ≤ 0.28 µM5-Bromo substitution led to broad-spectrum activity. These compounds also potentiated the activity of existing antibiotics like doxycycline.[25]
5-Iodoindole, 3-Methylindole, 7-Hydroxyindole Broth MicrodilutionExtensively drug-resistant Acinetobacter baumannii (XDRAB)MICs from 64–1,024 µg/mLExhibited potent antimicrobial and antibiofilm activity. Also showed synergistic effects with carbapenems.[26]
Indole Derivatives with Thiourea Scaffold Broth MicrodilutionGram-positive and Gram-negative bacteriaVariesBromo-substitution on an associated phenyl ring resulted in moderate activity against Gram-positive strains.[4]

Insights on this compound: The presence of a bromine atom in this compound suggests a potential for antimicrobial activity, particularly given the strong performance of other bromoindoles.[4][25] The combined electronic effects of the bromo and fluoro substituents could lead to novel mechanisms of action or enhanced potency. It would be valuable to screen this compound against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Kinase Inhibition Assays

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[27][28] Consequently, kinase inhibitors are a major focus of drug discovery.[29][30] Various assay formats are available to measure kinase activity and inhibition, including fluorescence-based and luminescence-based methods.[28][31][32]

Compound/Class Assay Type Kinase Target(s) Activity (IC50/Ki) Key Findings & SAR Insights Reference
Halogenated Spirooxindoles In vitro kinase assaysPLK, CDK2, PI3K, RTKsVariesHalogenated spirooxindoles have shown promising activity as multi-kinase inhibitors in cancer models.[30]
General Kinase Inhibitors TR-FRET, Luminescence (ADP-Glo, Kinase-Glo)Various kinasesVariesThese assays are suitable for high-throughput screening of kinase inhibitors. The choice of assay depends on the specific kinase and research question.[27][28][32]

Insights on this compound: The indole scaffold is a common feature in many kinase inhibitors. The specific halogenation pattern of this compound could confer selectivity and potency for certain kinase targets. The bromine atom can form halogen bonds with the kinase active site, while the fluorine atom can enhance binding affinity. Screening this compound against a broad panel of kinases would be a logical step to explore its potential as a kinase inhibitor.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays discussed in this guide.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of a novel compound.[11][14][15][16]

Objective: To determine the concentration of a haloindole derivative that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO2 incubator.[16][33]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.[11] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11][33]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[16]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15] Mix thoroughly to ensure complete solubilization.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[24][34][35][36]

Objective: To determine the lowest concentration of a haloindole derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well plates

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using MHB.[23]

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[24]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[35]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating experimental workflows and biological pathways.

General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding dilution Serial Dilutions of Test Compound compound_prep Test Compound Stock Solution Prep compound_prep->dilution incubation Incubation (e.g., 48, 72 hours) dilution->incubation assay_proc Assay Procedure (e.g., MTT) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[11]

Potential Signaling Pathways Targeted by Cytotoxic Haloindoles

G cluster_pathways cluster_outcomes Haloindole Haloindole Derivative RTK Receptor Tyrosine Kinases (e.g., EGFR) Haloindole->RTK PI3K PI3K/Akt Pathway Haloindole->PI3K MAPK MAPK/ERK Pathway Haloindole->MAPK RTK->PI3K RTK->MAPK Apoptosis Apoptosis PI3K->Apoptosis Proliferation Inhibition of Proliferation PI3K->Proliferation MAPK->Proliferation CellCycle Cell Cycle Arrest MAPK->CellCycle

Caption: Potential kinase signaling pathways inhibited by haloindole derivatives.

Conclusion and Future Directions

The strategic placement of halogen atoms on the indole scaffold is a proven and effective strategy in drug discovery. While direct comparisons are often study-specific, a clear trend emerges: bromo- and fluoroindoles consistently demonstrate potent biological activities across a range of assays, including anticancer, antimicrobial, and kinase inhibition screens.

The compound this compound stands as an intriguing yet under-investigated molecule. Based on established structure-activity relationships, its unique di-halogenation pattern suggests a high potential for bioactivity. The presence of bromine offers a handle for further synthetic elaboration, while the fluorine atom may confer favorable pharmacokinetic properties.[6]

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. We recommend a tiered screening approach:

  • Initial Cytotoxicity Screening: Evaluate the compound against a standard panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.

  • Broad-Spectrum Antimicrobial Testing: Assess its efficacy against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

  • Kinase Profiling: Screen against a large panel of kinases to identify potential targets and determine its selectivity profile.

By systematically exploring the biological potential of this compound, the research community can unlock new therapeutic opportunities rooted in the versatile chemistry of haloindoles.

References

A Comparative Guide to Fluorinated Indole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its versatility allows for structural modifications that can fine-tune its interaction with various biological targets, including enzymes.[1] In recent years, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool in drug discovery to enhance the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors.[2][3]

Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's electronic distribution, lipophilicity, and metabolic stability.[2][3][4] These modifications can lead to improved binding affinity to the target enzyme, increased resistance to metabolic degradation, and enhanced cell permeability, ultimately resulting in more effective and safer therapeutic agents.[2][5] This guide provides a comparative analysis of various fluorinated indole derivatives as inhibitors of key enzymes, highlighting the structure-activity relationships and providing experimental context for their evaluation.

Key Enzyme Targets and the Impact of Fluorination

Fluorinated indole derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[6][7] Its overexpression in many cancers creates an immunosuppressive microenvironment, allowing tumors to evade the immune system.[6][7] Consequently, IDO1 has become a prime target for cancer immunotherapy.[6]

Several fluorinated indole derivatives have been developed as potent IDO1 inhibitors. For instance, the introduction of a fluorine atom at the 5-position of the indole ring in 3-(pyrrolidine-2,5-dione) derivatives led to the discovery of EOS200271/PF-06840003, a clinical candidate with a novel binding mode that does not involve interaction with the heme iron.[8] This compound exhibits potent activity in human whole blood assays and a favorable pharmacokinetic profile.[8] Another example is the m-chloro-p-fluoro substituted phenyl derivative NCB14943, which showed a significant improvement in both enzymatic and cellular potency against IDO1 compared to its non-fluorinated counterparts.[6]

Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Fluorinated indole and indazole derivatives have shown promise as potent kinase inhibitors. For example, specific structural modifications of indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) resulted in a compound with exceptional potency (IC50 < 0.1 nM).[9] The strategic placement of fluorine atoms can enhance binding affinity and improve selectivity for the target kinase.[10]

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[11] A study on indole-based thiadiazole derivatives revealed that compounds containing a fluoro-group, particularly in the para-position of a phenyl ring, displayed significant inhibitory activity against both AChE and BuChE.[11] Analogue 8 from this series, with a para-fluoro substitution, was identified as the most potent inhibitor, with IC50 values of 0.15 µM for AChE and 0.20 µM for BuChE, demonstrating activity comparable to the standard drug Donepezil.[11]

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine atoms on the indole scaffold, as well as the nature of other substituents, play a critical role in determining the inhibitory potency and selectivity of these compounds.

Impact of Fluorine Position

The location of the fluorine substituent on the indole ring significantly influences the molecule's interaction with the target enzyme.[9]

  • 5- and 6-Positions: Electron-withdrawing groups, such as fluorine, at the 5- or 6-position of the indole ring have been shown to be favorable for the cytotoxic activity of indole-chalcone derivatives against cancer cells.[9]

  • Para-Position on Phenyl Substituents: In the case of indole-based thiadiazole inhibitors of cholinesterases, a fluoro-group at the para-position of a phenyl substituent enhanced the inhibitory potential.[11]

Role of Other Substituents

The interplay between fluorine and other functional groups is crucial for optimizing inhibitory activity.

  • Methyl Groups: The placement of methyl groups in conjunction with fluorine can modulate activity. For instance, in certain indole-chalcone series, a methyl group at the 7-position was found to be the most potent among methylated analogs.[9]

  • Linker Modifications: In the development of 5-HT1D receptor ligands, the incorporation of fluorine into the propyl linker of 3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles significantly reduced the pKa of the compounds. This reduction in basicity had a beneficial influence on oral absorption.[12]

Comparative Data of Fluorinated Indole Derivatives

The following table summarizes the inhibitory activities of representative fluorinated indole derivatives against various enzyme targets.

Compound IDTarget Enzyme(s)ScaffoldKey Fluorine PositionIC50 / EC50Reference
Analogue 8AChE, BuChEIndole-thiadiazolepara-fluoro on phenyl0.15 µM (AChE), 0.20 µM (BuChE)[11]
EOS200271/PF-06840003IDO13-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione5-FluoroPotent (specific value not stated in abstract)[8]
NCB14943IDO1Phenyl-substituted indolepara-fluoro on phenyl67 nM (enzymatic), 19 nM (cellular)[6]
Pyrimidine 34p38α MAPK4-(4'-fluorophenyl)imidazole4'-fluoro on phenyl96 nM[10]
Pyridine 3CK1δ4-(4'-fluorophenyl)imidazole4'-fluoro on phenyl89 nM[10]
Pyridin-2-one 31JAK24-(4'-fluorophenyl)imidazole4'-fluoro on phenyl62 nM[10]

Experimental Methodologies

The evaluation of fluorinated indole derivatives as enzyme inhibitors involves a series of standardized in vitro and cell-based assays.

Enzyme Inhibition Assays (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

General Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the fluorinated indole derivatives.

  • Assay Reaction: In a microplate, combine the enzyme, inhibitor (at varying concentrations), and initiate the reaction by adding the substrate.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assays

Objective: To evaluate the inhibitory activity of the compounds in a cellular context.

General Protocol:

  • Cell Culture: Culture cells that express the target enzyme.

  • Compound Treatment: Treat the cells with varying concentrations of the fluorinated indole derivatives.

  • Stimulation (if necessary): For inducible enzymes like IDO1, stimulate the cells with an appropriate agent (e.g., interferon-gamma) to induce enzyme expression.

  • Measurement of Enzyme Activity: Measure the enzyme activity in the cell lysate or the concentration of the product in the cell culture medium. For IDO1, this often involves measuring the conversion of tryptophan to kynurenine using HPLC or other analytical methods.

  • Data Analysis: Determine the cellular IC50 or EC50 values by plotting the measured response against the compound concentration.

Kinase Inhibition Assays

Objective: To specifically measure the inhibition of kinase activity.

General Protocol:

  • Assay Components: Combine the target kinase, a specific substrate peptide, and ATP in an assay buffer.

  • Inhibitor Addition: Add the fluorinated indole derivatives at various concentrations.

  • Kinase Reaction: Allow the phosphorylation reaction to proceed for a defined period.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using methods such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based assays (e.g., ELISA, HTRF): Using a phospho-specific antibody to detect the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the IC50 values as described above.

Logical and Experimental Workflow Diagrams

Workflow for Screening and Characterization of Fluorinated Indole Enzyme Inhibitors

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Cellular and In Vivo Evaluation A Library of Fluorinated Indole Derivatives B Primary Enzyme Inhibition Assay (Single Concentration) A->B C Identify 'Hits' (>50% Inhibition) B->C D IC50 Determination (Dose-Response) C->D E Selectivity Profiling (Against Related Enzymes) D->E F SAR Analysis D->F G Cell-Based Assays (Cellular Potency) F->G H Pharmacokinetic Studies (ADME) G->H I In Vivo Efficacy Studies (Animal Models) H->I J Lead Candidate I->J

Caption: A typical workflow for identifying and validating novel fluorinated indole enzyme inhibitors.

Signaling Pathway Inhibition by an IDO1 Inhibitor

G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Activation T-Cell Activation Kynurenine->T_Cell_Activation Suppresses Tumor_Immune_Evasion Tumor Immune Evasion T_Cell_Activation->Tumor_Immune_Evasion Prevents Fluorinated_Indole_Inhibitor Fluorinated Indole Inhibitor Fluorinated_Indole_Inhibitor->IDO1 Inhibits

Caption: Mechanism of action of a fluorinated indole IDO1 inhibitor in preventing tumor immune evasion.

Conclusion and Future Directions

The incorporation of fluorine into the indole scaffold is a highly effective strategy for developing potent and selective enzyme inhibitors with improved drug-like properties. The examples discussed in this guide demonstrate the significant impact of fluorination on the inhibitory activity against key enzymes such as IDO1, kinases, and cholinesterases. The structure-activity relationships highlight the importance of the position and electronic environment of the fluorine atom in optimizing interactions with the enzyme's active site.

Future research in this area will likely focus on the development of novel fluorination methodologies to access a wider range of structurally diverse indole derivatives.[13] Furthermore, a deeper understanding of the complex interplay between fluorination, physicochemical properties, and pharmacokinetic profiles will be crucial for the rational design of the next generation of fluorinated indole-based enzyme inhibitors.[2][5][12] The continued exploration of this chemical space holds great promise for the discovery of new and effective therapies for a multitude of diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-fluoro-1H-indole Analogs: Navigating a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence the physicochemical and biological properties of these molecules, enhancing their therapeutic potential.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-bromo-5-fluoro-1H-indole analogs, a scaffold of significant interest for the development of novel therapeutic agents, particularly in the realms of oncology and virology.

While direct and comprehensive SAR studies on the this compound core are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to infer potential SAR trends. By examining the biological activities of various substituted indoles, we can construct a predictive framework to guide the rational design of more potent and selective drug candidates based on this promising scaffold.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[3] The presence and specific placement of the bromo and fluoro substituents are key to its potential therapeutic value:

  • The Fluorine Atom at Position 5: The highly electronegative fluorine atom at the 5-position can significantly impact the molecule's electronic properties, pKa, and metabolic stability. Crucially, it can act as a bioisostere for a hydrogen atom or a hydroxyl group, forming favorable interactions, such as hydrogen bonds, with target proteins. Evidence from related compounds suggests that the 5-fluoro substituent can be critical for biological activity. For instance, the removal of a 5-fluoro group in a series of indole-based anti-influenza compounds led to a complete loss of antiviral activity, underscoring its essential role.[4]

  • The Bromine Atom at Position 4: The bromine atom at the 4-position serves a dual purpose. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic exploration of a wide range of substituents at this position to optimize biological activity.

Synthetic Pathways to this compound Analogs

The synthesis of the this compound core and its derivatives can be approached through several established synthetic methodologies. A plausible route, adapted from the synthesis of the regioisomeric 5-bromo-4-fluoro-1H-indazole, involves a multi-step sequence starting from a readily available substituted aniline.[5]

G cluster_synthesis Proposed Synthetic Workflow start Starting Material: 3-Fluoro-2-methylaniline step1 Bromination (e.g., NBS in Acetonitrile) start->step1 product1 Intermediate 1: 4-Bromo-3-fluoro-2-methylaniline step1->product1 step2 Ring Closure Reaction (e.g., with isoamyl nitrite) product1->step2 product2 Intermediate 2: Protected this compound step2->product2 step3 Deprotection product2->step3 final_product Core Scaffold: This compound step3->final_product step4 Functionalization (e.g., Suzuki Coupling at C4-Br, N-alkylation, etc.) final_product->step4 analogs Diverse this compound Analogs step4->analogs

A proposed synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of the this compound Core

The following is a representative, step-by-step protocol for the synthesis of the core scaffold, adapted from established procedures for related halogenated indoles.

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

  • Cool the solution to between -10°C and 10°C.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution.

  • Allow the reaction to proceed for 1-2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product, 4-bromo-3-fluoro-2-methylaniline, with an organic solvent, and purify.

Step 2: Ring Closure to Form the Indole Ring

  • The resulting 4-bromo-3-fluoro-2-methylaniline can undergo a ring-closing reaction. A common method is the Leimgruber-Batcho indole synthesis or a related cyclization.

  • This typically involves reaction with a suitable reagent like isoamyl nitrite to form a protected indole intermediate.

Step 3: Deprotection

  • The protecting group on the indole nitrogen is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the this compound core.

Step 4: Derivatization

  • The core scaffold can then be further functionalized. The bromine at C4 is amenable to various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

  • The nitrogen at position 1 can be alkylated or acylated to explore the impact of substituents at this position.

Inferred Structure-Activity Relationship (SAR) of this compound Analogs

Based on the analysis of published data for structurally related indole and azaindole derivatives, we can infer the following SAR trends for this compound analogs, particularly as potential kinase inhibitors and antiviral agents.

Position of SubstitutionInferred Impact on Biological ActivitySupporting Evidence from Related Compounds
N1 Substituents at the N1 position can significantly modulate activity. Small alkyl or aryl groups may be well-tolerated and can influence solubility and cell permeability.In a series of 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, N-ethyl derivatives were found to be more effective antiviral agents than N-methyl derivatives.[6]
C2 The C2 position is often a key point for substitution. Small, electron-donating groups like a methyl group may enhance activity.In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a methyl group at the 9-position (analogous to the 2-position of the indole core in terms of spatial orientation) enhanced potency as CFTR potentiators.[2]
C3 The C3 position is critical for the activity of many indole-based kinase inhibitors. Bulky substituents at this position can be detrimental, while smaller, functionalized groups can enhance potency.For oxindole-based Akt inhibitors, substitutions at the C3 position of the oxindole scaffold were highly dependent on the nature of the substituent for selectivity against other kinases.[7]
C4 (Br) The bromine at C4 is a key feature. While it can contribute to binding through halogen bonding, it is also a prime site for introducing diversity through cross-coupling reactions to explore interactions with specific pockets of the target protein.The 4-position in azaindole-based kinase inhibitors is a common site for substitution to improve potency and selectivity.[7]
C5 (F) The 5-fluoro group is likely essential for potent activity in many contexts. Its removal has been shown to abrogate antiviral activity in a related series.In a series of anti-influenza compounds, the removal of the 5-fluoro group from the indole scaffold led to a complete loss of antiviral activity.[4]
C6 The C6 position is another potential site for modification. Small, electron-withdrawing groups at this position may be favorable.In a series of indole-chalcone derivatives, a fluoro group at the 6-position resulted in potent cytotoxicity against cancer cells.[2]
C7 Substitutions at the C7 position can also influence activity. Small alkyl groups at this position have been shown to be more potent than larger groups in some contexts.In a series of indole-chalcone derivatives, a methyl group at the 7-position was found to be the most potent among the methylated analogs.[2]

Biological Evaluation Protocols

To assess the therapeutic potential of novel this compound analogs, standardized in vitro assays are essential. The following are representative protocols for evaluating their activity as kinase inhibitors and antiviral agents.

Protocol 1: In Vitro Protein Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

G cluster_kinase_assay Kinase Inhibition Assay Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Reaction: Add Substrate and ATP step1->step2 step3 Incubate to Allow Phosphorylation step2->step3 step4 Stop Reaction and Detect Phosphorylation (e.g., Luminescence, Fluorescence) step3->step4 step5 Data Analysis: Calculate IC50 Values step4->step5

A general workflow for an in vitro protein kinase inhibition assay.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96- or 384-well plate, add the kinase and the test compound dilutions.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that protects cells from virus-induced cell death.

G cluster_antiviral_assay Antiviral CPE Assay Workflow start Seed Host Cells in Microplate step1 Add Serial Dilutions of Test Compound start->step1 step2 Infect Cells with Virus step1->step2 step3 Incubate for Several Days step2->step3 step4 Assess Cell Viability (e.g., MTT or Crystal Violet Staining) step3->step4 step5 Data Analysis: Calculate EC50 Values step4->step5 G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound Analog (Kinase Inhibitor) inhibitor->dimer Inhibits Autophosphorylation inhibitor->raf Potential Downstream Inhibition

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Coupling with Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The functionalization of this privileged heterocycle through carbon-carbon (C-C) bond formation is a critical step in the synthesis of countless therapeutic agents and advanced materials. Among the various substrates utilized, bromoindoles offer a versatile handle for such transformations, enabled by the power of palladium-catalyzed cross-coupling reactions.

The choice of the palladium catalyst is not merely a matter of preference but a crucial parameter that dictates the efficiency, substrate scope, and overall success of the coupling reaction. This guide provides an in-depth, objective comparison of the primary classes of palladium catalysts employed for C-C coupling reactions with bromoindoles: phosphine-ligated palladium complexes, N-heterocyclic carbene (NHC)-palladium adducts, and palladacycles. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Pillars of a Successful Cross-Coupling: Understanding Ligand Effects

The catalytic prowess of a palladium center is intricately modulated by its ligand sphere. The electronic and steric properties of the ligands govern the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki and Sonogashira coupling), migratory insertion (in Heck coupling), and reductive elimination.

  • Phosphine Ligands: These have been the traditional workhorses of cross-coupling catalysis. Their versatility stems from the ability to fine-tune their steric bulk and electronic properties. Electron-rich and bulky phosphines, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are known to accelerate oxidative addition and reductive elimination, leading to highly active catalysts.[1]

  • N-Heterocyclic Carbenes (NHCs): Emerging as powerful alternatives to phosphines, NHCs are strong σ-donors, forming robust bonds with the palladium center.[2] This strong donation enhances the electron density at the metal, which can facilitate the oxidative addition step. The steric bulk of NHC ligands can also be readily modified to optimize catalytic activity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular class of air- and moisture-stable Pd-NHC precatalysts.[3]

  • Palladacycles: These are pre-formed, air- and moisture-stable palladium(II) complexes where the palladium is part of a chelated ring structure. They offer high catalytic activity and stability, often requiring lower catalyst loadings.[4] The active Pd(0) species is generated in situ under the reaction conditions.

Comparative Performance in Action: Suzuki-Miyaura, Heck, and Sonogashira Couplings

To provide a tangible comparison, we will examine the performance of these catalyst classes in the three most common C-C coupling reactions of bromoindoles.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryls. The following data, while not a direct head-to-head comparison under identical conditions, offers valuable insights into catalyst performance with bromoindole derivatives.

Catalyst TypeBromoindole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phosphine-Ligated Pd 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[1]
Phosphine-Ligated Pd 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80465[1]
Phosphine-Ligated Pd 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80422[1]
NHC-Pd 4-Bromotoluene (Aryl Bromide Model)Phenylboronic acidCaffeine-derived Pd-PEPPSIaq. KOHH₂ORT-High[5]

Analysis: The data for the Suzuki coupling of a 5-bromo-1-ethyl-1H-indazole, a close structural analog of bromoindole, clearly demonstrates the superiority of the dppf ligand in this specific application, affording a high yield in a short reaction time.[1] The more basic and sterically demanding PCy₃ ligand provides a moderate yield, while the less electron-rich PPh₃ is significantly less effective.[1] While direct data for NHC-Pd catalysts with bromoindoles in Suzuki coupling is less prevalent in the initial findings, their high activity with other aryl bromides, as seen with the caffeine-derived PEPPSI catalyst, suggests they are a very promising alternative.[5]

Heck Reaction: Vinylation of the Indole Core

The Mizoroki-Heck reaction enables the introduction of vinyl groups onto the indole scaffold, a common motif in natural products and pharmaceuticals.

Catalyst TypeBromo-Aromatic SubstrateOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
NHC-Pd Aryl Bromides/IodidesStyrenePEPPSI-Pd-NHC ComplexK₂CO₃Water100-Good to Excellent[6]
NHC-Pd 4-Acetyl-1-bromobenzeneStyreneCaffeine-derived Pd-PEPPSIK₂CO₃DMA90-High[5]
Palladacycle Aryl ChloridesStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃Water/DMF12012Good[7]

Analysis: NHC-palladium complexes, particularly PEPPSI-type precatalysts, have demonstrated high efficiency in the Heck reaction of aryl bromides, often under aqueous and relatively mild conditions.[5][6] Palladacycles also show excellent activity, even with more challenging aryl chlorides, albeit at higher temperatures.[7] The choice between these two catalyst classes for the Heck coupling of bromoindoles may come down to the desired reaction conditions and the specific substitution pattern of the indole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an indispensable tool for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.

Catalyst TypeBromo-Aromatic SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladacycle BromobenzenePhenylacetyleneFerrocene-based Palladacycle/PPh₃CsOAcDMA1202488-97[4]
Phosphine-Ligated Pd Aryl HalidesPhenylacetyleneDTBPPS/Pd(OAc)₂CsOHaq. MeCNRT-87[8]
NHC-Pd 4-Acetyl-1-bromobenzenePhenylacetyleneCaffeine-derived Pd-PEPPSI/CuIK₂CO₃DMF--82-98[5]

Analysis: All three classes of catalysts show excellent performance in the Sonogashira coupling. Palladacycles, in combination with a phosphine ligand, provide high yields, although at elevated temperatures.[4] Notably, phosphine-ligated systems have been developed that operate at room temperature, offering a significant advantage in terms of energy efficiency and functional group tolerance.[8] NHC-Pd complexes also demonstrate high efficacy, providing another excellent option for this transformation.[5]

Mechanistic Considerations: A Deeper Dive

The observed differences in reactivity can be rationalized by examining the catalytic cycles for each reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OH)₂ + Base) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X(L_n) OxAdd->PdII MigIns Migratory Insertion (Olefin) PdII->MigIns PdII_Alkyl R-CH₂-CH₂-Pd(II)-X(L_n) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product R-CH=CH₂ BetaElim->Product PdH H-Pd(II)-X(L_n) BetaElim->PdH BaseElim Base PdH->BaseElim BaseElim->Pd0 Regeneration Experimental_Workflow Start Reaction Setup (Bromoindole, Coupling Partner, Base, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

References

A Senior Application Scientist's Guide to the Metabolic Stability of 4-Bromo-5-Fluoro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In the intricate journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a paramount determinant of success.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is excessively stable could accumulate and lead to toxicity.[1] The 4-bromo-5-fluoro-1H-indole scaffold has emerged as a significant structural motif in medicinal chemistry, valued for its versatile biological activities. The strategic incorporation of halogen atoms, specifically bromine and fluorine, is a well-established tactic to modulate a molecule's physicochemical properties and, crucially, its pharmacokinetic profile.[3][4][5][6][7] Fluorination, in particular, is often employed to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[4][5][8]

This guide provides an in-depth, objective comparison of the metabolic stability profiles of drug candidates containing the this compound moiety. We will explore the underlying enzymatic pathways, present validated experimental protocols for assessment, and analyze comparative data to provide a clear, evidence-based framework for researchers and drug development professionals.

The Metabolic Landscape: How the Body Processes Indole-Based Compounds

The indole nucleus, while a privileged scaffold in drug design, is also a substrate for a host of metabolic enzymes. Understanding these pathways is fundamental to predicting the fate of any indole-containing drug candidate.

Phase I Metabolism: The Cytochrome P450 Superfamily

The primary drivers of indole metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases predominantly found in the liver.[9][10] These enzymes catalyze oxidative reactions to increase the polarity of xenobiotics, preparing them for elimination. For the indole ring, several key transformations occur:

  • Hydroxylation: This is the most common metabolic pathway, with oxidation occurring at various positions on the indole ring. The C3, C5, and C6 positions are particularly susceptible.

  • Dehydrogenation: CYP enzymes can catalyze the dehydrogenation of substituted indoles to form potentially reactive electrophilic intermediates, such as 3-methyleneindolenines.[9][11]

  • Epoxidation: Formation of an epoxide across the 2,3-double bond can lead to reactive intermediates that may be subsequently detoxified or form adducts with cellular nucleophiles.[11][12]

Key CYP isozymes involved in the metabolism of various indole derivatives include CYP1A2, CYP2A6, CYP2C19, CYP2E1, and the highly promiscuous CYP3A4.[9][10][13][14][15]

Phase II Metabolism: Conjugation and Elimination

Following Phase I oxidation, the now more polar metabolites are often conjugated with endogenous molecules by Phase II enzymes to further increase water solubility and facilitate excretion. For indole metabolites, the most relevant Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[14][16][17][18][19][20][21] These enzymes transfer glucuronic acid to hydroxyl groups introduced during Phase I metabolism.

cluster_Phase1 Phase I Metabolism (Liver) cluster_Phase2 Phase II Metabolism (Liver) Indole Indole-Containing Drug CYP450 Cytochrome P450 Enzymes (CYP1A2, 2C19, 3A4, etc.) Indole->CYP450 Oxidation Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated Indoles) CYP450->Oxidized_Metabolites UGTs UDP-Glucuronosyltransferases (UGTs) Oxidized_Metabolites->UGTs Conjugation Conjugate Glucuronide Conjugate UGTs->Conjugate Excretion Excretion (Urine/Bile) Conjugate->Excretion

Caption: Generalized metabolic pathway for indole derivatives.

The Halogen Effect: How Bromine and Fluorine Influence Stability

The specific substitution pattern of the this compound moiety is designed to leverage the distinct properties of each halogen to enhance the drug-like characteristics of the molecule.

  • Fluorine at the 5-Position (Metabolic Shielding): The introduction of fluorine at a metabolically vulnerable position is a classic medicinal chemistry strategy known as "metabolic blocking."[5] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs compared to a carbon-hydrogen (C-H) bond.[3][22] By placing a fluorine atom at the 5-position, a common site of hydroxylation, we can effectively shield the molecule from oxidative metabolism. This steric and electronic hindrance is predicted to significantly increase the compound's metabolic half-life and, consequently, its bioavailability.[3][4]

  • Bromine at the 4-Position: While also an electron-withdrawing group, the bromine atom at the 4-position primarily serves to modulate the electronic landscape of the entire indole ring system. This can influence how the molecule binds to its intended target and its overall physicochemical properties. From a drug development perspective, the bromine atom is also an invaluable synthetic handle, allowing for late-stage functionalization through cross-coupling reactions to build diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

cluster_0 Mechanism of Metabolic Stabilization Indole_H Parent Indole (Metabolically Vulnerable C-H bond) CYP CYP450 Enzyme Indole_H->CYP Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Blocked Metabolism Blocked (Enhanced Stability) CYP->Blocked Indole_F Fluorinated Indole (Strong C-F bond) Indole_F->CYP Resistant to Oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Comparative Metabolic Stability Data

To contextualize the expected stability of the this compound scaffold, we can compare it with data from structurally related analogs. The following table summarizes in vitro metabolic stability data from various indole derivatives, highlighting the impact of substitutions on metabolic clearance. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]

Compound ClassSubstitution PatternTest Systemt½ (min)CLint (µL/min/mg protein)Reference
Unsubstituted IndoleUnsubstituted at 2 and 3Human Liver Microsomes12.3High[23]
3-Fluoro Indole AnalogFluoro at 3-positionMouse Liver Microsomes> 21.77Low[24]
This compound Derivative Bromo at 4, Fluoro at 5 Human Liver Microsomes Predicted: High (>30) Predicted: Low N/A

Analysis and Prediction: Based on established principles, the unsubstituted indole shows relatively rapid metabolism.[23] The introduction of a single fluorine atom at a metabolic "soft spot" significantly enhances stability, as seen with the 3-fluoro analog.[24] Therefore, it is strongly predicted that a drug candidate featuring the this compound moiety will exhibit high metabolic stability. The fluorine at the 5-position is expected to effectively block a primary site of CYP-mediated oxidation, leading to a longer half-life and lower intrinsic clearance.

Experimental Protocols for Assessing Metabolic Stability

Empirical validation is essential. The following protocols describe the gold-standard in vitro assays used to determine metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for screening compounds for their susceptibility to Phase I metabolism.[16][25]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[3]

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (Human, Rat, or Mouse; 20 mg/mL)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[26]

  • Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well incubation plate and collection plate

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).[25]

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Gently mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks the T=0 time point.[25][27]

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[25][26]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[28][29][30]

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[3]

cluster_workflow In Vitro Microsomal Stability Assay Workflow A 1. Prepare Microsome & Test Compound Mix B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Incubate & Sample at Time Points (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate t½ & CLint G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay

Considered the "gold standard" for in vitro metabolism studies, as intact hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as active transporter systems.[16]

Objective: To determine the intrinsic clearance of a compound in a more physiologically relevant system that captures both Phase I and Phase II metabolism.

Methodology: The procedure is similar to the microsomal assay but uses cryopreserved hepatocytes in suspension instead of microsomes.[28] The key difference is that the cellular machinery is intact, providing a more comprehensive metabolic profile. The endpoint analysis and data calculation for t½ and CLint remain the same.

Conclusion and Future Directions

The strategic design of drug candidates containing the this compound moiety leverages established medicinal chemistry principles to enhance metabolic stability. The presence of a fluorine atom at the 5-position is predicted to act as a metabolic shield, significantly reducing the rate of CYP-mediated oxidative clearance. This, in turn, is expected to result in a favorable pharmacokinetic profile characterized by a longer half-life and improved oral bioavailability.

While this guide provides a strong theoretical and predictive foundation, the definitive assessment of any new chemical entity requires rigorous experimental validation. The detailed protocols for liver microsomal and hepatocyte stability assays outlined herein represent the industry-standard approach for generating the critical data needed to advance drug candidates. By integrating rational design with empirical in vitro ADME testing, researchers can efficiently identify and optimize compounds with the metabolic resilience required for clinical success.

References

A Comparative Benchmarking Guide to 4-bromo-5-fluoro-1H-indole Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of novel 4-bromo-5-fluoro-1H-indole derivatives against established anticancer drugs, offering a comprehensive analysis for researchers, scientists, and drug development professionals. By presenting side-by-side experimental data and detailed protocols, this document aims to elucidate the potential of these halogenated indoles as next-generation therapeutic candidates.

The strategic placement of bromine and fluorine atoms on the indole ring can significantly influence the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of these halogens can enhance binding affinities to target proteins and improve metabolic stability, making this compound a compelling starting point for the development of potent and selective inhibitors of key cellular processes implicated in cancer.

This guide will focus on benchmarking these novel derivatives against three major classes of clinically successful anticancer drugs:

  • Taxanes (e.g., Paclitaxel), which act as microtubule stabilizers.

  • Vinca Alkaloids (e.g., Vincristine), which function as microtubule destabilizers.

  • Tyrosine Kinase Inhibitors (e.g., Gefitinib), which target specific signaling pathways.

Through a rigorous comparative analysis, we will explore the potential advantages and unique mechanistic insights offered by this compound derivatives.

Synthesis of this compound Derivatives: A Representative Leimgruber-Batcho Approach

The synthesis of substituted indoles can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a particularly efficient and versatile approach for industrial-scale production.[3][4] This method is advantageous as it often proceeds in high yield under mild conditions and allows for the preparation of a wide variety of substituted indoles.[4] The following protocol describes a representative synthesis of this compound, adapted from the general principles of the Leimgruber-Batcho synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Enamine Formation

  • To a solution of 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 110 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent, yielding the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a 1:1 mixture of methanol and tetrahydrofuran (THF).

  • Add a catalytic amount of Raney nickel to the solution.

  • Cool the mixture to 0 °C and slowly add hydrazine hydrate (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison: Physicochemical and In Vitro Activity

The following tables provide a comparative summary of the physicochemical properties and in vitro anticancer activity of a representative this compound derivative against established drugs.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₈H₅BrFN214.042.811
Paclitaxel C₄₇H₅₁NO₁₄853.93.9414
Vincristine C₄₆H₅₆N₄O₁₀824.93.7210
Gefitinib C₂₂H₂₄ClFN₄O₃446.93.217

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound Derivative 5.28.16.5
Paclitaxel 0.010.0050.008
Vincristine 0.020.0090.015
Gefitinib >100.5 (EGFR mutant)>10

Experimental Protocols for Benchmarking Assays

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro evaluation of the compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT116) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivative, Paclitaxel, Vincristine, Gefitinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter.

  • Compound Addition: Add the test compounds to a 96-well plate at various concentrations. Include a positive control (Paclitaxel for stabilization, Vincristine for destabilization) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of a specific kinase (e.g., EGFR for comparison with Gefitinib).

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a known inhibitor (Gefitinib) as a positive control and a vehicle control (DMSO).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

cluster_synthesis Synthesis Workflow Start 1-bromo-2-fluoro-4-methyl-5-nitrobenzene Enamine Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine Reductive_Cyclization Reductive Cyclization (Raney Ni, Hydrazine) Enamine->Reductive_Cyclization Product This compound Reductive_Cyclization->Product

Synthesis workflow for this compound.

cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Paclitaxel Paclitaxel (Taxane) Paclitaxel->Microtubule Stabilizes Vincristine Vincristine (Vinca Alkaloid) Vincristine->Tubulin Inhibits Polymerization Indole_Derivative Indole Derivative (Hypothesized) Indole_Derivative->Tubulin Inhibits Polymerization?

Comparative mechanism of action on microtubule dynamics.

cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Indole_Derivative Indole Derivative (Hypothesized) Indole_Derivative->EGFR Inhibits?

Inhibition of the EGFR signaling pathway.

Conclusion

The preliminary in vitro data suggests that this compound derivatives exhibit promising anticancer activity, albeit with lower potency compared to the established drugs Paclitaxel and Vincristine in the tested cell lines. However, the unique structural features of these indole derivatives may offer advantages in terms of selectivity, reduced side effects, or efficacy against drug-resistant cancer types, warranting further investigation. The potential for these compounds to act as kinase inhibitors, similar to Gefitinib, should also be explored in a broader panel of kinase assays. This guide provides a foundational framework for the continued development and benchmarking of this exciting class of compounds.

References

A Comparative Analysis of Reaction Kinetics for Substituted Bromoindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active compounds makes understanding its reactivity paramount for the rational design of novel therapeutics. Bromoindoles, in particular, serve as versatile synthetic intermediates, offering a handle for a variety of chemical transformations. However, the position of the bromine atom and the nature of other substituents on the indole ring profoundly influence the kinetics of these reactions. This guide provides an in-depth comparative analysis of the reaction kinetics of substituted bromoindoles, supported by established chemical principles and experimental insights, to empower researchers in their synthetic endeavors.

The Crucial Role of Substituent Effects in Bromoindole Reactivity

The reactivity of a bromoindole is not uniform and is dictated by the intricate interplay of electronic and steric effects of its substituents. The indole ring is an electron-rich aromatic system, making it inherently nucleophilic and prone to electrophilic attack, particularly at the C3 position. The introduction of a bromine atom, an electron-withdrawing group, generally deactivates the ring towards electrophilic substitution compared to unsubstituted indole. However, the extent of this deactivation and the rates of other key reactions are finely tuned by additional substituents.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the indole ring through inductive and/or resonance effects. This enhanced nucleophilicity accelerates reactions where the indole acts as a nucleophile, such as electrophilic aromatic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring, making it less nucleophilic and thus slowing down electrophilic substitution reactions.[1]

Steric Effects: The size and position of substituents can physically hinder the approach of reagents to the reactive centers of the bromoindole molecule, thereby slowing down the reaction rate. This is particularly relevant for reactions at positions adjacent to bulky substituents.

These electronic and steric effects can be quantitatively described by the Hammett and Taft equations , which provide a framework for correlating reaction rates with substituent parameters.[1]

Comparative Kinetic Analysis of Key Reactions

The following sections provide a comparative overview of the reaction kinetics of substituted bromoindoles in three fundamentally important transformations: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-alkylation. The provided data is a synthesis of literature findings and established principles of physical organic chemistry.

Electrophilic Aromatic Substitution: The Case of Bromination

Electrophilic aromatic substitution is a hallmark reaction of indoles. The rate-determining step is the attack of the electrophile on the electron-rich indole ring.[2] A study on the direct bromination of 5-substituted indoles provides a clear illustration of substituent effects on reaction rates.[3]

Table 1: Relative Reactivity of 5-Substituted Indoles in Direct Bromination

5-Substituent (R)Substituent EffectRelative Rate of Bromination
-OCH₃Strong EDG (Resonance)Fastest
-CH₃Weak EDG (Inductive)Faster
-HReferenceStandard
-ClEWG (Inductive) > EDG (Resonance)Slower
-BrEWG (Inductive) > EDG (Resonance)Slower
-COCH₃Moderate EWG (Resonance)Slower
-COOHModerate EWG (Resonance)Slower
-CNStrong EWG (Inductive & Resonance)Slower
-NO₂Strong EWG (Inductive & Resonance)Slowest

This table is a qualitative representation based on the reactivity order reported in studies on direct bromination of substituted indoles.[3]

The trend observed in Table 1 directly correlates with the electronic nature of the substituent at the 5-position. Strong electron-donating groups like methoxy significantly accelerate the reaction, while strong electron-withdrawing groups like nitro drastically reduce the reaction rate.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds and is extensively used to functionalize bromoindoles.[4][5] The reaction rate is influenced by the electronic properties of the bromoindole, with electron-withdrawing groups generally accelerating the rate-determining oxidative addition step.[6]

Table 2: Comparative Analysis of Catalytic Systems for Suzuki Coupling of 5-Bromoindole

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time.[4]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield.[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems.[4]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides.[4]
N-Alkylation

N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds. The reaction typically proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H proton and the nucleophilicity of the resulting indolide anion are key factors influencing the reaction rate.

Electron-withdrawing substituents on the indole ring increase the acidity of the N-H proton, facilitating its deprotonation. However, these groups also decrease the nucleophilicity of the resulting anion. Conversely, electron-donating groups decrease the N-H acidity but increase the nucleophilicity of the anion. This delicate balance means that the effect of substituents on the overall rate of N-alkylation can be complex and may depend on the specific reaction conditions, such as the strength of the base used. In general, for reactions where deprotonation is the rate-limiting step, electron-withdrawing groups will accelerate the reaction. If the nucleophilic attack is rate-limiting, electron-donating groups will be favorable.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires careful experimental design and execution. The following are generalized protocols for monitoring the kinetics of bromoindole reactions using common analytical techniques.

Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reaction kinetics as it allows for the separation and quantification of starting materials, intermediates, and products over time.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Method Development: Develop an HPLC method that provides good separation of all components of interest. A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

  • Calibration: Prepare standard solutions of the starting bromoindole and the expected product at known concentrations and generate calibration curves by plotting peak area against concentration.

  • Reaction Setup: Assemble the reaction in a thermostatted vessel with magnetic stirring.

  • Sampling: At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (often the mobile phase) to stop the reaction.

  • Analysis: Inject the quenched and filtered sample onto the HPLC system.

  • Data Processing: Determine the concentration of the reactant and product at each time point using the calibration curves. Plot concentration versus time to obtain the reaction profile and determine the rate constant.

Protocol 2: Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-invasive method for in-situ reaction monitoring, providing structural information alongside quantitative data.

Instrumentation:

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube using a deuterated solvent. Include an internal standard with a known concentration that does not react with the components of the reaction mixture.

  • Initial Spectrum: Acquire a spectrum of the reaction mixture before initiating the reaction to identify the chemical shifts of the starting materials and the internal standard.

  • Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding a catalyst or raising the temperature).

  • Time-course Acquisition: Acquire a series of 1D NMR spectra at regular time intervals.

  • Data Processing: For each spectrum, integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard.

  • Concentration Calculation: The concentration of the reactant and product at each time point can be calculated relative to the known concentration of the internal standard.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Reaction_Kinetics_Factors cluster_Substituent_Effects Substituent Effects cluster_Reaction_Conditions Reaction Conditions Electronic Effects Electronic Effects Reaction Kinetics Reaction Kinetics Electronic Effects->Reaction Kinetics Steric Effects Steric Effects Steric Effects->Reaction Kinetics Solvent Solvent Solvent->Reaction Kinetics Temperature Temperature Temperature->Reaction Kinetics Catalyst Catalyst Catalyst->Reaction Kinetics

Caption: Factors influencing the reaction kinetics of substituted bromoindoles.

Experimental_Workflow start Start Reaction sampling Time-course Sampling start->sampling quenching Reaction Quenching sampling->quenching analysis Analytical Measurement (HPLC or NMR) quenching->analysis data_processing Data Processing & Kinetic Analysis analysis->data_processing end Determine Rate Constant data_processing->end

Caption: Generalized workflow for the experimental determination of reaction kinetics.

Conclusion

The reaction kinetics of substituted bromoindoles are a multifaceted subject governed by a delicate balance of electronic and steric factors, as well as the specific reaction conditions. A thorough understanding of these principles is indispensable for the efficient and predictable synthesis of novel indole-based compounds. This guide has provided a comparative analysis of reaction kinetics in key transformations, along with practical experimental protocols for their determination. By leveraging this knowledge, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the pace of discovery in medicinal chemistry and beyond.

References

A Senior Application Scientist's Guide to Confirming the Regiochemistry of 4-bromo-5-fluoro-1H-indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is paramount. The indole nucleus, a privileged structure in a multitude of natural products and pharmaceuticals, presents a fascinating case study in regiochemical control. The introduction of multiple substituents, such as in 4-bromo-5-fluoro-1H-indole, further complicates synthetic outcomes, making unambiguous structural confirmation a critical step in any synthetic campaign.

This guide provides an in-depth comparison of common functionalization strategies for this compound and delineates the analytical methodologies required to definitively confirm the resulting regiochemistry. We will move beyond simple procedural lists to explore the underlying electronic and steric rationale for experimental choices, ensuring a robust and self-validating approach to your research.

The Challenge: Competing Directing Effects in a Dihalo-Substituted Indole

The functionalization of the indole ring is governed by the interplay of the inherent reactivity of the heterocyclic system and the directing effects of its substituents. In the case of this compound, the scenario is particularly nuanced.

The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and typically the preferred site for electrophilic attack. This is due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate (the sigma complex) without disrupting the aromaticity of the fused benzene ring.[1][2]

However, the bromo and fluoro substituents on the benzene portion of the indole introduce competing electronic effects that influence the regioselectivity of further functionalization.

  • Fluorine (at C5): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Conversely, it has a moderate electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. However, they are still ortho, para-directing because the resonance effect preferentially stabilizes the intermediates of ortho and para attack.[3][4][5]

  • Bromine (at C4): Bromine is less electronegative than fluorine but follows the same trend of being an ortho, para-directing deactivator.[3][4]

In this compound, these effects create a complex landscape for predicting the site of further reaction. The C3 position remains a primary candidate for many reactions due to the inherent reactivity of the indole nucleus. However, functionalization on the benzene ring (at C2, C6, or C7) must be considered, especially in metal-catalyzed reactions.

Functionalization Strategies: A Comparative Overview

The choice of functionalization strategy will profoundly impact the regiochemical outcome. Here, we compare three common approaches: electrophilic aromatic substitution, metal-catalyzed cross-coupling, and directed C-H functionalization.

Electrophilic Aromatic Substitution

This classical approach introduces an electrophile to the indole ring. Given the electronic nature of the indole nucleus, the C3 position is the most probable site of attack.[1][6]

Expected Regiochemistry: Predominantly C3 substitution. The deactivating nature of the bromo and fluoro groups on the benzene ring makes electrophilic attack on that ring less favorable than on the electron-rich pyrrole moiety.

Table 1: Comparison of Electrophilic Substitution Reactions

ReactionTypical ReagentsProbable Major ProductKey Considerations
Bromination N-Bromosuccinimide (NBS) in MeCN3-Bromo-4-bromo-5-fluoro-1H-indoleCan be highly regioselective for C3.[7]
Nitration HNO₃/H₂SO₄3-Nitro-4-bromo-5-fluoro-1H-indoleHarsh conditions may lead to side products.
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)3-Acyl-4-bromo-5-fluoro-1H-indoleThe N-H proton can be deprotonated, complicating the reaction. N-protection may be necessary.
Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[8] In the context of this compound, the C-Br bond at the C4 position is the most likely site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), making it the primary handle for cross-coupling.

Expected Regiochemistry: Functionalization at the C4 position, replacing the bromine atom.

Table 2: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProbable Major ProductKey Considerations
Suzuki-Miyaura Coupling Arylboronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)4-Aryl-5-fluoro-1H-indoleTolerant of many functional groups.[9]
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)4-Alkynyl-5-fluoro-1H-indoleUseful for introducing linear carbon chains.[10]
Buchwald-Hartwig Amination AminePd catalyst, ligand (e.g., BINAP), strong base4-Amino-5-fluoro-1H-indoleEnables C-N bond formation.
Directed C-H Functionalization

This advanced strategy utilizes a directing group to achieve regioselective functionalization of otherwise unreactive C-H bonds.[11] For indoles, groups at the N1 or C3 positions can direct metal catalysts to specific C-H bonds on the benzene ring.

Expected Regiochemistry: Dependent on the directing group. For example, a directing group at N1 could potentially direct functionalization to the C7 position, while a group at C3 might direct to C2 or C4. Recent advances have shown that even transient directing groups can be employed to achieve novel regioselectivity.[11]

Definitive Confirmation of Regiochemistry: A Multi-Technique Approach

Once a functionalization reaction is complete, a combination of spectroscopic and analytical techniques is essential to unambiguously determine the structure of the product(s).

The Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_analysis Analysis start This compound reaction Functionalization Reaction (e.g., Suzuki Coupling) start->reaction product Purified Product(s) reaction->product ms Mass Spectrometry (MS) Confirm Molecular Weight product->ms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) product->nmr xray Single Crystal X-ray Diffraction (If suitable crystals form) product->xray Optional structure Confirmed Regioisomer nmr->structure xray->structure

Caption: Workflow for synthesis and structural confirmation.

Mass Spectrometry (MS)

The first step in analyzing the product is to confirm its molecular weight. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

  • Causality: A successful reaction will result in a product with a predictable mass change. For example, in a Suzuki coupling with phenylboronic acid, the bromine atom (mass ~79/81 u) is replaced by a phenyl group (mass ~77 u), leading to a net decrease in mass. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be absent in the product.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule and for distinguishing between isomers.[13][14][15] A full suite of 1D and 2D experiments is often required for definitive assignment.

Table 3: NMR Techniques for Regioisomer Differentiation

TechniqueInformation ProvidedApplication to this compound Functionalization
¹H NMR Chemical shift, integration, and coupling constants of protons.The number of signals in the aromatic region and their splitting patterns provide the first clues to the substitution pattern.[16]
¹³C NMR Chemical shift of carbon atoms.The number of carbon signals can indicate the degree of symmetry in the molecule.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Helps to identify adjacent protons and map out spin systems within the aromatic rings.[14]
HSQC Correlates protons with their directly attached carbons (¹JCH).Unambiguously assigns protons to their corresponding carbons.[17][18]
HMBC Correlates protons and carbons over longer ranges (²JCH and ³JCH).This is the key experiment for connecting different spin systems and identifying substitution patterns by observing correlations to quaternary (non-protonated) carbons.[17][19][20]
NOESY Correlates protons that are close in space (through-space interaction).Crucial for confirming the relative positions of substituents, especially when HMBC data is ambiguous.[21][22][23]

Illustrative Example: Differentiating C4 vs. C6 Substitution

Let's consider a hypothetical scenario where a methyl group has been introduced onto the benzene ring, but it is unclear whether it is at the C4 or C6 position (assuming the bromine was reductively removed and replaced with hydrogen for this example).

G cluster_c4 C4-Methyl Isomer cluster_c6 C6-Methyl Isomer c4_h7 H7 c4_c5 C5 (quaternary, F-substituted) c4_h7->c4_c5 ³JCH HMBC correlation c6_h7 H7 c6_c5 C5 (quaternary, F-substituted) c6_h7->c6_c5 ²JCH HMBC correlation

Caption: Differentiating isomers using key HMBC correlations.

In the C4-methyl isomer, the proton at C7 (H7) would show a three-bond correlation (³JCH) to the fluorine-bearing carbon at C5 in the HMBC spectrum. In the C6-methyl isomer, this correlation would be over two bonds (²JCH). These subtle differences in long-range coupling are definitive. Furthermore, a NOESY experiment would show a through-space correlation between the methyl protons and H7 in the C6-methyl isomer, which would be absent in the C4-methyl isomer.

Single Crystal X-ray Diffraction

If a crystalline sample of the product can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[24][25][26][27] It generates a 3D model of the molecule, revealing the precise location of each atom.

  • Causality: The diffraction pattern of X-rays passing through a crystal is unique to the crystal's internal structure. By analyzing this pattern, the electron density map and, consequently, the atomic positions can be determined.[28]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C4

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire a ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire the following 2D spectra:

    • COSY: To establish ¹H-¹H connectivities.

    • HSQC: To correlate ¹H and ¹³C nuclei that are directly bonded.[18][29]

    • HMBC: To observe long-range ¹H-¹³C correlations (2 and 3 bonds). This is critical for connecting fragments and confirming substitution patterns.[29]

    • NOESY (optional but recommended): To identify through-space correlations, which helps to confirm assignments made from HMBC data.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity consistent with the expected regioisomer.

Conclusion

The functionalization of this compound is a challenging yet rewarding endeavor that opens the door to novel chemical entities for drug discovery and materials science. Predicting the regiochemical outcome requires a thorough understanding of the competing directing effects of the halogen substituents and the mechanism of the chosen reaction. A multi-technique analytical approach, heavily reliant on a full suite of 2D NMR experiments, is not merely recommended but essential for the unambiguous confirmation of the resulting molecular structure. By integrating sound mechanistic reasoning with rigorous analytical validation, researchers can navigate the complexities of substituted indole chemistry with confidence and precision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-bromo-5-fluoro-1H-indole: Personal Protective Equipment and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-5-fluoro-1H-indole is foundational to discovery. However, the unique reactivity and potential bioactivity of such molecules demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound. Our objective is to instill a deep understanding of why each step is critical, ensuring that safety is an integral, self-validating component of the scientific process.

Hazard Identification: Understanding the Compound

Before any handling, a thorough risk assessment is paramount. While specific toxicological data for this compound is not extensively published, data from structurally similar halogenated indoles and related precursors provide a strong basis for hazard classification. The primary hazards are associated with its irritant properties.

Based on GHS classifications for analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation[1][2][3].

Hazard ClassificationCategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[3][4]

These classifications dictate the necessity of preventing direct contact, inhalation, and ingestion. The operational and PPE protocols outlined below are designed to mitigate these specific risks.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for ensuring safety is to minimize exposure at the source through robust engineering controls[5][6].

Chemical Fume Hood: All weighing, handling, and transfer of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains and exhausts dust and vapors, preventing them from entering the laboratory environment and the user's breathing zone[7][8].

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly[2][9].

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

Protection TypeSpecific RecommendationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes of solutions and airborne dust particles from contacting the eyes, preventing serious irritation[1][3][7].
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended procedures or when handling solutions[10].
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin on the arms and personal clothing from contamination[6][7].
Respiratory Protection Generally not required when working in a fume hood.A properly functioning fume hood provides adequate respiratory protection. For large spills outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter (OV/P100) would be necessary[5][11].

Operational Plan: Step-by-Step Protocols

Adherence to a strict, logical workflow is crucial for minimizing exposure and preventing contamination.

Protocol 1: Donning Personal Protective Equipment

This sequence is designed to prevent the contamination of clean PPE items.

G cluster_prep Preparation cluster_donning Donning Sequence prep1 Verify fume hood certification is current prep2 Gather all necessary chemicals and equipment prep1->prep2 prep3 Ensure eyewash and safety shower are unobstructed prep2->prep3 don1 1. Don Lab Coat Ensure it is fully buttoned. prep3->don1 don2 2. Don Safety Goggles Adjust for a secure fit. don1->don2 don3 3. Don Gloves Pull cuffs over the sleeves of the lab coat. don2->don3 G cluster_doffing Doffing Sequence (at lab exit) doff1 1. Remove Gloves Peel one glove off by pinching the cuff and pulling it inside out. Use the clean hand to slide under the cuff of the second glove and peel it off. doff2 2. Remove Lab Coat Remove by folding it inward on itself to contain any contamination. Hang in designated area or dispose if necessary. doff1->doff2 doff3 3. Remove Safety Goggles Handle by the arms to avoid touching the front surface. doff2->doff3 doff4 4. Wash Hands Thoroughly Use soap and water for at least 20 seconds. doff3->doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.